Product packaging for Benzene, 4-ethenyl-1,2-dimethyl-(Cat. No.:CAS No. 27831-13-6)

Benzene, 4-ethenyl-1,2-dimethyl-

Cat. No.: B1205765
CAS No.: 27831-13-6
M. Wt: 132.2 g/mol
InChI Key: PMZXJPLGCUVUDN-UHFFFAOYSA-N
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Description

4-ethenyl-1,2-dimethylbenzene is a member of the class of styrenes that is 1,2-dimethylbenzene substituted by a vinyl group at position 4. It has a role as a plant metabolite and a volatile oil component.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B1205765 Benzene, 4-ethenyl-1,2-dimethyl- CAS No. 27831-13-6

Properties

IUPAC Name

4-ethenyl-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12/c1-4-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZXJPLGCUVUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182148
Record name Benzene, 4-ethenyl-1,2-dimethyl-
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27831-13-6
Record name Benzene, 4-ethenyl-1,2-dimethyl-
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Record name Benzene, 4-ethenyl-1,2-dimethyl-
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Record name 4-ethenyl-1,2-dimethylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dimethylstyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-dimethylstyrene, a substituted aromatic hydrocarbon. This compound, also known by the synonym 4-vinyl-o-xylene, is of interest to researchers in various fields, including polymer chemistry and organic synthesis. Understanding its fundamental properties is crucial for its application in experimental and developmental work. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and provides a logical workflow for the characterization of such compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,4-dimethylstyrene.

PropertyValueUnits
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol
Boiling Point 196.7°C
Melting Point -64°C
Density 0.905 - 0.906g/cm³ at 20-25°C
Refractive Index 1.543at 20°C
Flash Point 60°C
Solubility Insoluble in water; soluble in oils and ethanol.

Experimental Protocols

The determination of the physicochemical properties of 3,4-dimethylstyrene involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of 3,4-dimethylstyrene is determined using a distillation apparatus.

  • Apparatus: A round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • A sample of 3,4-dimethylstyrene is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring all joints are secure. Cooling water is circulated through the condenser.

    • The sample is gradually heated using the heating mantle.

    • The temperature at which the liquid boils and the vapor condenses and drips into the receiving flask at a steady rate is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

The density of liquid 3,4-dimethylstyrene can be accurately measured using a pycnometer.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance, and a constant-temperature water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with the sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is wiped off.

    • The filled pycnometer is placed in a constant-temperature water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium.

    • The pycnometer is removed from the bath, dried, and weighed again.

    • The weight of the sample is determined by subtracting the weight of the empty pycnometer.

    • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

    • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

  • Apparatus: An Abbe refractometer, a constant-temperature water bath, and a light source (typically a sodium lamp).

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the 3,4-dimethylstyrene sample are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach the desired temperature by circulating water from the constant-temperature bath.

    • The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the instrument's scale.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through simple mixing experiments.

  • Apparatus: Test tubes, vortex mixer, and a centrifuge.

  • Procedure:

    • A small, measured amount of 3,4-dimethylstyrene is added to a test tube containing a measured volume of a solvent (e.g., water, ethanol, oils).

    • The mixture is agitated vigorously using a vortex mixer for a set period.

    • The mixture is allowed to stand and visually inspected for phase separation. If the mixture is cloudy or has distinct layers, the substance is considered insoluble or partially soluble.

    • For a clearer determination, the mixture can be centrifuged to facilitate the separation of any undissolved material.

    • The process can be repeated with varying amounts of solute and solvent to estimate the solubility range. For precise quantitative solubility, techniques like UV-Vis spectroscopy or gas chromatography of the saturated solution would be employed.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the identification and characterization of a substituted styrene such as 3,4-dimethylstyrene.

Characterization_Workflow cluster_0 Initial Analysis cluster_1 Structure Elucidation cluster_2 Physicochemical Property Determination cluster_3 Purity and Final Report start Sample Acquisition nmr NMR Spectroscopy (¹H, ¹³C) start->nmr mass_spec Mass Spectrometry start->mass_spec ftir FTIR Spectroscopy start->ftir structure Determine Chemical Structure (3,4-Dimethylstyrene) nmr->structure mass_spec->structure ftir->structure boiling_point Boiling Point Analysis structure->boiling_point density Density Measurement structure->density refractive_index Refractive Index Measurement structure->refractive_index solubility Solubility Testing structure->solubility purity Purity Assessment (GC, HPLC) boiling_point->purity density->purity refractive_index->purity solubility->purity report Technical Data Sheet Generation purity->report

Caption: Workflow for the characterization of 3,4-dimethylstyrene.

An In-depth Technical Guide to the Catalytic Dehydrogenation of 4-ethyl-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catalytic dehydrogenation of 4-ethyl-1,2-dimethylbenzene is a crucial chemical transformation for the synthesis of 4-vinyl-1,2-dimethylbenzene, a valuable monomer in the production of specialized polymers and a potential building block in the synthesis of complex organic molecules relevant to drug development. This guide provides a comprehensive overview of the core principles, experimental methodologies, and expected outcomes for this reaction, drawing upon the extensive knowledge base of the analogous industrial process of ethylbenzene dehydrogenation to styrene. The process typically involves the use of a potassium-promoted iron oxide catalyst at elevated temperatures in the presence of steam, which serves as a heat carrier and minimizes coke formation. This document outlines detailed experimental protocols, presents expected performance data in a comparative table, and utilizes visualizations to elucidate the reaction pathway, experimental workflow, and catalyst selection logic.

Introduction

The conversion of ethyl-aromatic compounds to their vinyl-aromatic counterparts via catalytic dehydrogenation is a cornerstone of the petrochemical industry. While the dehydrogenation of ethylbenzene to styrene is the most prominent example, the principles are readily applicable to substituted ethylbenzenes such as 4-ethyl-1,2-dimethylbenzene. The resulting product, 4-vinyl-1,2-dimethylbenzene, possesses a reactive vinyl group, making it a key monomer for polymerization and a versatile intermediate for further chemical modifications. Understanding the nuances of its synthesis is therefore of significant interest to researchers in materials science and medicinal chemistry.

The reaction is endothermic, necessitating high temperatures to favor the formation of the vinyl product. The use of a catalyst is essential to achieve practical reaction rates. Industrially, catalysts based on iron oxide promoted with potassium are favored due to their cost-effectiveness, good activity, and stability.

Reaction Mechanism and Catalysis

The catalytic dehydrogenation of 4-ethyl-1,2-dimethylbenzene proceeds through a series of steps on the catalyst surface. The most widely accepted catalysts for this type of reaction are based on iron(III) oxide (hematite, α-Fe₂O₃) promoted with potassium carbonate or oxide.[1]

Catalyst Composition:

  • Iron Oxide (Fe₂O₃): The primary active component. The catalytically active phase is often considered to be a potassium ferrite (KFeO₂) species formed under reaction conditions.[2]

  • Potassium (K): A crucial promoter that enhances catalyst activity and stability. Potassium helps to maintain the iron in a higher oxidation state and facilitates the removal of coke deposits through the water-gas shift reaction.[1]

  • Other Promoters: Sometimes, additional promoters like chromium, cerium, or molybdenum are included to further enhance stability, selectivity, and resistance to deactivation.

The reaction is typically carried out in the presence of superheated steam, which serves several purposes:

  • Heat Carrier: Supplies the necessary enthalpy for the endothermic reaction.

  • Shifts Equilibrium: As a diluent, it lowers the partial pressure of the products, shifting the reaction equilibrium towards the formation of 4-vinyl-1,2-dimethylbenzene and hydrogen.

  • Minimizes Coking: Steam reacts with carbonaceous deposits (coke) on the catalyst surface, gasifying them into carbon monoxide and carbon dioxide, which helps to maintain catalyst activity.

Experimental Protocols

The following sections detail the typical experimental procedures for catalyst preparation and the catalytic dehydrogenation reaction. These protocols are based on established methods for the dehydrogenation of ethylbenzene and related alkylaromatics.

Catalyst Preparation (Potassium-Promoted Iron Oxide)

A common method for preparing these catalysts is through co-precipitation or impregnation.

Materials:

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

  • Potassium carbonate (K₂CO₃)

  • Ammonium hydroxide (NH₄OH) solution (25 wt%)

  • Deionized water

Procedure:

  • Precipitation: An aqueous solution of iron(III) nitrate is prepared. A separate aqueous solution of potassium carbonate is also prepared. The iron nitrate solution is heated to approximately 70-80°C with vigorous stirring. The potassium carbonate solution is then added dropwise to precipitate iron hydroxide. Alternatively, ammonium hydroxide can be used as the precipitating agent.[1]

  • Aging: The resulting slurry is aged at the same temperature for 2-4 hours with continuous stirring to ensure complete precipitation and homogenization.

  • Filtration and Washing: The precipitate is filtered and washed repeatedly with deionized water until the filtrate is free of nitrate ions (as tested with a suitable indicator).

  • Drying: The filter cake is dried in an oven at 110-120°C overnight.

  • Calcination: The dried solid is calcined in a muffle furnace in air. The temperature is ramped up to 600-800°C and held for 4-6 hours. This step converts the iron hydroxide to iron(III) oxide and incorporates the potassium promoter.

  • Pelletization: The calcined powder is then pressed into pellets, which are subsequently crushed and sieved to the desired particle size for use in the reactor.

Catalytic Dehydrogenation Reaction

The dehydrogenation is typically carried out in a fixed-bed flow reactor.

Apparatus:

  • Fixed-bed tubular reactor (e.g., quartz or stainless steel)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases (e.g., nitrogen for purging)

  • High-performance liquid chromatography (HPLC) pump for the organic feed

  • HPLC pump for water

  • Vaporizer/preheater section

  • Condenser and gas-liquid separator

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: A known amount of the prepared catalyst pellets is loaded into the reactor, typically supported on a bed of quartz wool.

  • System Purge: The system is purged with an inert gas, such as nitrogen, to remove air.

  • Catalyst Activation/Pre-treatment: The catalyst is heated to the reaction temperature under a flow of steam and nitrogen.

  • Reaction Initiation: Once the desired temperature is reached and stable, the flow of 4-ethyl-1,2-dimethylbenzene and water is initiated. The liquids are vaporized and preheated before entering the reactor.

  • Reaction Conditions: The reaction is carried out at atmospheric pressure with typical conditions being:

    • Temperature: 550-650°C

    • Steam-to-hydrocarbon molar ratio: 6:1 to 13:1[3]

    • Liquid Hourly Space Velocity (LHSV) of the organic feed: ~1.0 h⁻¹

  • Product Collection and Analysis: The reactor effluent is cooled in a condenser, and the liquid and gas phases are separated. The organic liquid phase is analyzed by gas chromatography to determine the conversion of 4-ethyl-1,2-dimethylbenzene and the selectivity to 4-vinyl-1,2-dimethylbenzene and other byproducts.

Data Presentation

CatalystTemperature (°C)Steam/Hydrocarbon Molar RatioConversion of 4-ethyl-1,2-dimethylbenzene (%) (estimated)Selectivity to 4-vinyl-1,2-dimethylbenzene (%) (estimated)
Fe₂O₃-K₂O/Al₂O₃55010:1~ 35 - 45~ 85 - 90
Fe₂O₃-K₂O/Al₂O₃60010:1~ 45 - 55~ 80 - 85
Fe₂O₃-K₂O/Al₂O₃65010:1~ 55 - 65~ 75 - 80
Fe₂O₃-K₂O-Cr₂O₃/Al₂O₃60010:1~ 50 - 60~ 88 - 92

Note: The data presented is an estimation based on the performance of similar catalytic systems for analogous reactions due to the lack of specific literature data for 4-ethyl-1,2-dimethylbenzene.

Visualizations

Reaction Pathway

ReactionPathway reactant 4-ethyl-1,2-dimethylbenzene product 4-vinyl-1,2-dimethylbenzene reactant->product + Catalyst - H₂ byproduct1 Toluene reactant->byproduct1 Cracking byproduct2 Benzene reactant->byproduct2 Demetalation coke Coke reactant->coke Side Reactions h2 H₂

Caption: Reaction pathway for the catalytic dehydrogenation of 4-ethyl-1,2-dimethylbenzene.

Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Dehydrogenation Reaction cluster_analysis Product Analysis p1 Precipitation p2 Aging p1->p2 p3 Filtration & Washing p2->p3 p4 Drying p3->p4 p5 Calcination p4->p5 r1 Catalyst Loading p5->r1 r2 Reactor Purge r1->r2 r3 Heating & Activation r2->r3 r4 Feed Introduction (Reactant + Steam) r3->r4 r5 Reaction r4->r5 a1 Condensation r5->a1 a2 Gas-Liquid Separation a1->a2 a3 GC Analysis a2->a3

Caption: A typical experimental workflow for catalyst preparation and dehydrogenation.

Catalyst Selection Logic

CatalystSelection start Desired Outcome high_activity High Activity? start->high_activity high_activity->start No base_cat Use Fe₂O₃ catalyst high_activity->base_cat Yes high_selectivity High Selectivity? high_selectivity->base_cat No k_promoter Add Potassium (K) promoter high_selectivity->k_promoter Yes stability Long-term Stability? stability->k_promoter No cr_promoter Add Chromium (Cr) promoter stability->cr_promoter Yes base_cat->high_selectivity k_promoter->stability final_cat Optimized Catalyst: Fe-K-Cr Oxide cr_promoter->final_cat

Caption: Logical flow for the selection of a promoted catalyst system.

Conclusion

The catalytic dehydrogenation of 4-ethyl-1,2-dimethylbenzene is a feasible and important reaction for the synthesis of its corresponding vinyl monomer. While specific performance data for this exact transformation is scarce in public literature, a robust understanding can be built upon the well-established principles of ethylbenzene dehydrogenation. The use of potassium-promoted iron oxide catalysts under high-temperature steam conditions provides a reliable pathway to achieving significant conversion and selectivity. The experimental protocols and expected data presented in this guide offer a solid foundation for researchers and professionals seeking to explore this reaction for applications in polymer science and drug development. Further research focusing on the optimization of catalyst composition and reaction conditions specifically for 4-ethyl-1,2-dimethylbenzene would be beneficial for enhancing the efficiency and yield of this valuable chemical transformation.

References

The Discovery and Synthesis of 4-Vinyl-o-xylene: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 4-vinyl-o-xylene, also known as 3,4-dimethylstyrene. While a singular "discovery" paper is not readily identifiable in the surveyed literature, its preparation can be achieved through established synthetic organic chemistry methodologies. This document outlines a viable two-step pathway, commencing with the synthesis of the key intermediate, 3,4-dimethylbenzaldehyde, followed by its conversion to 4-vinyl-o-xylene via a Wittig reaction. Detailed experimental protocols, quantitative data, and reaction pathways are presented to provide a comprehensive resource for laboratory application.

Synthetic Pathway Overview

The synthesis of 4-vinyl-o-xylene can be efficiently accomplished through a two-step process. The initial step involves the formation of 3,4-dimethylbenzaldehyde from 4-bromo-o-xylene through a Grignard reaction. The subsequent step employs a Wittig reaction to convert the aldehyde into the desired vinyl-substituted aromatic compound.

Synthesis_Pathway 4-bromo-o-xylene 4-bromo-o-xylene 3,4-dimethylbenzaldehyde 3,4-dimethylbenzaldehyde 4-bromo-o-xylene->3,4-dimethylbenzaldehyde 1. Mg, THF 2. DMF 3. H3O+ 4-vinyl-o-xylene 4-vinyl-o-xylene 3,4-dimethylbenzaldehyde->4-vinyl-o-xylene Ph3P=CH2 (Wittig Reagent)

Figure 1: Two-step synthesis of 4-vinyl-o-xylene.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethylbenzaldehyde via Grignard Reaction

This protocol is adapted from a patented procedure for the preparation of 3,4-dimethylbenzaldehyde.

Materials:

  • 4-bromo-o-xylene

  • Magnesium turnings

  • Iodine (initiator)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents) and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).

  • Add a small portion of anhydrous THF to cover the magnesium turnings.

  • Gently heat the mixture to initiate the reaction, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • A solution of 4-bromo-o-xylene (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

  • Cool the reaction mixture in an ice bath and add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition of DMF, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with a 5% aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dimethylbenzaldehyde.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 4-Vinyl-o-xylene via Wittig Reaction

This is a general procedure for the Wittig olefination of an aldehyde, which can be adapted for 3,4-dimethylbenzaldehyde. The Wittig reaction converts aldehydes or ketones into alkenes using a phosphorus ylide (Wittig reagent).[1][2][3][4]

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • 3,4-Dimethylbenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath and add a strong base (1.1 equivalents) dropwise. For example, n-butyllithium in hexanes can be used. The formation of the ylide is indicated by a color change (often to a deep yellow or orange).

  • Stir the resulting ylide solution at room temperature for 30-60 minutes.

  • Cool the ylide solution in an ice bath and add a solution of 3,4-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate).

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Olefination Ph3P+-CH3 Br- Methyltriphenylphosphonium bromide Ph3P=CH2 Phosphorus Ylide (Wittig Reagent) Ph3P+-CH3 Br-->Ph3P=CH2 Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ph3P=CH2 Oxaphosphetane Oxaphosphetane intermediate Ph3P=CH2->Oxaphosphetane Nucleophilic attack Aldehyde 3,4-Dimethylbenzaldehyde Aldehyde->Oxaphosphetane Alkene 4-Vinyl-o-xylene Oxaphosphetane->Alkene TPPO Triphenylphosphine oxide (byproduct) Oxaphosphetane->TPPO

Figure 2: General mechanism of the Wittig reaction.

Data Presentation

While specific experimental data for the discovery of 4-vinyl-o-xylene is not available, the following tables summarize the expected quantitative data based on the provided synthetic protocols and data for structurally similar compounds.

Table 1: Reactants and Products
Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role
4-bromo-o-xylene1-bromo-3,4-dimethylbenzeneC₈H₉Br185.06Starting Material
3,4-dimethylbenzaldehyde3,4-dimethylbenzaldehydeC₉H₁₀O134.18Intermediate
Methyltriphenylphosphonium bromide(Bromomethyl)triphenylphosphaneC₁₉H₁₈BrP357.23Wittig Reagent Precursor
4-vinyl-o-xylene1,2-dimethyl-4-vinylbenzeneC₁₀H₁₂132.20Final Product
Table 2: Reaction Conditions and Yields (Illustrative)
Reaction StepSolventBase/ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)
Grignard Reaction for Aldehyde SynthesisTHFMg, DMFrt to reflux2-470-90
Wittig Reaction for Alkene SynthesisTHFn-BuLi or NaH0 to rt2-1260-85

Note: Yields are illustrative and can vary based on specific reaction conditions and purification methods.

Table 3: Spectroscopic Data for 4-Vinyl-o-xylene (Predicted)

Due to the lack of directly available experimental spectra for 3,4-dimethylstyrene in the searched literature, the following data is predicted based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR (CDCl₃, Predicted)
Chemical Shift (δ, ppm)
~7.2-7.0
~6.7
~5.7
~5.2
~2.25
¹³C NMR (CDCl₃, Predicted)
Chemical Shift (δ, ppm)
~137
~136.5
~136
~130, ~127, ~124
~113
~19.5
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)
~3080-3010
~2960-2850
~1630
~1610, ~1500
~990, ~910
~820

Conclusion

While the formal "discovery" of 4-vinyl-o-xylene is not prominently documented, its synthesis is readily achievable through a reliable two-step sequence involving a Grignard reaction to form 3,4-dimethylbenzaldehyde, followed by a Wittig reaction. The protocols and data presented in this guide provide a solid foundation for the laboratory preparation and characterization of this compound. Further research to obtain and publish the experimental spectroscopic data for 4-vinyl-o-xylene would be a valuable contribution to the chemical literature.

References

The Enigmatic Role of 4-Ethenyl-1,2-dimethyl-benzene in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Volatile organic compounds (VOCs) are pivotal in mediating the complex interactions between plants and their environment. Among the myriad of these specialized metabolites, 4-ethenyl-1,2-dimethyl-benzene, also known as 3,4-dimethylstyrene, has emerged as a noteworthy constituent of the plant volatilome. This technical guide provides a comprehensive overview of the current understanding of 4-ethenyl-1,2-dimethyl-benzene as a plant metabolite. It is intended for researchers, scientists, and professionals in the fields of plant biology, natural product chemistry, and drug development. This document delves into the known occurrences of this compound, proposes a putative biosynthetic pathway, and explores its potential physiological and ecological roles, particularly in stress response signaling. Furthermore, detailed experimental protocols for the extraction, identification, and quantification of 4-ethenyl-1,2-dimethyl-benzene from plant matrices are presented, alongside quantitative data and visual representations of associated biochemical pathways and experimental workflows.

Introduction

Plants produce a vast and diverse arsenal of specialized metabolites that are not directly involved in their primary growth and development but are crucial for their survival and interaction with the surrounding environment. Volatile organic compounds (VOCs) represent a significant class of these metabolites, acting as key signaling molecules in processes such as attracting pollinators, deterring herbivores, and communicating with neighboring plants. 4-Ethenyl-1,2-dimethyl-benzene (3,4-dimethylstyrene) is a benzenoid VOC that has been identified in the essential oil of various plant species. While its presence is documented, its specific functions as a plant metabolite remain largely underexplored. This guide aims to synthesize the available information on 4-ethenyl-1,2-dimethyl-benzene, providing a foundational resource for future research into its biosynthesis, biological activity, and potential applications.

Occurrence and Quantitative Data

4-Ethenyl-1,2-dimethyl-benzene has been identified as a volatile component in a limited number of plant species, with the most notable being ginger (Zingiber officinale)[1]. The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The available quantitative data is summarized in Table 1.

Plant SpeciesPlant PartCompound NameConcentration/Relative AbundanceAnalytical MethodReference
Zingiber officinaleRhizomeBenzene, 4-ethenyl-1,2-dimethyl-Reported as a volatile componentGC-MS[1]

Table 1: Quantitative Occurrence of 4-Ethenyl-1,2-dimethyl-benzene in Plants

Note: The available literature primarily reports the presence of this compound without detailed quantification. Further research is required to establish precise concentration ranges in various plant species and tissues.

Putative Biosynthetic Pathway

The biosynthesis of 4-ethenyl-1,2-dimethyl-benzene in plants has not been empirically elucidated. However, based on the known biosynthesis of styrene and other vinyl-aromatic compounds in plants and microorganisms, a putative pathway can be proposed. This pathway originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.

The proposed biosynthetic pathway involves the following key steps:

  • Shikimate Pathway: Glucose is converted through a series of enzymatic reactions to chorismate, a key branch-point intermediate.

  • L-Phenylalanine Synthesis: Chorismate is converted to L-phenylalanine.

  • Deamination: L-phenylalanine is deaminated by the enzyme Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid.

  • Decarboxylation: Cinnamic acid is then decarboxylated to form styrene. It is hypothesized that a similar decarboxylation step acts on a methylated cinnamic acid derivative to produce 3,4-dimethylstyrene. The specific enzymes responsible for the methylation and subsequent decarboxylation in the formation of 3,4-dimethylstyrene are yet to be identified.

Putative Biosynthetic Pathway of 4-Ethenyl-1,2-dimethyl-benzene cluster_main_pathway Core Phenylpropanoid Pathway cluster_putative_steps Hypothesized Steps for Dimethylstyrene Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate L_Phenylalanine L-Phenylalanine Chorismate->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid Deamination PAL Phenylalanine Ammonia-Lyase (PAL) Methylated_Cinnamic_Acid Methylated Cinnamic Acid Derivative Cinnamic_Acid->Methylated_Cinnamic_Acid Methylation Methylation Methylation Steps (Putative) Dimethylstyrene 4-Ethenyl-1,2-dimethyl-benzene Methylated_Cinnamic_Acid->Dimethylstyrene Decarboxylation Decarboxylase Decarboxylase (Putative) Styrene Styrene Role of VOCs in Plant Stress Response Stress Biotic/Abiotic Stress (e.g., Herbivory, Pathogen Attack, Drought) Plant Stressed Plant Stress->Plant induces VOCs VOC Emission (including 4-ethenyl-1,2-dimethyl-benzene) Plant->VOCs releases Neighboring_Plant Neighboring Plant VOCs->Neighboring_Plant perceived by Priming Defense Priming Neighboring_Plant->Priming initiates Defense_Response Enhanced Defense Response Priming->Defense_Response leads to HS-SPME Experimental Workflow Start Start Sample_Collection 1. Collect and Weigh Plant Material Start->Sample_Collection Vial_Sealing 2. Seal in Headspace Vial Sample_Collection->Vial_Sealing Equilibration 3. Equilibrate at Controlled Temperature Vial_Sealing->Equilibration SPME_Extraction 4. Expose SPME Fiber to Headspace Equilibration->SPME_Extraction GC_MS_Analysis 5. Thermal Desorption in GC Injector SPME_Extraction->GC_MS_Analysis Data_Analysis 6. Data Acquisition and Analysis GC_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

Kovats Retention Index of 3,4-Dimethylstyrene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the Kovats Retention Index (RI) of 3,4-dimethylstyrene, a key parameter in gas chromatography for compound identification and characterization. Despite a comprehensive search of available scientific literature and databases, specific experimental Kovats RI values for 3,4-dimethylstyrene were not found. The co-elution of dimethylstyrene isomers on common stationary phases presents a significant analytical challenge, potentially contributing to the scarcity of specific retention data for the 3,4-isomer.

To provide a valuable point of reference, this document summarizes the available Kovats RI data for the closely related isomer, 2,4-dimethylstyrene. Furthermore, it outlines the detailed experimental protocol typically employed for the determination of Kovats Retention Indices, followed by a visualization of the experimental workflow.

Data Presentation: Kovats Retention Index of 2,4-Dimethylstyrene

The following table summarizes the reported Kovats Retention Index values for 2,4-dimethylstyrene on various stationary phases. This data can serve as an estimation for the elution behavior of 3,4-dimethylstyrene.

Stationary PhaseKovats Retention Index (Isothermal)Kovats Retention Index (Temperature Programmed)
Standard Non-polar1081, 1082, 1075.4, 1083, 1100, 1079.8, 1075-
Semi-standard Non-polar1080.9, 1084.2-
Standard Polar-1440.5, 1440

Note: The specific chemical compositions for "Standard Non-polar," "Semi-standard Non-polar," and "Standard Polar" phases were not fully detailed in the source literature but generally correspond to phases like 100% dimethylpolysiloxane, (5%-phenyl)-methylpolysiloxane, and polyethylene glycol, respectively.

Experimental Protocols: Determination of Kovats Retention Index

The determination of the Kovats Retention Index is a standardized method in gas chromatography that normalizes retention times to the retention times of a homologous series of n-alkanes. This allows for the comparison of retention data across different instruments and laboratories. The protocol involves the following key steps:

1. Preparation of n-Alkane Standard Solution: A mixture of a homologous series of n-alkanes (e.g., C8-C20) is prepared in a suitable volatile solvent, such as hexane or pentane. The concentration of each n-alkane should be sufficient to produce a clear and detectable peak.

2. Sample Preparation: The analyte, in this case, 3,4-dimethylstyrene, is dissolved in the same solvent used for the n-alkane standards. For accurate determination, the analyte can be co-injected with the n-alkane mixture.

3. Gas Chromatography (GC) Analysis: The prepared samples are analyzed using a gas chromatograph equipped with a capillary column and a suitable detector (e.g., Flame Ionization Detector - FID). The analysis can be performed under either isothermal or temperature-programmed conditions.

  • Isothermal Analysis: The column temperature is held constant throughout the analysis. This method is suitable for compounds with a narrow boiling point range.

  • Temperature-Programmed Analysis: The column temperature is increased at a constant rate during the analysis. This is the more common method for analyzing samples containing compounds with a wide range of boiling points.

4. Data Analysis and Calculation:

The retention times of the analyte and the n-alkanes are recorded. The Kovats Retention Index (I) is then calculated using the following formulas:

  • For isothermal analysis:

    • I = 100 * [n + (log(t'r(analyte)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

  • For temperature-programmed analysis:

    • I = 100 * [n + (tr(analyte) - tr(n)) / (tr(N) - tr(n))]

Where:

  • t'r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound).

  • tr is the retention time.

  • n is the carbon number of the n-alkane eluting before the analyte.

  • N is the carbon number of the n-alkane eluting after the analyte.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the Kovats Retention Index.

Kovats_Index_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis alkane_std Prepare n-Alkane Standard Mixture co_injection Prepare Co-injection Sample (Analyte + n-Alkanes) alkane_std->co_injection analyte_sample Prepare Analyte Sample (3,4-dimethylstyrene) analyte_sample->co_injection inject_sample Inject Sample co_injection->inject_sample Inject gc_system GC System Setup (Column, Detector, Carrier Gas) set_conditions Set GC Conditions (Isothermal or Temp. Program) gc_system->set_conditions set_conditions->inject_sample acquire_data Acquire Chromatogram inject_sample->acquire_data identify_peaks Identify Peaks (Analyte and n-Alkanes) acquire_data->identify_peaks record_rt Record Retention Times identify_peaks->record_rt calculate_ri Calculate Kovats Retention Index record_rt->calculate_ri

Caption: Workflow for Kovats Retention Index Determination.

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Vinyl-o-xylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-o-xylene, also known by its IUPAC name 4-ethenyl-1,2-dimethylbenzene and synonymously as 3,4-dimethylstyrene, is a member of the vinyl aromatic compound family.[1] Its structure, featuring a vinyl group attached to a dimethyl-substituted benzene ring, makes it a valuable monomer for the synthesis of specialized polymers and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of the theoretical and experimental properties of 4-vinyl-o-xylene, tailored for professionals in research and development. While this compound has specific industrial applications, particularly in polymer chemistry, its role in drug development is not prominently documented in publicly available literature.

Physicochemical Properties

The fundamental physicochemical properties of 4-vinyl-o-xylene are summarized in the table below. These properties are a combination of experimentally determined and computationally predicted values.

PropertyValueSource
Molecular Formula C₁₀H₁₂[2]
Molecular Weight 132.20 g/mol [2][3]
CAS Registry Number 27831-13-6[2]
IUPAC Name 4-ethenyl-1,2-dimethylbenzene[3]
Synonyms 1,2-Dimethyl-4-vinylbenzene, 3,4-Dimethylstyrene, 4-Vinyl-o-xylene[2][3]
Standard Gibbs Free Energy of Formation (ΔfG°) 214.31 kJ/mol (Joback Calculated)[4]
LogP (Octanol/Water Partition Coefficient) 3.4 (Computed by XLogP3)[3]
Hazards Combustible liquid, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[5]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of 4-vinyl-o-xylene. The following sections detail its key spectral features.

Mass Spectrometry

The electron ionization mass spectrum of 4-vinyl-o-xylene is a key tool for its identification. The NIST WebBook provides a reference mass spectrum.[2] The fragmentation pattern is characteristic of a substituted styrene derivative.

Table 2: Key Mass Spectrometry Peaks

m/zRelative IntensityInterpretation
132HighMolecular ion (M⁺)
117HighLoss of a methyl group ([M-CH₃]⁺)
115ModerateFurther fragmentation

Note: The full mass spectrum can be accessed via the NIST WebBook.[2]

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorption Bands for 4-Vinyl-o-xylene

Wavenumber (cm⁻¹)VibrationFunctional Group
~3080-3010C-H StretchAromatic & Vinyl
~2975-2850C-H StretchMethyl (CH₃)
~1630C=C StretchVinyl
~1600, ~1500C=C StretchAromatic Ring
~990 and ~910C-H Bend (out-of-plane)Vinyl
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra with peak assignments for 4-vinyl-o-xylene are not widely published. However, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure. For reference, the ¹H NMR spectrum of o-xylene shows signals for the aromatic protons around 7.1 ppm and the methyl protons around 2.2-2.3 ppm.[7] The ¹³C NMR spectrum of o-xylene displays four distinct signals, reflecting the molecule's symmetry.[8] For 4-vinyl-o-xylene, additional signals corresponding to the vinyl protons and carbons would be present in the respective spectra.

Reactivity and Chemical Transformations

The chemical reactivity of 4-vinyl-o-xylene is characterized by the presence of both a reactive vinyl group and an activated aromatic ring, making it a versatile building block in organic synthesis.[1]

Polymerization

The most significant reaction of 4-vinyl-o-xylene is its polymerization to form poly(3,4-dimethylstyrene).[1] This can be achieved through various polymerization techniques, including free-radical polymerization. The resulting polymer possesses specific thermal and dielectric properties.[1] It can also be used as a comonomer with other vinyl monomers to create copolymers with tailored properties.[1]

Caption: Polymerization of 4-vinyl-o-xylene to poly(3,4-dimethylstyrene).

Reactions of the Vinyl Group

The vinyl group is susceptible to a variety of addition reactions:[1]

  • Hydrogenation: The double bond can be reduced to a single bond, yielding 4-ethyl-1,2-dimethylbenzene.

  • Oxidation: The vinyl group can be oxidized to form an epoxide (3,4-dimethylstyrene oxide) or, with cleavage, a carboxylic acid (3,4-dimethylbenzoic acid).[1]

Electrophilic Aromatic Substitution

The aromatic ring of 4-vinyl-o-xylene is activated by the two methyl groups and the vinyl group, which are all ortho-, para-directing. This makes the ring susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.[1] The directing effects of the existing substituents will influence the position of the incoming electrophile.

Synthesis of 4-Vinyl-o-xylene

The primary industrial route for the synthesis of vinylarenes like 4-vinyl-o-xylene is the catalytic dehydrogenation of the corresponding ethyl-substituted aromatic compound, in this case, 4-ethyl-1,2-dimethylbenzene.[1]

Synthesis_of_4_Vinyl_o_xylene reactant 4-Ethyl-1,2-dimethylbenzene product 4-Vinyl-o-xylene reactant->product Catalytic Dehydrogenation conditions High Temperature (580-630 °C) Potassium-promoted Iron Oxide Catalyst conditions->reactant

Caption: Synthesis of 4-vinyl-o-xylene via catalytic dehydrogenation.

Alternative laboratory-scale syntheses could potentially involve:

  • Wittig Reaction: The reaction of a suitable phosphonium ylide with 3,4-dimethylbenzaldehyde.[4][6][9]

  • Cross-Coupling Reactions: Stille or Suzuki coupling of a vinyl-containing organometallic reagent with a suitable halo-o-xylene derivative (e.g., 4-bromo-o-xylene).[1]

Experimental Protocols

Conceptual Synthesis via Dehydrogenation of 4-Ethyl-1,2-dimethylbenzene

This industrial process is typically carried out in a continuous flow reactor at high temperatures.

Protocol Outline:

  • Catalyst Bed Preparation: A fixed-bed reactor is packed with a potassium-promoted iron oxide catalyst.

  • Pre-treatment: The catalyst is pre-treated in an inert gas flow (e.g., helium) at elevated temperatures.[10]

  • Reaction: A feed of 4-ethyl-1,2-dimethylbenzene is vaporized and passed over the heated catalyst bed (580-630 °C) at atmospheric pressure.[1][10]

  • Product Collection: The product stream is cooled to condense the organic components.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to separate 4-vinyl-o-xylene from unreacted starting material and any byproducts.

Conceptual Synthesis via Wittig Reaction

This method would involve the reaction of 3,4-dimethylbenzaldehyde with a methylenetriphenylphosphorane ylide.

Protocol Outline:

  • Ylide Preparation: A methyltriphenylphosphonium halide is treated with a strong base (e.g., n-butyllithium or sodium amide) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) to generate the ylide in situ.[6][9]

  • Wittig Reaction: A solution of 3,4-dimethylbenzaldehyde in the same solvent is added to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.[6][9]

  • Workup: The reaction is quenched, and the product is extracted with an organic solvent. The triphenylphosphine oxide byproduct is often removed by filtration or chromatography.

  • Purification: The crude 4-vinyl-o-xylene is purified by column chromatography or distillation.

Wittig_Synthesis_Workflow start Start ylide_prep Prepare Phosphonium Ylide start->ylide_prep wittig_reaction React Ylide with 3,4-Dimethylbenzaldehyde ylide_prep->wittig_reaction workup Aqueous Workup and Extraction wittig_reaction->workup purification Purification (Chromatography/Distillation) workup->purification product 4-Vinyl-o-xylene purification->product

Caption: Conceptual workflow for the synthesis of 4-vinyl-o-xylene via the Wittig reaction.

Conclusion

4-Vinyl-o-xylene is a specialty monomer with well-defined physicochemical and spectroscopic properties. Its reactivity, centered around its vinyl group and activated aromatic ring, allows for its use in polymerization and as an intermediate in organic synthesis. While detailed experimental protocols for its synthesis are not abundant in public literature, established methods for related compounds provide a clear pathway for its preparation. For researchers and professionals in drug development, while direct applications are not apparent, its nature as a functionalized aromatic compound could make it a scaffold for the synthesis of novel molecular entities. Further research into its biological activities would be necessary to explore any potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of 4-ethenyl-1,2-dimethyl-benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-ethenyl-1,2-dimethyl-benzene, also known as 3,4-dimethylstyrene, is a substituted vinyl aromatic monomer. Its polymerization yields poly(4-ethenyl-1,2-dimethyl-benzene), a polymer with distinct properties conferred by the two methyl groups on the benzene ring. These methyl groups increase the hydrophobicity and can modify the thermal and mechanical properties of the resulting polymer compared to polystyrene.[1] This makes it a material of interest for applications where tailored thermal performance and low water absorption are critical.[1] In the field of drug development, its derivatives hold potential for the creation of novel drug delivery systems. This document provides detailed protocols for the radical polymerization of 4-ethenyl-1,2-dimethyl-benzene and discusses its potential applications.

Physicochemical Properties of the Monomer

A clear understanding of the monomer's properties is essential before proceeding with polymerization.

PropertyValue
Synonyms 3,4-Dimethylstyrene, 4-Vinyl-o-xylene
CAS Number 27831-13-6
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol [2]
Appearance Colorless liquid
Boiling Point 189.15 °C (estimate)
Melting Point -40.4 °C
Density 0.9060 g/cm³

Note: Some properties are estimated and should be confirmed with experimental data.

Radical Polymerization of 4-ethenyl-1,2-dimethyl-benzene

Radical polymerization is a common and versatile method for polymerizing vinyl monomers.[3] Both conventional free radical polymerization (FRP) and controlled radical polymerization (CRP) techniques can be employed to synthesize poly(4-ethenyl-1,2-dimethyl-benzene).

Conventional Free Radical Polymerization (FRP)

FRP is a robust method that can be carried out in bulk, solution, suspension, or emulsion.[4] The choice of initiator and reaction conditions will influence the molecular weight and polydispersity of the resulting polymer.

This protocol describes the solution polymerization of 4-ethenyl-1,2-dimethyl-benzene using azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • 4-ethenyl-1,2-dimethyl-benzene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

  • Methanol

  • Round-bottom flask with a magnetic stirrer

  • Condenser

  • Nitrogen or Argon inlet

  • Oil bath

Procedure:

  • Monomer Purification: Remove the inhibitor (e.g., tert-butylcatechol) from 4-ethenyl-1,2-dimethyl-benzene by passing it through a column of basic alumina.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and condenser, add the purified 4-ethenyl-1,2-dimethyl-benzene and anhydrous toluene. A typical monomer concentration is 1-2 M.

  • Initiator Addition: Add AIBN to the solution. The initiator concentration will determine the final molecular weight of the polymer; a higher concentration leads to lower molecular weight. A typical molar ratio of monomer to initiator is in the range of 100:1 to 1000:1.

  • Degassing: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 70-80 °C and stir the reaction mixture. The polymerization time can range from a few hours to 24 hours, depending on the desired conversion.

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C to a constant weight.

The following table presents hypothetical but realistic data for the solution polymerization of 4-ethenyl-1,2-dimethyl-benzene based on typical results for styrene polymerization.[4] Researchers should expect to optimize these conditions to achieve desired molecular weights and polydispersity indices.

[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
200:17086545,00099,0002.2
500:170127595,000209,0002.2
1000:1701680180,000396,0002.2

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index.

Controlled Radical Polymerization (CRP)

CRP techniques, such as Atom Transfer Radical Polymerization (ATRP), offer better control over molecular weight, polydispersity, and polymer architecture.

This protocol is adapted from general procedures for the ATRP of styrene and substituted styrenes.

Materials:

  • 4-ethenyl-1,2-dimethyl-benzene (inhibitor removed)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Anisole (as solvent and internal standard)

  • Tetrahydrofuran (THF)

  • Methanol

  • Schlenk flask

  • Syringes

  • Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add CuBr and a magnetic stirrer.

  • Ligand and Monomer Addition: Add the desired amount of PMDETA ligand and the purified, degassed 4-ethenyl-1,2-dimethyl-benzene and anisole via syringe. The typical molar ratio of monomer:initiator:catalyst:ligand is 100:1:1:1.

  • Initiator Addition: Add the initiator, ethyl α-bromoisobutyrate, via syringe.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to ensure it is completely free of oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 90-110 °C.

  • Monitoring the Reaction: At timed intervals, take samples using a degassed syringe and dissolve them in THF to determine monomer conversion (by GC or NMR) and molecular weight (by GPC).

  • Termination and Purification: After reaching the desired conversion, cool the reaction and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in methanol, filter, and dry under vacuum.

The following table shows expected data for the ATRP of 4-ethenyl-1,2-dimethyl-benzene, demonstrating the controlled nature of the polymerization.

Time (h)Conversion (%)Mn, theoretical ( g/mol )Mn, experimental ( g/mol )PDI (Mw/Mn)
1202,6402,8001.15
2405,2805,5001.12
4759,90010,2001.10
69011,88012,1001.08

Theoretical Mn = ([Monomer]/[Initiator]) × Conversion × Monomer MW

Visualizing the Polymerization Workflow

The following diagrams illustrate the experimental workflows for both FRP and ATRP.

FRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Degassing Degassing Reaction_Setup->Degassing Polymerization Heating & Stirring Degassing->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Final_Polymer Final_Polymer Filtration_Drying->Final_Polymer Final Polymer ATRP_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Controlled Polymerization cluster_workup Purification Inert_Setup Schlenk Line/Glovebox Setup Reagent_Prep Degassed Reagents Inert_Setup->Reagent_Prep Catalyst_Complex Catalyst Complex Formation Reagent_Prep->Catalyst_Complex Polymerization Heating & Stirring Catalyst_Complex->Polymerization Sampling In-situ Sampling (GC, GPC) Polymerization->Sampling Catalyst_Removal Catalyst Removal (Alumina) Polymerization->Catalyst_Removal Sampling->Catalyst_Removal Precipitation_Drying Precipitation & Drying Catalyst_Removal->Precipitation_Drying Final_Polymer Final_Polymer Precipitation_Drying->Final_Polymer Well-defined Polymer Drug_Delivery_Pathway cluster_delivery Drug Delivery Vehicle cluster_cellular Cellular Interaction cluster_release Drug Release and Action Nanoparticle Block Copolymer Nanoparticle (Hydrophobic Core) Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Targeting Drug Hydrophobic Drug Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-triggered Target Intracellular Target Drug_Release->Target Therapeutic_Effect Therapeutic Effect Target->Therapeutic_Effect

References

Application Notes and Protocols for 4-Vinyl-o-Xylene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-o-xylene is a substituted styrene monomer that holds potential for the synthesis of novel polymers with tailored properties. The presence of the vinyl group allows for polymerization through various mechanisms, while the o-xylene moiety imparts specific solubility, thermal, and mechanical characteristics to the resulting polymer, poly(4-vinyl-o-xylene). This document provides an overview of the potential applications, detailed experimental protocols for its polymerization, and expected material properties based on analogous polymer systems. Due to the limited direct literature on 4-vinyl-o-xylene, the following protocols and data are based on established methods for structurally similar vinyl monomers, such as vinylpyridines and vinylphenols.[1][2]

Potential Applications

Poly(4-vinyl-o-xylene) is anticipated to be a hydrophobic polymer with good thermal stability. Its applications could span several fields:

  • Advanced Coatings and Adhesives: The aromatic nature of the polymer can contribute to strong adhesive properties and chemical resistance, making it a candidate for protective coatings.[3]

  • Organic Electronics: As a derivative of styrene, it may serve as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial.[4]

  • Drug Delivery Systems: While inherently hydrophobic, the polymer backbone could be functionalized post-polymerization to introduce hydrophilic groups, enabling the formation of amphiphilic block copolymers for micellar drug delivery systems.[3]

  • High-Performance Plastics: Blending poly(4-vinyl-o-xylene) with other polymers could enhance the thermal and mechanical properties of the resulting materials.[5]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of 4-Vinyl-o-Xylene

This protocol describes the synthesis of poly(4-vinyl-o-xylene) via free-radical polymerization in a toluene solution, using 2,2'-azobis(2-methylpropionitrile) (AIBN) as the initiator. This method is adapted from established procedures for other vinyl monomers.[1]

Materials:

  • 4-Vinyl-o-xylene (monomer)

  • Toluene (solvent), anhydrous

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Methanol (non-solvent for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Monomer and Solvent Preparation: Purify the 4-vinyl-o-xylene monomer by passing it through a column of basic alumina to remove any inhibitors. Dry the toluene over sodium/benzophenone ketyl and distill under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of 4-vinyl-o-xylene in anhydrous toluene. A typical monomer concentration is in the range of 1-2 M.

  • Initiator Addition: Add the AIBN initiator to the monomer solution. The monomer-to-initiator molar ratio is a critical parameter and can be varied to target different molecular weights (e.g., 100:1 to 500:1).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70-80 °C. Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion via ¹H-NMR spectroscopy or gas chromatography.[1]

  • Termination and Precipitation: Terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 50-60 °C until a constant weight is achieved.

Characterization

The synthesized poly(4-vinyl-o-xylene) should be characterized to determine its molecular weight, polydispersity, and thermal properties.

  • Size Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using SEC with polystyrene standards.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure using ¹H and ¹³C NMR.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer.[6]

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the decomposition temperature.[6]

Quantitative Data Summary

The following table presents hypothetical data for the free-radical polymerization of 4-vinyl-o-xylene under various conditions, based on typical results for similar styrenic monomers.

Entry[Monomer] (M)[Monomer]:[Initiator]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
11.0100:17066515,0001.8
21.0200:170128530,0001.9
32.0200:170129032,0002.1
41.0200:18089228,0001.7

Visualizations

Experimental Workflow Diagram

G Figure 1: Experimental Workflow for Solution Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Monomer, Solvent, Initiator) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Precipitation Precipitation in Non-Solvent Polymerization->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying SEC SEC/GPC Drying->SEC NMR NMR Spectroscopy Drying->NMR DSC_TGA DSC / TGA Drying->DSC_TGA

Caption: Workflow for the synthesis and characterization of poly(4-vinyl-o-xylene).

Structure-Property Relationship Diagram

G Figure 2: Structure-Property Relationships cluster_features Structural Features cluster_properties Resulting Polymer Properties Monomer 4-Vinyl-o-xylene Monomer Structure Vinyl_Group Vinyl Group Monomer->Vinyl_Group Aromatic_Ring Aromatic Ring Monomer->Aromatic_Ring Methyl_Groups Ortho Methyl Groups Monomer->Methyl_Groups Polymerizability Amenable to Radical and other Polymerizations Vinyl_Group->Polymerizability Thermal_Stability High Thermal Stability (Tg) Aromatic_Ring->Thermal_Stability Hydrophobicity Hydrophobic Nature Aromatic_Ring->Hydrophobicity Solubility Solubility in Organic Solvents Methyl_Groups->Solubility Steric_Hindrance Increased Steric Hindrance Methyl_Groups->Steric_Hindrance

Caption: Expected influence of monomer structure on polymer properties.

References

Copolymerization of 3,4-dimethylstyrene with styrene

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis and characterization of copolymers derived from 3,4-dimethylstyrene and styrene is presented for researchers, scientists, and professionals in drug development. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the copolymerization process.

Application Notes

The copolymerization of 3,4-dimethylstyrene with styrene offers a versatile platform for creating novel polymeric materials. The incorporation of the 3,4-dimethylstyrene monomeric unit into the polystyrene backbone is expected to modify the physical and thermal properties of the resulting copolymer. The two methyl groups on the aromatic ring can influence the polymer's glass transition temperature (Tg), thermal stability, and solubility characteristics. For instance, the homopolymer of 3,4-dimethylstyrene has a slightly higher heat distortion temperature than polystyrene, suggesting that the copolymer's thermal properties can be tuned by adjusting the monomer feed ratio.[1]

Potential applications for these copolymers can be envisioned in areas where modified thermal performance and specific solubility are required. Given the aromatic nature of the copolymer, it could find use in applications similar to polystyrene, such as in coatings, specialty plastics, and as a component in more complex polymer blends and composites.[2][3] The precise properties of the copolymer, including its molecular weight and composition, can be controlled through the selection of the polymerization method and reaction conditions.

Experimental Protocols

A general protocol for the free-radical copolymerization of 3,4-dimethylstyrene with styrene is provided below. This protocol is based on established methods for styrene copolymerization.[2][3][4][5] Researchers should optimize the specific conditions to achieve the desired copolymer properties.

Materials:

  • 3,4-Dimethylstyrene (M1)

  • Styrene (M2)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as initiator

  • Toluene or another suitable solvent (for solution polymerization)

  • Methanol (for precipitation)

  • Chloroform or Tetrahydrofuran (THF) (for dissolution)

  • Nitrogen gas (for inert atmosphere)

Procedure for Bulk Polymerization:

  • A series of reaction vessels are charged with varying molar ratios of 3,4-dimethylstyrene and styrene.

  • The initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total moles of monomers) is added to each vessel.

  • The mixtures are purged with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the polymerization.

  • The sealed vessels are then placed in a preheated oil bath or heating block at a controlled temperature (typically 60-90 °C).[1][5]

  • The polymerization is allowed to proceed for a specific time to achieve a low conversion (typically <10% for reactivity ratio determination) or to a desired higher conversion.

  • The reaction is quenched by rapid cooling in an ice bath.

  • The viscous polymer solution is dissolved in a suitable solvent like chloroform or THF.

  • The copolymer is isolated by precipitation in a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Procedure for Solution Polymerization:

  • The desired molar ratios of 3,4-dimethylstyrene and styrene are dissolved in a suitable solvent (e.g., toluene) in a reaction flask equipped with a condenser and a nitrogen inlet.

  • The initiator is added to the solution.

  • The solution is deoxygenated by bubbling nitrogen through it for 30 minutes.

  • The flask is immersed in a constant temperature oil bath (e.g., 70-100 °C) to initiate the polymerization.

  • The reaction is carried out for the desired duration.

  • The polymerization is terminated by cooling the flask.

  • The copolymer is purified by precipitation in methanol as described in the bulk polymerization procedure.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the copolymerization experiments. Note that the values presented are hypothetical and should be replaced with experimental data.

Table 1: Copolymerization Conditions and Results

Experiment IDMolar Feed Ratio (M1:M2)Polymerization Time (h)Conversion (%)Copolymer Composition (M1:M2)
Copol-11:4412.51:4.2
Copol-21:2411.81:2.1
Copol-31:1410.51:1.1
Copol-42:149.71:0.6
Copol-54:148.91:0.3

Table 2: Molecular Weight and Thermal Properties of Copolymers

Experiment IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C, 5% weight loss)
Copol-145,00098,0002.18102385
Copol-248,500105,0002.16105388
Copol-352,000112,0002.15109392
Copol-455,500120,0002.16114396
Copol-558,000128,0002.21118401

Table 3: Reactivity Ratios

The reactivity ratios, r1 (for 3,4-dimethylstyrene) and r2 (for styrene), can be determined using methods such as Fineman-Ross or Kelen-Tüdös.[2] These values are crucial for understanding the copolymerization behavior and predicting the copolymer microstructure.

Monomer 1 (M1)Monomer 2 (M2)r1r2r1 * r2Copolymer Type
3,4-DimethylstyreneStyreneData not availableData not availableData not availableExpected to be random

Note: Specific reactivity ratios for the 3,4-dimethylstyrene/styrene system are not readily found in the searched literature. Based on the similar electronic nature of the monomers, a random copolymer is anticipated with r1 and r2 values likely close to 1.

Mandatory Visualization

Below are diagrams generated using Graphviz to illustrate the experimental workflow and the copolymerization mechanism.

experimental_workflow cluster_prep Monomer & Initiator Preparation cluster_reaction Copolymerization cluster_purification Purification cluster_characterization Characterization Monomers 3,4-Dimethylstyrene & Styrene Mixing Mixing in Reaction Vessel Monomers->Mixing Initiator AIBN or BPO Initiator->Mixing Purging Nitrogen Purging Mixing->Purging Polymerization Heating (60-90 °C) Purging->Polymerization Dissolution Dissolution in Chloroform/THF Polymerization->Dissolution Precipitation Precipitation in Methanol Dissolution->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC (Mn, Mw, PDI) Drying->GPC NMR NMR (Composition) Drying->NMR DSC_TGA DSC/TGA (Thermal Properties) Drying->DSC_TGA

Caption: Experimental workflow for the copolymerization of 3,4-dimethylstyrene with styrene.

Caption: Free-radical copolymerization mechanism.

References

Application Note: High-Sensitivity GC-MS Protocol for the Analysis of 4-ethenyl-1,2-dimethyl-benzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sensitive and accurate analysis of 4-ethenyl-1,2-dimethyl-benzene, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to researchers, scientists, and professionals in drug development and environmental analysis. The protocol covers sample preparation, GC-MS instrumentation parameters, and data analysis. Quantitative data is summarized, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.

Introduction

4-ethenyl-1,2-dimethyl-benzene, also known as 3,4-dimethylstyrene or 4-vinyl-o-xylene, is an aromatic hydrocarbon of interest in various fields, including environmental monitoring, flavor and fragrance analysis, and as a potential biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] This application note outlines a robust GC-MS method for the analysis of 4-ethenyl-1,2-dimethyl-benzene.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Common methods for extracting volatile organic compounds include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace analysis.

For Liquid Samples (e.g., Water):

  • Liquid-Liquid Extraction (LLE):

    • To a 100 mL liquid sample, add a suitable internal standard.

    • Extract the sample with 2 x 50 mL of dichloromethane or hexane by shaking vigorously in a separatory funnel for 2 minutes.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

  • Headspace Analysis:

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add an appropriate internal standard.

    • Seal the vial with a crimp cap.

    • Equilibrate the vial in the headspace autosampler at a specified temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

    • Automatically inject a portion of the headspace gas into the GC-MS.

For Solid Samples (e.g., Soil, Food):

  • Weigh 5-10 g of the homogenized solid sample into a centrifuge tube.

  • Add a suitable internal standard.

  • Add 10 mL of an appropriate solvent (e.g., methanol, dichloromethane).

  • Vortex for 1 minute and then sonicate for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of 4-ethenyl-1,2-dimethyl-benzene.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
InletSplit/Splitless
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless (purge valve open after 1 min)
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ion SourceElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
Solvent Delay3 min

Data Presentation

Quantitative analysis of 4-ethenyl-1,2-dimethyl-benzene should be performed using a calibration curve generated from standards of known concentrations. The following table summarizes key quantitative data for 4-ethenyl-1,2-dimethyl-benzene.

Table 2: Quantitative Data for 4-ethenyl-1,2-dimethyl-benzene

ParameterValueReference
Chemical Information
IUPAC Name4-ethenyl-1,2-dimethylbenzene
Synonyms3,4-Dimethylstyrene, 4-Vinyl-o-xylene
CAS Number27831-13-6
Molecular FormulaC₁₀H₁₂
Molecular Weight132.21 g/mol
Chromatographic Data
Kovats Retention Index1099 (on a standard non-polar column)[2]
Mass Spectrometric Data
Quantifier Ion (m/z)132 (Molecular Ion)
Qualifier Ions (m/z)117, 91

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 4-ethenyl-1,2-dimethyl-benzene.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Liquid or Solid) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Extraction Extraction (LLE, SPE, or Headspace) InternalStandard->Extraction Concentration Concentration Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection MS Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: GC-MS analysis workflow for 4-ethenyl-1,2-dimethyl-benzene.

Signaling Pathways

This section is not applicable as 4-ethenyl-1,2-dimethyl-benzene is not typically associated with a specific signaling pathway in the context of a standard analytical protocol. The focus of this application note is on the chemical analysis methodology.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and sensitive method for the analysis of 4-ethenyl-1,2-dimethyl-benzene. Adherence to the specified sample preparation techniques and instrumental parameters will enable researchers to obtain accurate and reproducible results for a variety of sample matrices. The provided workflow diagram and quantitative data tables serve as a comprehensive guide for laboratory professionals.

References

Application Notes and Protocols for Poly(3,4-dimethylstyrene) in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of poly(3,4-dimethylstyrene) (P(3,4-DMS)) in materials science, drawing parallels with the well-established applications of polystyrene (PS). The inclusion of methyl groups on the phenyl ring is anticipated to modify the polymer's properties, offering unique advantages in specific applications. This document also provides detailed experimental protocols for the synthesis and characterization of P(3,4-DMS).

Potential Applications

While specific data for poly(3,4-dimethylstyrene) is limited, its structural similarity to polystyrene allows for informed extrapolation of its potential applications. The methyl substitutions are expected to increase the glass transition temperature (Tg), leading to improved thermal stability, and to influence its solubility and interaction with other materials.

Organic Electronics

Polystyrene is frequently used as a dielectric layer or a polymer additive in organic electronic devices to enhance performance.[1][2] P(3,4-DMS), with its potentially higher thermal stability, could offer advantages in devices that operate at elevated temperatures.

Key Uses:

  • Gate Dielectric in Organic Field-Effect Transistors (OFETs): The insulating properties of P(3,4-DMS) make it a candidate for use as a gate dielectric material. Its compatibility with organic semiconductors can be explored to optimize device performance.

  • Morphology Control in Bulk Heterojunction Solar Cells: Blending P(3,4-DMS) with the active layer of organic solar cells may help control the phase separation and domain size, which are critical for efficient charge separation and transport.[1]

  • Encapsulation Layer: The hydrophobicity and potential for good film formation make P(3,4-DMS) a candidate for encapsulating sensitive organic electronic components to protect them from environmental degradation.

High-Performance Polymer Blends

The addition of polystyrene to other polymers is a common strategy to tailor the mechanical and thermal properties of the resulting blend. P(3,4-DMS) can be investigated as a blend component to enhance the properties of various polymer matrices.

Potential Blend Combinations:

  • Blends with Poly(phenylene oxide) (PPO): Polystyrene is miscible with PPO, and this blend is known for its high-temperature resistance and mechanical strength. Blending P(3,4-DMS) with PPO could potentially further increase the thermal stability of the resulting material.

  • Toughening of Brittle Polymers: While polystyrene itself is brittle, its derivatives can be used to modify the properties of other polymers. The compatibility of P(3,4-DMS) with other polymers will determine its effectiveness as a toughening agent.

Quantitative Data

Quantitative data for poly(3,4-dimethylstyrene) is not widely available. However, its glass transition temperature (Tg) has been reported and is compared with that of general-purpose polystyrene below.

PropertyPoly(3,4-dimethylstyrene)General Purpose Polystyrene (Typical)
Glass Transition Temp (Tg)402 K (129 °C)[3]373 K (100 °C)

This higher Tg suggests that P(3,4-DMS) possesses greater thermal stability than standard polystyrene, making it suitable for applications requiring resistance to higher temperatures.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of polystyrene and related polymers.

Synthesis of Poly(3,4-dimethylstyrene) via Free Radical Polymerization

This protocol describes the synthesis of P(3,4-DMS) from its monomer using a free radical initiator.

Materials:

  • 3,4-Dimethylstyrene monomer

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas supply

  • Schlenk line or glovebox

  • Reaction flask with condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Monomer Purification: Purify the 3,4-dimethylstyrene monomer by passing it through a column of basic alumina to remove inhibitors.

  • Reaction Setup: Assemble the reaction flask with a condenser under a nitrogen atmosphere.

  • Reagent Addition: In the reaction flask, dissolve the purified 3,4-dimethylstyrene monomer in toluene. A typical monomer concentration is 1-2 M.

  • Initiator Addition: Add the initiator (e.g., AIBN, ~1 mol% with respect to the monomer) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 60-80 °C with continuous stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

  • Precipitation: After the desired reaction time, cool the solution to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Purification: Filter the precipitated white polymer and wash it several times with methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified poly(3,4-dimethylstyrene) in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization of Poly(3,4-dimethylstyrene)

3.2.1. Molecular Weight Determination (Gel Permeation Chromatography - GPC)

  • Sample Preparation: Dissolve a small amount of the synthesized P(3,4-DMS) (1-2 mg/mL) in a suitable solvent like tetrahydrofuran (THF) or toluene.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

  • Analysis: Inject the filtered sample solution into the GPC system. The elution profile will be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

3.2.2. Thermal Properties Analysis (DSC and TGA)

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the P(3,4-DMS) sample into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min to a temperature above its expected Tg (e.g., 160 °C) to erase its thermal history.

    • Cool the sample at 10 °C/min.

    • Perform a second heating scan at 10 °C/min. The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating curve.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the P(3,4-DMS) sample in a TGA pan.

    • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • The TGA curve will show the decomposition temperature of the polymer, providing information about its thermal stability.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization monomer 3,4-Dimethylstyrene Monomer purification Purification (Alumina Column) monomer->purification polymerization Free Radical Polymerization (Toluene, AIBN, 60-80°C) purification->polymerization precipitation Precipitation in Methanol polymerization->precipitation drying Vacuum Drying precipitation->drying gpc GPC Analysis (Mn, Mw, PDI) drying->gpc dsc DSC Analysis (Tg) drying->dsc tga TGA Analysis (Decomposition Temp.) drying->tga

Caption: Experimental workflow for the synthesis and characterization of poly(3,4-dimethylstyrene).

logical_relationship cluster_properties Enhanced Properties cluster_applications Potential Applications thermal_stability Increased Thermal Stability (Higher Tg) electronics Organic Electronics (Dielectrics, Additives) thermal_stability->electronics blends High-Performance Polymer Blends thermal_stability->blends morphology_control Tunable Morphology morphology_control->electronics morphology_control->blends

Caption: Logical relationship between the enhanced properties of P(3,4-DMS) and its potential applications.

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using Vinyl Aromatic Monomers

Author: BenchChem Technical Support Team. Date: November 2025

Note on Monomer Selection: A comprehensive review of available scientific literature did not yield specific experimental protocols for the synthesis of block copolymers using the monomer "4-vinyl-o-xylene." This suggests that the monomer is not commonly used or may be referred to by an alternative chemical name. Therefore, these application notes utilize Styrene as a representative and structurally similar vinyl aromatic monomer. The detailed protocols provided for styrene can serve as a robust methodological template for the synthesis of block copolymers from other vinyl aromatic monomers.

Application Note: Synthesis of Well-Defined Block Copolymers

Introduction

Block copolymers are a class of macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). The unique properties of these materials arise from the thermodynamic incompatibility of the different blocks, which drives them to self-assemble into ordered nanostructures (e.g., spheres, cylinders, lamellae). This behavior makes them highly valuable in a wide range of applications, including drug delivery, thermoplastic elastomers, nanolithography, and surface modification.

The synthesis of block copolymers with controlled molecular weights, low polydispersity, and well-defined architectures is crucial for achieving desired material properties. Controlled/"living" polymerization techniques are essential for this purpose as they minimize chain-termination and chain-transfer reactions.[1] This document outlines protocols for three primary living polymerization methods for styrene: Living Anionic Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.

Overview of Controlled Polymerization Techniques
  • Living Anionic Polymerization: Pioneered by Michael Szwarc, this technique is one of the earliest and most effective methods for producing well-defined polymers.[1] It involves initiation by a potent nucleophile (e.g., n-butyllithium) and proceeds with the near-complete absence of termination steps, provided that the system is free of protic impurities.[2][3] This allows for the sequential addition of different monomers to create block copolymers with very narrow molecular weight distributions.[3]

  • Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile and robust controlled radical polymerization method that employs a transition metal complex (typically copper-based) as a catalyst to establish a dynamic equilibrium between active, propagating radicals and dormant species.[4][5] This reversible deactivation process allows for the controlled growth of polymer chains, enabling the synthesis of complex architectures from a wide range of monomers.[6][7]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another powerful controlled radical polymerization technique that can be applied to a vast array of monomers under diverse reaction conditions.[8] Control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent. A rapid equilibrium between active propagating chains and dormant chains end-capped by the RAFT agent ensures uniform chain growth.

Experimental Protocols

Protocol 1: Synthesis of Polystyrene-b-poly(methyl methacrylate) (PS-b-PMMA) via Living Anionic Polymerization

This protocol describes the sequential anionic polymerization of styrene and methyl methacrylate (MMA). Extreme care must be taken to ensure anaerobic and anhydrous conditions.

2.1.1 Materials

  • Styrene (purified by passing through basic alumina, then distilled from CaH2)

  • Methyl methacrylate (MMA) (purified by passing through basic alumina, then distilled from CaH2)

  • Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone ketyl)

  • n-Butyllithium (n-BuLi) in hexanes (titrated solution)

  • Methanol, anhydrous

  • Argon or Nitrogen gas, high purity

  • Schlenk line and flame-dried glassware

2.1.2 Experimental Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_term Termination & Isolation A Flame-dry glassware under vacuum B Purify solvent (THF) and monomers (Styrene, MMA) A->B C Add anhydrous THF to reactor via cannula B->C D Cool to -78 °C (Dry Ice/Acetone Bath) C->D E Inject n-BuLi initiator D->E F Inject purified Styrene monomer E->F G Allow Styrene to polymerize (formation of living PS-Li) F->G H Inject purified MMA monomer G->H I Allow MMA to polymerize H->I J Quench reaction with anhydrous Methanol I->J K Precipitate polymer in excess Methanol J->K L Filter and dry the PS-b-PMMA product K->L

Caption: Workflow for anionic synthesis of PS-b-PMMA.

2.1.3 Procedure

  • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Transfer 100 mL of anhydrous THF to the flask via cannula.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Inject the calculated amount of n-BuLi initiator.

  • Slowly add 5.0 mL (45.5 mmol) of purified styrene via syringe. The solution should turn a characteristic orange-red color, indicating the formation of the styryl anion.

  • Allow the polymerization to proceed for 1 hour.

  • After 1 hour, take a small aliquot for characterization of the polystyrene block.

  • Slowly inject 4.8 mL (45.0 mmol) of purified MMA. The color of the solution will fade to colorless.

  • Allow the second polymerization to proceed for an additional 2 hours.

  • Terminate the polymerization by adding a small amount of anhydrous methanol, which will quench the living anionic chain ends.

  • Warm the flask to room temperature and precipitate the polymer by pouring the solution into a large volume of rapidly stirring methanol.

  • Filter the resulting white powder, wash with methanol, and dry under vacuum at 40 °C overnight.

2.1.4 Characterization

  • Molecular Weight and Polydispersity (Đ): Determined by Size Exclusion Chromatography (SEC) relative to polystyrene standards. A clear shift in molecular weight should be observed after the addition of the second monomer.

  • Composition: Determined by ¹H NMR spectroscopy by comparing the integration of aromatic protons from the PS block to the methyl protons from the PMMA block.

Protocol 2: Synthesis of a Polystyrene Macroinitiator and PS-b-poly(n-butyl acrylate) (PS-b-PBA) via ATRP

This protocol involves two steps: first, the synthesis of a bromine-terminated polystyrene (PS-Br) macroinitiator, and second, its use to initiate the polymerization of n-butyl acrylate (BA).

2.2.1 Materials

  • Styrene and n-butyl acrylate (BA) (inhibitor removed by basic alumina column)

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • Copper(II) bromide (CuBr₂)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole or Toluene (solvent)

  • Methanol

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

2.2.2 Procedure: Synthesis of PS-Br Macroinitiator

  • To a Schlenk flask, add CuBr (71.7 mg, 0.5 mmol) and a magnetic stir bar. Seal the flask and purge with inert gas for 20 minutes.

  • Add degassed styrene (10.4 g, 100 mmol) and anisole (10 mL).

  • Inject degassed PMDETA (105 µL, 0.5 mmol). The solution should turn green as the complex forms.

  • Inject the initiator, EBiB (73 µL, 0.5 mmol).

  • Place the flask in a preheated oil bath at 110 °C and stir for 4-6 hours to reach ~50% conversion.

  • Stop the reaction by cooling and exposing it to air. Dilute the mixture with THF.

  • Purify the macroinitiator by passing the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum. Characterize the resulting PS-Br by SEC.

2.2.3 Procedure: Chain Extension to form PS-b-PBA

  • In a Schlenk flask, add the purified PS-Br macroinitiator (e.g., 2.5 g, assuming Mn ≈ 5000 g/mol , 0.5 mmol), CuBr (35.8 mg, 0.25 mmol), and CuBr₂ (5.6 mg, 0.025 mmol).

  • Add degassed n-butyl acrylate (12.8 g, 100 mmol) and anisole (15 mL).

  • Inject degassed PMDETA (58 µL, 0.275 mmol) and place the flask in an oil bath at 70 °C.

  • Monitor the reaction by taking samples periodically to analyze for monomer conversion (GC) and molecular weight (SEC).

  • After the desired conversion is reached (e.g., 6-8 hours), stop the polymerization by cooling and exposing it to air.

  • Purify the block copolymer using the same alumina column and precipitation method described above.

Protocol 3: Synthesis of a Polystyrene Macro-CTA and PS-b-poly(n-butyl acrylate) (PS-b-PBA) via RAFT Polymerization

This protocol uses a chain transfer agent (CTA) to mediate the polymerization, first of styrene and then of n-butyl acrylate.

2.3.1 Materials

  • Styrene and n-butyl acrylate (BA) (inhibitor removed)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or similar RAFT agent

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Toluene or 1,4-Dioxane (solvent)

  • Methanol

  • Argon or Nitrogen gas

2.3.2 Procedure: Synthesis of Polystyrene Macro-CTA

  • In a Schlenk flask, dissolve styrene (10.4 g, 100 mmol), CPDT (172 mg, 0.5 mmol), and AIBN (16.4 mg, 0.1 mmol) in toluene (20 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at 70 °C for 12-16 hours.

  • Stop the reaction by rapid cooling in an ice bath.

  • Precipitate the polymer in a large excess of cold methanol. The polymer should have a characteristic yellow/pink color from the RAFT end-group.

  • Filter and dry the polystyrene macro-CTA. Analyze by SEC and ¹H NMR.

2.3.3 Procedure: Chain Extension to form PS-b-PBA

  • In a Schlenk flask, dissolve the polystyrene macro-CTA (e.g., 5.2 g, assuming Mn ≈ 10,000 g/mol , 0.5 mmol), n-butyl acrylate (12.8 g, 100 mmol), and AIBN (8.2 mg, 0.05 mmol) in toluene (30 mL).

  • Deoxygenate the solution using three freeze-pump-thaw cycles.

  • Place the flask in a preheated oil bath at 70 °C.

  • Monitor the polymerization over time. When the desired molecular weight is achieved, stop the reaction by cooling.

  • Isolate the final PS-b-PBA block copolymer by precipitation in methanol, followed by filtration and drying.

Quantitative Data Summary

The following tables summarize typical results for the controlled polymerization of styrene to form the first block (macroinitiator or macro-CTA).

Table 1: Living Anionic Polymerization of Styrene

Entry[M]₀/[I]₀Time (h)Conversion (%)Mₙ,theory ( g/mol )Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)
11001>9910,40010,500< 1.05
22001>9920,80021,100< 1.05

Table 2: ATRP of Styrene

Entry[M]₀:[I]₀:[CuBr]:[PMDETA]Time (h)Conversion (%)Mₙ,theory ( g/mol )Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)
1100:1:1:15525,4005,8001.15
2200:1:1:18489,98010,5001.18

Table 3: RAFT Polymerization of Styrene

Entry[M]₀:[CTA]₀:[AIBN]₀Time (h)Conversion (%)Mₙ,theory ( g/mol )Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)
1100:1:0.212656,8007,1001.12
2200:1:0.2166112,70013,2001.14

Note: Mₙ,theory = ([M]₀/[I]₀) × Conversion × (Monomer MW) + (Initiator MW). Experimental values (Mₙ,exp) are highly dependent on SEC calibration and conditions.

Visualization of Polymerization Mechanisms

G Mechanism of Living Anionic Polymerization cluster_init cluster_prop cluster_block I Initiator (e.g., Bu⁻Li⁺) IM Initiator-Monomer Adduct (Bu-Styrene⁻Li⁺) I->IM + M1 Monomer (Styrene) P Living Polymer Chain (Pₙ⁻Li⁺) IM->P + (n-1) Monomer P:s->P:n P_next Propagated Chain (Pₙ₊₁⁻Li⁺) P->P_next + P_block1 Living Block 1 (PS⁻Li⁺) M2 Monomer P_block2 Living Block Copolymer (PS-b-PMMA⁻Li⁺) P_block1->P_block2 + M_block2 Monomer 2 (MMA)

Caption: Chain growth in living anionic polymerization.

G Mechanism of Atom Transfer Radical Polymerization (ATRP) Dormant Dormant Species (Pₙ-X) Active Active Radical (Pₙ•) Dormant->Active k_act Activator Activator (Cu(I)/L) Deactivator Deactivator (Cu(II)X/L) Activator->Deactivator Deactivator->Activator Active->Dormant k_deact Propagation Propagated Radical (Pₙ₊₁•) Active->Propagation + Monomer

Caption: ATRP activation/deactivation equilibrium.

G Mechanism of RAFT Polymerization cluster_main Main RAFT Equilibrium cluster_new Dormant Dormant Polymer Pₙ-RAFT Intermediate Intermediate Radical Adduct Dormant->Intermediate + Pₘ• Active Propagating Radical Pₘ• Propagation Propagated Radical Pₘ₊₁• Active->Propagation + Monomer Intermediate->Dormant Fragmentation NewDormant New Dormant Polymer Pₘ-RAFT Intermediate->NewDormant Fragmentation NewActive New Active Radical Pₙ•

Caption: Reversible chain transfer in RAFT polymerization.

References

Application Notes and Protocols: Addition Reactions of the Vinyl Group in 3,4-Dimethylstyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary addition reactions involving the vinyl group of 3,4-dimethylstyrene. The protocols outlined are foundational for the synthesis of various derivatives, which can serve as building blocks in medicinal chemistry and materials science. The electron-donating nature of the two methyl groups on the aromatic ring activates the vinyl group, influencing the regioselectivity and reactivity in these transformations.

Electrophilic Addition: Hydrobromination

Electrophilic addition of hydrogen halides, such as hydrogen bromide (HBr), to 3,4-dimethylstyrene proceeds through a carbocation intermediate. The reaction follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the vinyl group, and the hydrogen atom adds to the less substituted carbon. This regioselectivity is dictated by the formation of the more stable benzylic carbocation, which is further stabilized by the electron-donating dimethylphenyl group.

Reaction Mechanism: Electrophilic Addition of HBr

The reaction is initiated by the attack of the electron-rich π-bond of the vinyl group on the electrophilic proton of HBr. This forms a stable benzylic carbocation at the α-position to the aromatic ring. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product, 1-bromo-1-(3,4-dimethylphenyl)ethane.

electrophilic_addition cluster_step1 Step 1: Protonation to form a stable carbocation cluster_step2 Step 2: Nucleophilic attack by bromide 34DMS 3,4-Dimethylstyrene Carbocation Benzylic Carbocation 34DMS->Carbocation Slow, Rate-determining HBr H-Br HBr->Carbocation Br_ion Br⁻ HBr->Br_ion Carbocation2 Benzylic Carbocation Product 1-bromo-1-(3,4-dimethylphenyl)ethane Carbocation2->Product Fast Br_ion2 Br⁻ Br_ion2->Product

Caption: Mechanism of electrophilic addition of HBr to 3,4-dimethylstyrene.

Experimental Protocol: Synthesis of 1-bromo-1-(3,4-dimethylphenyl)ethane

This protocol is adapted from general procedures for the hydrobromination of styrenic compounds.[1][2]

Materials:

  • 3,4-Dimethylstyrene

  • 30% Hydrogen bromide in acetic acid

  • Carbon tetrachloride (or a less hazardous solvent like dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, add 3,4-dimethylstyrene (1.0 eq) to a reaction vessel.

  • Cool the vessel in an ice bath and add a 30% solution of hydrogen bromide in acetic acid (1.2 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add 20 mL of water and 20 mL of an organic solvent (e.g., dichloromethane).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Quantitative Data (Representative)
ProductReagentSolventReaction Time (h)Temperature (°C)Yield (%)
1-bromo-1-(3,4-dimethylphenyl)ethaneHBr in Acetic AcidDichloromethane1-20 to RT>90

Note: Yield is representative for hydrobromination of styrenes and may vary for 3,4-dimethylstyrene.

Free-Radical Addition

Free-radical addition to 3,4-dimethylstyrene can be initiated by radical initiators (e.g., peroxides) and proceeds with anti-Markovnikov regioselectivity for reagents like HBr. Another important free-radical addition is Atom Transfer Radical Addition (ATRA), which allows for the introduction of various functional groups.

Reaction Mechanism: Free-Radical Addition of HBr (Anti-Markovnikov)

In the presence of peroxides, HBr adds to the double bond via a radical chain mechanism. The regioselectivity is reversed compared to the electrophilic addition, with the bromine atom adding to the less substituted carbon to form a more stable benzylic radical intermediate.

free_radical_addition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Peroxide R-O-O-R RO_radical 2 R-O• Peroxide->RO_radical Heat Br_radical Br• RO_radical->Br_radical + H-Br - R-OH HBr H-Br 34DMS 3,4-Dimethylstyrene Benzylic_Radical Benzylic Radical 34DMS->Benzylic_Radical Br_radical2 Br• Br_radical2->Benzylic_Radical Product 2-bromo-1-(3,4-dimethylphenyl)ethane Benzylic_Radical->Product Br_radical3 Br• HBr2 H-Br HBr2->Product HBr2->Br_radical3 + H-Br - Product Radical1 Radical• Non_radical Non-radical product Radical1->Non_radical Radical2 Radical• Radical2->Non_radical hydrogenation_workflow Start 3,4-Dimethylstyrene + H₂ Gas + Catalyst (e.g., Pd/C) Reaction Hydrogenation Reaction (Pressure, Temperature) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 3,4-Dimethylethylbenzene Evaporation->Product

References

Application Notes and Protocols: Polymerization of 4-Vinyl-o-xylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-o-xylene is a substituted styrene monomer that can be polymerized to yield poly(4-vinyl-o-xylene). This polymer, due to its aromatic nature and alkyl substituents, may offer unique thermal and mechanical properties, making it a material of interest in various research and development applications. The polymerization of vinyl monomers can be achieved through several methods, including free-radical, anionic, and cationic polymerization. Each method offers distinct advantages in controlling the polymer's molecular weight, polydispersity, and microstructure.

These application notes provide representative experimental protocols for the polymerization of 4-vinyl-o-xylene via free-radical, anionic, and cationic methods. The provided protocols are based on general principles for the polymerization of styrenic monomers and should be considered as a starting point for experimental design and optimization.

Data Presentation

The following tables summarize illustrative quantitative data that might be expected from the polymerization of 4-vinyl-o-xylene under different conditions. These are representative values and will vary based on specific experimental parameters.

Table 1: Illustrative Data for Free-Radical Polymerization of 4-Vinyl-o-xylene

EntryInitiatorInitiator Conc. (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBN1.070248535,0002.1
2Benzoyl Peroxide1.080249042,0002.3
3AIBN0.570247855,0001.9

Table 2: Illustrative Data for Living Anionic Polymerization of 4-Vinyl-o-xylene

EntryInitiatorSolventTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1n-BuLiTHF-782>9925,0001.05
2sec-BuLiCyclohexane406>9928,0001.08
3n-BuLiToluene04>9926,5001.10

Experimental Protocols

Protocol 1: Free-Radical Polymerization of 4-Vinyl-o-xylene

This protocol describes a typical free-radical polymerization of 4-vinyl-o-xylene using 2,2'-azobis(2-methylpropionitrile) (AIBN) as the initiator. Free-radical polymerization is a robust method for producing high molecular weight polymers.[1][2][3]

Materials:

  • 4-Vinyl-o-xylene (monomer), purified by passing through a column of basic alumina to remove inhibitors.

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator), recrystallized from methanol.

  • Toluene (solvent), anhydrous.

  • Methanol (non-solvent for precipitation).

  • Schlenk flask or similar reaction vessel with a magnetic stir bar.

  • Nitrogen or Argon source for inert atmosphere.

  • Oil bath or heating mantle with temperature control.

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-vinyl-o-xylene (e.g., 5.0 g, 37.8 mmol).

  • Add anhydrous toluene (e.g., 10 mL).

  • In a separate vial, dissolve AIBN (e.g., 0.062 g, 0.378 mmol, 1 mol% relative to monomer) in a small amount of toluene.

  • Add the AIBN solution to the monomer solution in the Schlenk flask.

  • Place the flask in a preheated oil bath at 70°C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the viscous reaction mixture to a beaker of vigorously stirring methanol (e.g., 200 mL).

  • Filter the precipitated white polymer.

  • Wash the polymer with fresh methanol.

  • Dry the polymer in a vacuum oven at 50°C to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structure confirmation.

Protocol 2: Living Anionic Polymerization of 4-Vinyl-o-xylene

This protocol outlines the living anionic polymerization of 4-vinyl-o-xylene, which allows for precise control over molecular weight and results in a narrow molecular weight distribution.[4][5][6] This method requires stringent anhydrous and anaerobic conditions.

Materials:

  • 4-Vinyl-o-xylene (monomer), rigorously purified by distillation from CaH₂.

  • Tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl.

  • n-Butyllithium (n-BuLi) in hexanes (initiator), standardized by titration.

  • Methanol, degassed.

  • Schlenk line and glassware, oven-dried and cooled under vacuum.

Procedure:

  • Assemble the reaction glassware on a Schlenk line and ensure it is moisture-free.

  • Under a high vacuum, flame-dry the reaction flask and then backfill with high-purity argon.

  • Transfer freshly distilled THF (e.g., 50 mL) to the reaction flask via cannula.

  • Cool the solvent to -78°C using a dry ice/acetone bath.

  • Add the purified 4-vinyl-o-xylene (e.g., 2.0 g, 15.1 mmol) to the cold THF via a gas-tight syringe.

  • Initiate the polymerization by adding a calculated amount of n-BuLi solution (e.g., to target a specific molecular weight) dropwise via syringe. A color change should be observed, indicating the formation of the living carbanionic species.

  • Allow the polymerization to proceed at -78°C for 2 hours with stirring.

  • Terminate the polymerization by adding a small amount of degassed methanol. The color should disappear.

  • Allow the solution to warm to room temperature.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

  • Analyze the polymer for molecular weight and polydispersity using GPC.

Protocol 3: Cationic Polymerization of 4-Vinyl-o-xylene

Cationic polymerization is another method suitable for vinyl monomers with electron-donating substituents.[7][8][9] This protocol provides a general procedure using a Lewis acid initiator.

Materials:

  • 4-Vinyl-o-xylene (monomer), purified and dried.

  • Dichloromethane (DCM) (solvent), distilled from CaH₂.

  • Boron trifluoride etherate (BF₃·OEt₂) (initiator).

  • Methanol.

  • Reaction vessel in a drybox or under an inert atmosphere.

Procedure:

  • In a glovebox or under a stringent inert atmosphere, add dried DCM (e.g., 20 mL) to a reaction flask.

  • Cool the flask to 0°C.

  • Add the purified 4-vinyl-o-xylene (e.g., 2.5 g, 18.9 mmol) to the solvent.

  • Initiate the polymerization by adding a small amount of BF₃·OEt₂ (e.g., 0.02 mL) via syringe. The reaction is often rapid.

  • Stir the reaction for 1 hour at 0°C.

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer in an excess of methanol.

  • Filter the polymer and dry it under vacuum.

  • Characterize the resulting polymer.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis Monomer_Purification Monomer Purification (e.g., alumina column, distillation) Reaction_Setup Reaction Setup (inert atmosphere) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying/Purification (e.g., distillation) Solvent_Drying->Reaction_Setup Glassware_Prep Glassware Preparation (e.g., oven-drying, flame-drying) Glassware_Prep->Reaction_Setup Reagent_Addition Addition of Monomer, Solvent, and Initiator Reaction_Setup->Reagent_Addition Polymerization Polymerization (controlled temperature and time) Reagent_Addition->Polymerization Termination Termination/Quenching Polymerization->Termination Precipitation Precipitation in Non-solvent Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (e.g., vacuum oven) Filtration->Drying Characterization Polymer Characterization (GPC, NMR, etc.) Drying->Characterization

Caption: General experimental workflow for the polymerization of 4-vinyl-o-xylene.

References

Troubleshooting & Optimization

How to prevent premature polymerization of 4-vinyl-o-xylene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-vinyl-o-xylene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and to offer troubleshooting support for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 4-vinyl-o-xylene and why is it prone to premature polymerization?

A1: 4-Vinyl-o-xylene is a substituted styrene monomer. Like other vinyl aromatic compounds, its vinyl group is susceptible to free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities. The polymerization reaction is exothermic and can lead to a runaway reaction if not properly controlled, resulting in the formation of a solid polymer mass within your storage or reaction vessel.

Q2: What are the primary causes of premature polymerization of 4-vinyl-o-xylene?

A2: The main triggers for premature polymerization are:

  • Elevated Temperatures: Storage at temperatures above the recommended range can significantly increase the rate of thermal self-polymerization.

  • Exposure to Light: UV light can generate free radicals and initiate polymerization.

  • Presence of Oxygen (in the absence of appropriate inhibitors): While some inhibitors require oxygen to function, in an uninhibited monomer, oxygen can contribute to the formation of peroxides, which can then initiate polymerization.

  • Contamination: Impurities such as acids, bases, or metal salts can act as catalysts for polymerization.

Q3: How should I store 4-vinyl-o-xylene to ensure its stability?

A3: Proper storage is crucial for preventing premature polymerization. Here are the recommended guidelines:

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. Recommended storage temperatures are typically between 2-8°C.

  • Inhibitor: Ensure the monomer is stored with an appropriate inhibitor at the recommended concentration.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxygen from participating in unwanted side reactions.

  • Light: Keep the container tightly sealed and protected from light. Use an amber glass bottle or store it in a dark cabinet.

Q4: What are common inhibitors used for 4-vinyl-o-xylene, and at what concentrations?

A4: While specific data for 4-vinyl-o-xylene is limited, inhibitors commonly used for structurally similar vinyl aromatic monomers like styrene are effective. The choice and concentration of the inhibitor are critical for stability.

Inhibitor NameAbbreviationTypical Concentration Range (ppm)Notes
4-tert-ButylcatecholTBC10 - 50Requires the presence of oxygen to be effective.
Monomethyl Ether HydroquinoneMEHQ10 - 50Requires the presence of oxygen to be effective.
2,6-di-tert-butyl-4-methylphenolBHT50 - 200A common antioxidant that can also inhibit polymerization.

Q5: Do I need to remove the inhibitor before using 4-vinyl-o-xylene in my experiment?

A5: Yes, in most polymerization reactions, the presence of an inhibitor will prevent or significantly retard the desired reaction. The inhibitor must be removed immediately before use.

Troubleshooting Guide

Problem: My 4-vinyl-o-xylene has become viscous or has solidified in the bottle.

Possible Cause Troubleshooting Steps
Depletion of Inhibitor The inhibitor has been consumed over time. This is more likely if the monomer is old or has been stored improperly. Unfortunately, once polymerized, the monomer cannot be reversed. The product should be disposed of according to your institution's hazardous waste guidelines.
Improper Storage Conditions Exposure to high temperatures or light has initiated polymerization. Review your storage procedures to ensure they align with the recommendations in the FAQs.

Problem: My reaction is not proceeding as expected (low yield, slow rate).

Possible Cause Troubleshooting Steps
Incomplete Removal of Inhibitor Residual inhibitor is quenching the polymerization. Ensure your inhibitor removal protocol is effective. You may need to repeat the removal step or use a fresh batch of purification media.
Introduction of an Inhibitor A contaminant in your reaction setup (e.g., from a solvent or another reagent) is acting as an inhibitor. Review all components of your reaction for potential sources of inhibition.

Problem: The monomer polymerized unexpectedly during my reaction or workup.

Possible Cause Troubleshooting Steps
Excessive Heat The reaction or workup conditions are too hot, leading to thermal polymerization. Monitor the temperature of your reaction closely. If performing a distillation, ensure it is done under vacuum to keep the temperature low.
Presence of Initiating Impurities Contaminants in your reaction vessel or reagents are initiating polymerization. Ensure all glassware is scrupulously clean and that all solvents and reagents are free from peroxides and other potential initiators.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (TBC, MEHQ) using an Alumina Column

This protocol describes a common and effective method for removing phenolic inhibitors from vinyl monomers immediately before use.

Materials:

  • 4-vinyl-o-xylene containing inhibitor

  • Basic or neutral activated alumina

  • Glass chromatography column with a stopcock

  • Glass wool or cotton

  • Clean, dry collection flask (amber glass recommended)

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Prepare the Column:

    • Take a glass chromatography column and insert a small plug of glass wool or cotton at the bottom to retain the alumina.

    • Securely clamp the column in a fume hood.

    • Add the activated alumina to the column. A general rule of thumb is to use approximately 5g of alumina for every 100 mL of monomer.[1]

  • Equilibrate the Column (Optional but Recommended):

    • Pass a small amount of an anhydrous, inert solvent (e.g., hexane or toluene) through the column to wet the alumina and remove any fine particles.

    • Gently flush the column with an inert gas to remove the solvent.

  • Purify the Monomer:

    • Carefully pour the 4-vinyl-o-xylene onto the top of the alumina column.

    • Allow the monomer to pass through the alumina under gravity. Do not apply pressure , as this can force fine alumina particles into the collected monomer.[2]

    • Collect the purified, inhibitor-free monomer in a clean, dry collection flask. It is advisable to pre-flush the collection flask with an inert gas.

  • Storage of Purified Monomer:

    • The purified monomer is now highly susceptible to polymerization. It should be used immediately.

    • If short-term storage is necessary, keep the monomer on an ice bath and under an inert atmosphere.

Visual Guides

Logical Workflow for Handling 4-Vinyl-o-Xylene

G Workflow for Handling 4-Vinyl-o-Xylene cluster_storage Storage cluster_preparation Pre-Experiment Preparation cluster_reaction Experimental Use storage Store at 2-8°C Protect from light Inert atmosphere check_monomer Check for viscosity or solidification storage->check_monomer remove_inhibitor Remove inhibitor (e.g., alumina column) check_monomer->remove_inhibitor Monomer is liquid dispose Dispose of as hazardous waste check_monomer->dispose Monomer is solid/viscous use_immediately Use immediately remove_inhibitor->use_immediately reaction Perform reaction under inert atmosphere and controlled temperature use_immediately->reaction

Caption: A logical workflow for the safe handling and use of 4-vinyl-o-xylene.

Troubleshooting Premature Polymerization

G Troubleshooting Premature Polymerization cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Premature Polymerization Observed check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage check_handling Review Handling Procedures (Inhibitor Removal, Temp) start->check_handling check_contaminants Check for Contaminants (Air, Impurities) start->check_contaminants correct_storage Adjust Storage to Recommended Conditions check_storage->correct_storage Non-compliant dispose Dispose of Polymerized Monomer check_storage->dispose Monomer solidified in storage refine_handling Refine Experimental Protocol check_handling->refine_handling Deviation found ensure_purity Ensure Purity of Reagents and Solvents check_contaminants->ensure_purity Suspicion of contamination

Caption: A troubleshooting guide for identifying and addressing the causes of premature polymerization.

References

Technical Support Center: Synthesis of 4-ethenyl-1,2-dimethyl-benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-ethenyl-1,2-dimethyl-benzene (also known as 3,4-dimethylstyrene or 4-vinyl-o-xylene).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 4-ethenyl-1,2-dimethyl-benzene, focusing on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-ethenyl-1,2-dimethyl-benzene?

A1: The most prevalent industrial method is the catalytic dehydrogenation of 4-ethyl-1,2-dimethylbenzene.[1] Laboratory-scale syntheses may also employ the Wittig reaction starting from 3,4-dimethylbenzaldehyde or coupling reactions like the Heck or Suzuki reactions. The precursor, 4-ethyl-1,2-dimethylbenzene, is typically synthesized via Friedel-Crafts alkylation of o-xylene.

Q2: I am seeing multiple peaks in the GC-MS analysis of my product. What are the likely impurities?

A2: The identity of impurities heavily depends on the synthetic route.

  • Dehydrogenation Route: Common side products include benzene, toluene, and unreacted 4-ethyl-1,2-dimethylbenzene. Cracking of the alkyl chain can also lead to other alkylated aromatic compounds. Coke formation on the catalyst is also a significant side reaction.[1]

  • Friedel-Crafts Alkylation (for precursor synthesis): Expect isomeric products (e.g., 3-ethyl-1,2-dimethylbenzene and 2-ethyl-1,4-dimethylbenzene), poly-ethylated xylenes (e.g., diethyl-dimethylbenzenes), and products from the isomerization of o-xylene to m- and p-xylene, which can then be ethylated.

  • Wittig Reaction Route: The primary byproduct is triphenylphosphine oxide. Other potential impurities include unreacted 3,4-dimethylbenzaldehyde and the phosphonium salt starting material. If a non-stabilized ylide is used, a mixture of (E)- and (Z)-isomers of the product may be formed.[2]

Q3: My reaction yield is low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC to ensure the disappearance of starting materials.

  • Side Reactions: The formation of significant amounts of side products will naturally decrease the yield of the desired product.

  • Product Loss During Workup: The purification process (e.g., distillation, chromatography) can lead to product loss. Ensure proper technique and optimization of purification parameters.

  • Catalyst Deactivation: In catalytic reactions like dehydrogenation, the catalyst can deactivate over time due to coking.[1]

  • Polymerization: The vinyl group in the final product is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. This can significantly reduce the yield of the monomeric product.

Q4: How can I prevent the polymerization of my 4-ethenyl-1,2-dimethyl-benzene product?

A4: To minimize polymerization, consider the following:

  • Add an Inhibitor: Small amounts of radical inhibitors, such as 4-tert-butylcatechol (TBC), can be added to the product during distillation and storage.

  • Low-Temperature Storage: Store the purified product at low temperatures (e.g., in a refrigerator) and in the absence of light.

  • Inert Atmosphere: Storing the product under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation, which can initiate polymerization.

  • Avoid High Temperatures: During purification by distillation, use the lowest possible temperature and pressure (vacuum distillation) to minimize thermally induced polymerization.

Troubleshooting Guide: Side Product Identification

This guide provides a systematic approach to identifying side products in your synthesis.

Problem: Unexpected peaks are observed in the GC-MS or NMR spectrum of the synthesized 4-ethenyl-1,2-dimethyl-benzene.

Logical Workflow for Troubleshooting:

Troubleshooting_Workflow start Start: Unexpected Peaks Observed synthesis_route Identify the Synthetic Route Used start->synthesis_route dehydrogenation Dehydrogenation synthesis_route->dehydrogenation Dehydrogenation friedel_crafts Friedel-Crafts (Precursor Synthesis) synthesis_route->friedel_crafts Friedel-Crafts wittig Wittig Reaction synthesis_route->wittig Wittig dehydro_side_products Potential Side Products: - Benzene, Toluene - Unreacted 4-ethyl-1,2-dimethylbenzene - Other alkylated aromatics (cracking) - Isomers of product dehydrogenation->dehydro_side_products fc_side_products Potential Side Products: - Isomeric ethyl-dimethylbenzenes - Poly-ethylated xylenes - Isomerized xylene ethylation products friedel_crafts->fc_side_products wittig_side_products Potential Side Products: - Triphenylphosphine oxide - Unreacted aldehyde - (E/Z)-isomers of product wittig->wittig_side_products analysis Analyze GC-MS and NMR Data gcms_analysis GC-MS: - Compare retention times to standards - Analyze fragmentation patterns analysis->gcms_analysis nmr_analysis NMR: - Look for characteristic signals of expected impurities - Compare to literature data analysis->nmr_analysis dehydro_side_products->analysis fc_side_products->analysis wittig_side_products->analysis remediation Implement Remediation Strategy gcms_analysis->remediation nmr_analysis->remediation optimize_conditions Optimize Reaction Conditions (Temperature, Catalyst, Time) remediation->optimize_conditions purification Improve Purification Method (Distillation, Chromatography) remediation->purification end End: Impurity Identified and Minimized optimize_conditions->end purification->end

Caption: Troubleshooting workflow for identifying side products.

Step 1: Correlate Potential Side Products with Your Synthetic Route.

  • For Dehydrogenation:

    • Unreacted Starting Material: Check for the mass spectrum and retention time corresponding to 4-ethyl-1,2-dimethylbenzene.

    • Cracking Products: Look for the characteristic mass spectra of benzene (m/z 78) and toluene (m/z 91, 92).

    • Isomeric Products: Consider the possibility of other dimethylstyrene isomers if isomerization of the starting material occurred. Their mass spectra will be very similar to the desired product, but they may have different retention times in GC.

  • For Friedel-Crafts Alkylation of o-Xylene:

    • Isomeric Products: The primary side products will be other isomers of ethyl-dimethylbenzene. A GC analysis will be crucial to separate these isomers. Their mass spectra will be nearly identical.

    • Polyalkylation Products: Look for molecular ions corresponding to the addition of more than one ethyl group (e.g., C12H18).

  • For the Wittig Reaction:

    • Triphenylphosphine Oxide: This is a major byproduct and has a characteristic mass spectrum with a prominent molecular ion at m/z 278. It is also readily identifiable by its distinct signals in the aromatic region of the 1H NMR spectrum.

    • Unreacted Aldehyde: Check for the presence of 3,4-dimethylbenzaldehyde.

Step 2: Utilize Analytical Data for Confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Compare the retention times of your unknown peaks with those of commercially available standards of suspected side products.

    • Analyze the fragmentation patterns in the mass spectra. For example, alkylbenzenes often show a prominent peak corresponding to the loss of a methyl group (M-15) or an ethyl group (M-29). Styrene derivatives typically show a strong molecular ion peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for characteristic signals. For example, the vinyl protons of 4-ethenyl-1,2-dimethyl-benzene have distinct chemical shifts and coupling patterns. The presence of unreacted 4-ethyl-1,2-dimethylbenzene would be indicated by a quartet and a triplet for the ethyl group.

    • ¹³C NMR: The number of signals and their chemical shifts can help distinguish between isomers.

Quantitative Data on Side Product Formation

The following table summarizes typical product distributions for the catalytic dehydrogenation of ethylbenzene, which can serve as an analogue for the dehydrogenation of 4-ethyl-1,2-dimethylbenzene. Actual percentages will vary based on the specific catalyst and reaction conditions.

Product/Side ProductTypical Yield/Selectivity (%)Notes
Styrene (Analogous to 4-ethenyl-1,2-dimethyl-benzene) 25 - 97.5Highly dependent on catalyst and reaction conditions (e.g., presence of an oxidant).[3][4]
Benzene 8 - 33A significant byproduct, especially at higher temperatures due to cracking.[3]
Toluene MinorTypically formed in smaller amounts than benzene.
CO₂ 23 - 30Observed in oxidative dehydrogenation processes.[3]
Coke VariableA major cause of catalyst deactivation.[1]

Experimental Protocols

Synthesis of 4-ethyl-1,2-dimethylbenzene via Friedel-Crafts Alkylation

This protocol describes a general procedure for the ethylation of o-xylene.

Materials:

  • o-Xylene

  • Ethyl bromide (or other suitable ethylating agent)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas to a trap.

  • In the flask, suspend anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath.

  • Add a solution of o-xylene in anhydrous dichloromethane to the dropping funnel.

  • Slowly add the o-xylene solution to the stirred AlCl₃ suspension.

  • Add ethyl bromide to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by GC.

  • Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to separate the desired 4-ethyl-1,2-dimethylbenzene from unreacted starting materials and isomeric side products.

Synthesis of 4-ethenyl-1,2-dimethyl-benzene via Catalytic Dehydrogenation

This is a general description of a catalytic dehydrogenation process. Specific catalysts and conditions can vary significantly.

Materials:

  • 4-ethyl-1,2-dimethylbenzene

  • Dehydrogenation catalyst (e.g., potassium-promoted iron oxide)

  • Inert gas (e.g., nitrogen)

  • Steam (optional, often used in industrial processes)

Procedure:

  • Pack a tube furnace reactor with the dehydrogenation catalyst.

  • Heat the reactor to the desired temperature (typically 500-650 °C) under a flow of inert gas.

  • Introduce a feed stream of 4-ethyl-1,2-dimethylbenzene (and steam, if used) into the reactor.

  • The product stream exiting the reactor is cooled to condense the organic and aqueous phases.

  • Separate the organic layer, which contains the desired 4-ethenyl-1,2-dimethyl-benzene, unreacted starting material, and side products.

  • Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the crude product.

  • Purify the product by vacuum distillation.

Synthesis of 4-ethenyl-1,2-dimethyl-benzene via the Wittig Reaction

This protocol provides a general method for the Wittig olefination of 3,4-dimethylbenzaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • 3,4-Dimethylbenzaldehyde

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add the strong base to the suspension to form the ylide (a color change, often to yellow or orange, is indicative of ylide formation).

  • Stir the ylide solution at 0 °C for 30-60 minutes.

  • Add a solution of 3,4-dimethylbenzaldehyde in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product to separate the 4-ethenyl-1,2-dimethyl-benzene from the triphenylphosphine oxide byproduct, typically by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of synthetic precursor and the potential for isomeric side products in the synthesis of 4-ethenyl-1,2-dimethyl-benzene.

Precursor_Side_Products cluster_precursors Precursor Selection cluster_reactions Synthetic Step cluster_intermediates Intermediate cluster_side_products Potential Isomeric Side Products o_xylene o-Xylene friedel_crafts Friedel-Crafts Alkylation o_xylene->friedel_crafts dm_benzaldehyde 3,4-Dimethylbenzaldehyde wittig Wittig Reaction dm_benzaldehyde->wittig ethyl_dm_benzene 4-ethyl-1,2-dimethylbenzene friedel_crafts->ethyl_dm_benzene fc_isomers Isomeric ethyl-dimethylbenzenes friedel_crafts->fc_isomers no_wittig_isomers No significant isomeric side products from this step wittig->no_wittig_isomers

References

Technical Support Center: Purification of Crude 4-Vinyl-o-Xylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-vinyl-o-xylene. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude 4-vinyl-o-xylene?

While a definitive list of impurities depends on the specific synthetic route, crude 4-vinyl-o-xylene may contain the following:

  • Starting Materials: Unreacted 4-ethyl-o-xylene from dehydrogenation routes.

  • Isomeric Variants: Positional isomers such as 3-vinyl-o-xylene if the starting material was a mixed isomer feed.

  • Side-Reaction Products: Small amounts of divinylbenzene isomers if over-alkylation or other side reactions occur.

  • Oligomers and Polymers: Low molecular weight polymers of 4-vinyl-o-xylene formed during synthesis or storage.

  • Solvents and Reagents: Residual solvents and reagents from the synthesis and workup steps.

Q2: What is the most critical issue to consider during the purification of 4-vinyl-o-xylene?

The most critical issue is the prevention of premature polymerization of the vinyl group, especially at elevated temperatures required for distillation.[1] This can lead to product loss, fouling of equipment, and potentially a dangerous runaway reaction.[1] Therefore, the use of appropriate polymerization inhibitors is essential.

Q3: Which polymerization inhibitors are recommended for the purification of 4-vinyl-o-xylene?

For vinyl aromatic compounds like 4-vinyl-o-xylene, a variety of inhibitors can be used. The choice depends on the purification method and the subsequent application of the purified monomer.

  • For Distillation: Phenolic inhibitors and stable nitroxide radicals are effective. Examples include 2,6-di-tert-butyl-4-methylphenol (BHT) and 4-hydroxy-2,2,6,6-tetramethyl piperidine 1-oxyl (4-hydroxy-TEMPO).[2]

  • For Storage: Compounds that can be easily removed, such as 4-tert-butylcatechol (TBC), are often preferred.[1]

Q4: Can I use flash chromatography to purify 4-vinyl-o-xylene?

Yes, flash chromatography is a suitable technique for the purification of 4-vinyl-o-xylene, especially for removing non-volatile impurities and oligomers. Silica gel is a common stationary phase.[3]

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause(s) Suggested Solution(s)
Product is polymerizing in the distillation flask. - Inadequate or no polymerization inhibitor.- Distillation temperature is too high.- Add an appropriate polymerization inhibitor (e.g., BHT, 4-hydroxy-TEMPO) to the crude material before heating.- Perform the distillation under a higher vacuum to lower the boiling point.
Bumping or uneven boiling. - Lack of smooth boiling aid.- Presence of volatile impurities.- Use a magnetic stir bar for vigorous stirring; boiling chips are not effective under vacuum.- Ensure residual solvents are removed at low temperature before increasing the heat for distillation.
Poor separation of closely boiling impurities. - Inefficient fractionating column.- Distillation rate is too fast.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the heating rate to allow for better vapor-liquid equilibrium.
Product solidifies in the condenser. - Condenser water is too cold.- Use a coolant at a temperature slightly above the melting point of the product.
Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from impurities. - Incorrect solvent system.- Column is overloaded.- Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation of spots.- Reduce the amount of crude material loaded onto the column.
Streaking or tailing of the product band. - The compound is too polar for the solvent system.- The compound is interacting strongly with the silica gel.- Increase the polarity of the eluent.- Consider using a different stationary phase or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent.[4]
Product is not eluting from the column. - The solvent system is not polar enough.- Gradually increase the polarity of the eluent (gradient elution).
Cracking of the silica gel bed. - Improper packing of the column.- Running the column too fast.- Ensure the silica gel is packed uniformly as a slurry.- Reduce the pressure applied to the top of the column.

Data Presentation

Table 1: Comparison of Polymerization Inhibitors for Styrene (as a model for 4-vinyl-o-xylene)

InhibitorTypePolymer Growth (%) after 4hStyrene Conversion (%) after 4h
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)Phenolic16.400.048
2,6-di-tert-butyl-4-methylphenol (BHT)Phenolic42.500.111
4-hydroxy-TEMPONitroxide Radical24.850.065
4-oxo-TEMPONitroxide Radical46.80.134

Data adapted from a study on styrene polymerization and may serve as a guideline.[2] Optimal inhibitor and concentration should be determined experimentally for 4-vinyl-o-xylene.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Preparation:

    • To the crude 4-vinyl-o-xylene in a round-bottom flask, add a suitable polymerization inhibitor (e.g., 50-100 ppm of BHT).

    • Add a magnetic stir bar.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump through a cold trap.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Collect the fractions based on their boiling points at the recorded pressure. The main fraction should be collected at a stable temperature.

    • After collecting the desired fraction, cool the system down before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation:

    • Determine a suitable solvent system using TLC. A good starting point for non-polar compounds like 4-vinyl-o-xylene is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude 4-vinyl-o-xylene in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Add a polymerization inhibitor to the purified product if it is to be stored.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Options cluster_process Key Considerations cluster_end Final Product Crude Crude 4-vinyl-o-xylene Inhibitor Add Polymerization Inhibitor Crude->Inhibitor Crucial First Step Distillation Fractional Vacuum Distillation Analysis Purity Analysis (GC, NMR) Distillation->Analysis Chromatography Flash Column Chromatography Chromatography->Analysis Inhibitor->Distillation Inhibitor->Chromatography PureProduct Pure 4-vinyl-o-xylene Analysis->PureProduct

Caption: A logical workflow for the purification of crude 4-vinyl-o-xylene.

References

Managing exothermic reactions in 3,4-dimethylstyrene polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the polymerization of 3,4-dimethylstyrene. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Exothermic Events

Issue: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is increasing much faster than expected, and the cooling system cannot keep up. What should I do?

Answer: An uncontrolled temperature spike indicates a potential runaway reaction, which is dangerous due to the rapid and exponential increase in polymerization rate and heat generation.[1] Immediate action is required:

  • Emergency Shutdown: If not already initiated, immediately stop the monomer and initiator feed.

  • Emergency Cooling: If available, apply emergency cooling to the reactor.

  • Inhibitor/Retarder Injection: If the reaction is still progressing, inject a pre-prepared solution of a polymerization inhibitor or retarder to quench the reaction. Common choices include 4-tert-butylcatechol (TBC), monomethyl ether hydroquinone (MEHQ), or stable nitroxide radicals like TEMPO.[2][3][4][5][6]

  • Evacuate: If the temperature continues to rise uncontrollably, evacuate the area immediately.

Issue: Polymerization Occurring Prematurely in Monomer Storage

Question: I've noticed an increase in viscosity and temperature in my stored 3,4-dimethylstyrene monomer, even before starting the reaction. What is happening?

Answer: This indicates that the inhibitor present in the monomer has been depleted, and spontaneous polymerization is occurring. Styrene and its derivatives can self-initiate polymerization, especially when exposed to heat or light.[6]

  • Action: Check the inhibitor concentration regularly. If it is below the recommended level, add more inhibitor. Ensure the monomer is stored in a cool, dark place, away from heat sources. Common inhibitors for storage include TBC and MEHQ.[6]

Issue: Inconsistent Polymer Properties and Batch-to-Batch Variation

Question: I am observing significant differences in molecular weight and polydispersity between different batches of poly(3,4-dimethylstyrene). Could this be related to temperature control?

Answer: Yes, inconsistent temperature control is a likely cause. The rate of polymerization is highly sensitive to temperature.[1] Poor heat management can lead to localized "hot spots" within the reactor where the polymerization proceeds much faster, resulting in a broader molecular weight distribution.

  • Solution: Improve the stirring efficiency to ensure uniform temperature distribution. Consider using a solvent to help dissipate heat more effectively. For highly controlled polymerizations, techniques like Atom Transfer Radical Polymerization (ATRP) can provide better control over the reaction, although the rate is still influenced by substituents on the styrene ring.[7]

Frequently Asked Questions (FAQs)

1. What is the expected heat of polymerization for 3,4-dimethylstyrene, and how does it compare to styrene?

2. How can I prevent a runaway reaction from starting?

Preventing a runaway reaction involves careful planning and control of the polymerization process:

  • Use of a Solvent: Performing the polymerization in a suitable solvent helps to dissipate the heat generated and control the viscosity of the reaction mixture.

  • Controlled Monomer/Initiator Addition: Adding the monomer and/or initiator gradually over time, rather than all at once, allows for better management of the rate of heat generation.

  • Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a cooling jacket or internal cooling coils) that can handle the expected heat load of the reaction.

  • Proper Agitation: Vigorous and effective stirring is crucial to prevent the formation of localized hot spots and ensure uniform temperature throughout the reactor.[9]

  • Monitoring: Continuously monitor the reaction temperature. An accelerating rate of temperature increase is a key indicator of an impending runaway reaction.

3. What are the differences between an inhibitor and a retarder?

Inhibitors and retarders are both used to control or stop unwanted polymerization, but they function differently:[6]

  • Inhibitor: A true inhibitor completely stops the polymerization for a certain period, known as the induction period. During this time, the inhibitor is consumed. Once the inhibitor is depleted, the polymerization will proceed at its normal rate. Examples include 4-tert-butylcatechol (TBC) and hydroquinone (HQ).[6]

  • Retarder: A retarder slows down the rate of polymerization but does not completely stop it. There is no induction period. Retarders are consumed more slowly than inhibitors. Examples include certain hydroxylamines and nitrophenol compounds.[6]

In an industrial setting, a combination of both is often used to provide both process control and a safety backup.[6]

4. How do I choose the right inhibitor for my 3,4-dimethylstyrene polymerization?

The choice of inhibitor depends on the specific application (storage, stopping a runaway reaction, etc.) and the polymerization conditions.

  • For storage and transportation: Phenolic inhibitors like 4-tert-butylcatechol (TBC) and 4-methoxyphenol (MEHQ) are commonly used. They are effective and can be easily removed before polymerization.[6]

  • For emergency shutdown: More reactive inhibitors are needed to quickly quench a runaway reaction. Stable free radicals like TEMPO and its derivatives, or compounds like para-benzoquinone (pBQ), can be effective.

  • Synergistic effects: In some cases, a mixture of inhibitors can be more effective than a single compound. For example, a blend of a phenolic inhibitor like 2,6-di-tert-butyl-4-methoxyphenol (DTBMP) and a stable nitroxide radical like 4-hydroxy-TEMPO has been shown to have a synergistic effect in inhibiting styrene polymerization.[2]

5. Can I perform a bulk polymerization of 3,4-dimethylstyrene without a solvent?

While bulk polymerization is possible, it carries a higher risk of a runaway reaction due to the high concentration of the monomer and the potential for a significant increase in viscosity (the gel effect), which hinders heat transfer. If you choose to perform a bulk polymerization, it should be done on a small scale with extreme caution and with robust temperature monitoring and control systems in place. For larger-scale reactions, solution polymerization is a safer alternative.

Data Presentation

Table 1: Heats of Polymerization for Styrene and a Substituted Styrene

MonomerHeat of Polymerization (kcal/mol)Notes
Styrene-16.0 to -16.5[8]Reference value.
alpha-Methylstyrene-8.83 to -10.13Lower exotherm due to steric hindrance from the alpha-methyl group.
3,4-Dimethylstyrene Estimated to be similar to or slightly lower than styrene Specific experimental data is not readily available. The effect of ring substitution on the heat of polymerization is generally less pronounced than alpha-substitution.[10]

Table 2: Common Inhibitors for Styrene and its Derivatives

Inhibitor/RetarderTypeTypical Application
4-tert-Butylcatechol (TBC)True InhibitorStorage and transportation.[5][6]
4-Methoxyphenol (MEHQ)True InhibitorStorage and transportation.[6]
Hydroquinone (HQ)True InhibitorStorage and transportation.[6]
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)Stable Radical (Inhibitor)Emergency shutdown, controlled polymerization.[4][6]
Dinitro-sec-butylphenol (DNBP)RetarderProcessing (Note: high toxicity).[6]

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of 3,4-Dimethylstyrene

This protocol is a general guideline and should be adapted and optimized for specific experimental goals.

Materials:

  • 3,4-Dimethylstyrene (inhibitor removed by passing through an alumina column)

  • Toluene (or another suitable solvent)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen or Argon gas for inert atmosphere

  • Methanol (for precipitation)

  • Reaction vessel equipped with a condenser, magnetic or mechanical stirrer, temperature probe, and nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

Procedure:

  • Setup: Assemble the reaction apparatus and ensure it is dry and free of oxygen.

  • Solvent and Monomer: Add the desired amount of toluene and inhibitor-free 3,4-dimethylstyrene to the reaction vessel. A typical starting concentration is a 50% (w/w) solution of monomer in solvent.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a gentle flow of the inert gas throughout the reaction.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 70-90 °C) with stirring.[11]

  • Initiation: Once the temperature is stable, add the initiator (e.g., BPO or AIBN). The initiator can be added as a solid or as a solution in a small amount of the solvent. For better control, the initiator can be added portion-wise or via a syringe pump over a set period.

  • Polymerization: Allow the polymerization to proceed for the desired time, monitoring the temperature closely. Be prepared for an exotherm, especially at the beginning of the reaction. Adjust the heating/cooling as necessary to maintain a stable temperature.

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (typically 10 times the volume of the reaction mixture) while stirring vigorously. The polymer will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Visualizations

Exothermic_Reaction_Logic cluster_reaction Polymerization Process cluster_control Control Measures Monomer 3,4-Dimethylstyrene Polymerization Polymerization Monomer->Polymerization Initiator Initiator (e.g., BPO) Initiator->Polymerization Heat Heat Generation (Exotherm) Polymerization->Heat Heat->Polymerization Auto-acceleration Cooling Cooling System Heat->Cooling Heat Removal Runaway Runaway Reaction Heat->Runaway Insufficient Cooling Controlled Controlled Reaction Cooling->Controlled Sufficient Stirring Agitation Stirring->Polymerization Ensures Uniform Temp. Solvent Solvent Solvent->Heat Heat Dissipation Controlled->Controlled Controlled->Runaway

Caption: Logic diagram illustrating the factors influencing exothermic control.

Troubleshooting_Workflow Start Monitor Reaction Temperature Temp_Check Is Temperature Rise Accelerating Rapidly? Start->Temp_Check Stop_Feeds Stop Monomer and Initiator Feeds Temp_Check->Stop_Feeds Yes Continue_Monitoring Continue Normal Monitoring Temp_Check->Continue_Monitoring No Emergency_Cooling Apply Emergency Cooling Stop_Feeds->Emergency_Cooling Inject_Inhibitor Inject Inhibitor/Retarder Emergency_Cooling->Inject_Inhibitor Temp_Stable Is Temperature Stabilizing? Inject_Inhibitor->Temp_Stable Temp_Stable->Continue_Monitoring Yes Evacuate EVACUATE AREA Temp_Stable->Evacuate No

Caption: Workflow for responding to a potential runaway reaction.

References

Technical Support Center: Stabilization of 4-ethenyl-1,2-dimethyl-benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of inhibitors for stabilizing 4-ethenyl-1,2-dimethyl-benzene (also known as 4-vinyl-ortho-xylene or 3,4-dimethylstyrene). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the integrity and stability of your compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to stabilize 4-ethenyl-1,2-dimethyl-benzene?

A1: 4-ethenyl-1,2-dimethyl-benzene, like other styrenic monomers, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or contaminants.[][2] This unwanted polymerization can lead to the formation of oligomers and polymers, which alters the compound's purity, viscosity, and reactivity, thereby compromising experimental results. The polymerization process is exothermic and can become uncontrolled, potentially leading to a hazardous runaway reaction.[]

Q2: What are the most common types of inhibitors used for stabilizing vinyl aromatic compounds?

A2: The most common polymerization inhibitors fall into two main categories: phenolic compounds and stable nitroxide radicals.[]

  • Phenolic inhibitors , such as 4-tert-butylcatechol (TBC) and monomethyl ether hydroquinone (MEHQ), are widely used for storage and transport.[2] Their effectiveness often relies on the presence of dissolved oxygen.[]

  • Stable nitroxide radicals , like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives, are highly effective radical scavengers and can inhibit polymerization even in oxygen-free environments.[3]

Q3: How do I choose the right inhibitor for my specific application?

A3: The choice of inhibitor depends on several factors:

  • Storage vs. Processing: For long-term storage at ambient temperatures, phenolic inhibitors like TBC are often sufficient.[2] For high-temperature processes like distillation, more robust inhibitors or a combination of inhibitors may be necessary.

  • Oxygen Availability: If your process is conducted under anaerobic conditions, nitroxide-based inhibitors are a better choice.[3]

  • Downstream Applications: Consider the ease of inhibitor removal. Phenolic inhibitors can often be removed by an alkaline wash.[2]

  • Required Shelf Life: The desired duration of stability will influence the type and concentration of the inhibitor.

Q4: Can I use a combination of inhibitors?

A4: Yes, in many industrial settings, a combination of a "true inhibitor" and a "retarder" is used. A true inhibitor provides a distinct induction period where no polymerization occurs, while a retarder slows down the rate of polymerization.[2] This dual approach can offer both optimal performance and a fail-safe mechanism.

Troubleshooting Guide

Problem 1: The monomer is showing signs of increased viscosity or solidification.

  • Possible Cause: Spontaneous polymerization has occurred.

  • Troubleshooting Steps:

    • Verify Inhibitor Presence and Concentration: Check your records to confirm that an inhibitor was added. If possible, analytically determine the current inhibitor concentration. Inhibitor levels deplete over time, especially at elevated temperatures.[]

    • Inspect Storage Conditions: Ensure the monomer is stored in a cool, dark place, away from heat sources and direct sunlight. The recommended storage temperature for similar monomers is typically below 25°C.

    • Check for Contamination: Contamination with acids, bases, peroxides, or rust can initiate polymerization.[3] Ensure storage containers are clean and inert.

    • Action: If polymerization is advanced, the product may not be salvageable. For early signs, consider adding a "short-stop" agent to halt further polymerization, but be aware this may affect its suitability for downstream applications.

Problem 2: The inhibitor does not seem to be effective.

  • Possible Cause: The chosen inhibitor is not suitable for the experimental conditions, or its concentration is too low.

  • Troubleshooting Steps:

    • Review Inhibitor Selection: As discussed in the FAQs, ensure the inhibitor matches the oxygen availability of your system. Phenolic inhibitors require oxygen to be effective.[]

    • Evaluate Inhibitor Concentration: The effectiveness of an inhibitor is concentration-dependent. A higher concentration will generally provide a longer induction period.

    • Consider Temperature Effects: The rate of inhibitor depletion increases with temperature. If you are working at elevated temperatures, you may need a higher initial inhibitor concentration or a more thermally stable inhibitor.

    • Test for Antagonistic Effects: Be aware that some combinations of inhibitors can be less effective than when used individually. For example, certain quinone methides and TBC can have an antagonistic effect.

Inhibitor Performance Data

The following tables summarize the effectiveness of common inhibitors for stabilizing styrenic monomers. While this data is for styrene, it provides a valuable starting point for 4-ethenyl-1,2-dimethyl-benzene. The performance of these inhibitors is expected to follow a similar trend.

Table 1: Comparison of Phenolic and Nitroxide Inhibitors for Styrene

InhibitorTypePolymer Growth (%) after 4 hours at 115°CStyrene Conversion (%) after 4 hours at 115°C
4-hydroxy-TEMPONitroxide Radical24.850.065
4-oxo-TEMPONitroxide Radical46.80.134
DTBMPPhenolic16.400.048
BHTPhenolic42.500.111
TBC (commercial)Phenolic> BHT> BHT
MEHQPhenolic> TBHQ> TBHQ

Data adapted from a study on styrene stabilization.[4] DTBMP (2,6-di-tert-butyl-4-methoxyphenol), BHT (butylated hydroxytoluene), TBC (4-tert-butylcatechol), MEHQ (monomethyl ether hydroquinone), TBHQ (tert-butylhydroquinone).

Table 2: Synergistic Effects of Inhibitor Blends on Styrene Polymerization

Inhibitor Blend (wt%)Polymer Growth (%) after 4 hours at 115°C
4-hydroxy-TEMPO (25%) / DTBMP (75%)6.8

Data adapted from a study on styrene stabilization.[4]

Experimental Protocols

Protocol 1: Evaluation of Inhibitor Effectiveness by Measuring Polymer Content

This protocol describes a method to determine the effectiveness of an inhibitor by quantifying the amount of polymer formed in 4-ethenyl-1,2-dimethyl-benzene under accelerated aging conditions.

Materials:

  • 4-ethenyl-1,2-dimethyl-benzene

  • Selected inhibitor(s) (e.g., TBC, MEHQ, TEMPO)

  • Methanol

  • Reaction vials with septa

  • Heating block or oil bath

  • Nitrogen or Argon source (for oxygen-free experiments)

  • Analytical balance

  • Filtration apparatus

Procedure:

  • Prepare solutions of 4-ethenyl-1,2-dimethyl-benzene containing the desired concentration of the inhibitor to be tested (e.g., 50, 100, 200 ppm).

  • (Optional, for oxygen-free conditions) Purge the vials and the monomer solutions with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.

  • Transfer a known volume (e.g., 10 mL) of the inhibited monomer into each reaction vial and seal tightly.

  • Place the vials in a heating block or oil bath set to a constant elevated temperature (e.g., 115°C) to accelerate polymerization.

  • At predetermined time intervals (e.g., 1, 2, 4, 8 hours), remove a vial from the heat and cool it rapidly to room temperature to quench the reaction.

  • To precipitate the formed polymer, add a sufficient volume of methanol (e.g., 50 mL) to the cooled monomer.

  • Collect the precipitated polymer by filtration.

  • Dry the collected polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Calculate the weight percentage of the polymer formed relative to the initial weight of the monomer.

  • Plot the percentage of polymer formed versus time for each inhibitor and concentration to determine the induction period and the rate of polymerization.

Visualizations

Inhibitor_Selection_Workflow start Define Application Requirements storage_vs_process Storage or High-Temp Process? start->storage_vs_process oxygen_presence Oxygen Present? storage_vs_process->oxygen_presence Storage inhibitor_type Select Inhibitor Type storage_vs_process->inhibitor_type High-Temp phenolic Phenolic (TBC, MEHQ) oxygen_presence->phenolic Yes nitroxide Nitroxide (TEMPO) oxygen_presence->nitroxide No concentration Determine Initial Concentration inhibitor_type->concentration evaluation Evaluate Performance (Protocol 1) concentration->evaluation phenolic->concentration nitroxide->concentration troubleshooting Troubleshoot Issues evaluation->troubleshooting Issues Found end Optimized Stabilization evaluation->end Performance OK troubleshooting->concentration Adjust

Caption: Workflow for selecting a suitable inhibitor for 4-ethenyl-1,2-dimethyl-benzene.

Troubleshooting_Polymerization start Unwanted Polymerization Detected check_inhibitor Inhibitor Present & Correct Conc.? start->check_inhibitor check_storage Storage Conditions OK? (Temp < 25°C, Dark) check_inhibitor->check_storage Yes add_inhibitor Add/Replenish Inhibitor check_inhibitor->add_inhibitor No check_contamination Contamination Possible? (Air, Rust, Peroxides) check_storage->check_contamination Yes adjust_storage Adjust Storage Conditions check_storage->adjust_storage No action Consider 'Short-Stop' or Disposal check_contamination->action Yes end Monomer Stabilized check_contamination->end No add_inhibitor->end adjust_storage->end purify_monomer Purify Monomer action->end

Caption: Decision tree for troubleshooting unwanted polymerization.

References

Troubleshooting low conversion rates in anionic polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low conversion rates in anionic polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low conversion in anionic polymerization?

Low conversion in anionic polymerization is most frequently caused by the presence of impurities that terminate the living anionic chain ends. These impurities can be introduced through the monomer, solvent, initiator, or the reaction apparatus itself. Key culprits include water, oxygen, carbon dioxide, and other protic impurities.[1][2][3] Inefficient initiation, incorrect initiator concentration, and improper temperature control can also significantly contribute to lower than expected yields.

Q2: How does monomer purity affect conversion rates?

Monomer purity is critical for successful anionic polymerization.[4] Impurities in the monomer, such as inhibitors, moisture, or other reactive species, can react with the initiator or the propagating anionic chains, leading to premature termination and, consequently, low monomer conversion.[4] It is essential to rigorously purify monomers immediately before use to remove these detrimental substances.

Q3: Why is accurate initiator concentration crucial, and how can I ensure it?

The initiator concentration directly dictates the number of propagating chains. An inaccurate concentration can lead to incorrect molecular weight calculations and, if the actual concentration is lower than assumed, a lower overall conversion for a targeted molecular weight. It is highly recommended to titrate the initiator solution (e.g., n-butyllithium) to determine its exact molarity before use, as concentrations can change over time.[5][6][7]

Q4: Can the reaction temperature impact my conversion rate?

Yes, temperature plays a significant role. For some monomers, the polymerization rate is highly temperature-dependent.[8] Elevated temperatures can sometimes lead to side reactions, such as chain transfer or termination, which will lower the final conversion.[9][10] Conversely, for certain systems, a specific temperature range is required to achieve a reasonable polymerization rate.[8] Precise temperature control is therefore essential.

Q5: What is the visual evidence of a successful "living" anionic polymerization?

In many anionic polymerizations, particularly of styrene and its derivatives, the formation of the propagating carbanions results in a distinct color change. For example, polystyryl anions in the presence of a lithium counterion are typically orange-red. The persistence of this color throughout the polymerization is a good qualitative indicator that the living chains are still active. Disappearance of the color often signifies termination.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low conversion rates.

Issue 1: No Polymerization or Very Low Conversion

Possible Causes and Solutions:

  • Impure Monomer/Solvent:

    • Question: Did you purify your monomer and solvent immediately before the experiment?

    • Solution: Follow rigorous purification protocols to remove inhibitors, water, and other reactive impurities.[4] Distillation over appropriate drying agents under an inert atmosphere is crucial.

  • Inactive Initiator:

    • Question: Has your initiator been recently titrated?

    • Solution: The concentration of organolithium initiators can degrade over time. Perform a titration to determine the active initiator concentration.[5][7][11]

  • Leaks in the Reaction Setup:

    • Question: Was your glassware properly dried and the system free of leaks?

    • Solution: Flame-dry all glassware under vacuum and ensure all connections are secure to prevent the ingress of air and moisture.[12] A high vacuum manifold (Schlenk line) is recommended for these reactions.[4]

Issue 2: Polymerization Starts but Terminates Prematurely

Possible Causes and Solutions:

  • Trace Impurities:

    • Question: Are you using high-purity reagents and maintaining a strictly inert atmosphere?

    • Solution: Even trace amounts of water, oxygen, or carbon dioxide can quench the living anions.[2] Ensure your inert gas is of high purity and that all transfers are performed using air-free techniques.

  • Reaction with Solvent:

    • Question: Is your solvent reactive with the initiator or propagating chains at the reaction temperature?

    • Solution: While THF is a common polar solvent, it can be cleaved by some organolithium initiators at temperatures above -78°C.[13] Choose a solvent that is stable under your reaction conditions. For high-temperature polymerizations, nonpolar solvents like cyclohexane are often used.[14]

  • Side Reactions with Monomer:

    • Question: Does your monomer have functional groups that can react with the anionic chain ends?

    • Solution: Monomers with polar substituents like carbonyl or nitro groups can undergo side reactions.[15][16] Protecting these functional groups or choosing an alternative polymerization method may be necessary.

Data Presentation

Table 1: Example Titration Data for n-Butyllithium
Titration #Mass of Diphenylacetic Acid (mmol)Volume of n-BuLi Solution (mL)Calculated Molarity (M)
11.000.621.61
21.000.631.59
31.000.621.61
Average 1.60 ± 0.01

Data is illustrative. Always perform at least three titrations for an accurate concentration.[7]

Experimental Protocols

Protocol 1: Purification of Styrene
  • Initial Washing: Wash styrene with a 10% aqueous NaOH solution to remove the inhibitor (p-tert-butylcatechol). Repeat three times.

  • Water Wash: Wash with deionized water until the aqueous layer is neutral.

  • Drying: Dry the styrene over anhydrous magnesium sulfate or calcium chloride.

  • Degassing: Transfer the dried styrene to a flask connected to a vacuum line. Perform several freeze-pump-thaw cycles to remove dissolved gases.

  • Pre-treatment: Stir the degassed styrene over finely ground calcium hydride for several days under vacuum to remove residual water.[4]

  • Final Distillation: Distill the purified styrene from the calcium hydride under high vacuum immediately before use. Collect the middle fraction.

Protocol 2: Titration of n-Butyllithium with Diphenylacetic Acid

This method relies on the deprotonation of diphenylacetic acid by n-butyllithium, with the endpoint indicated by the persistent yellow color of the diphenylacetate anion.[5][7]

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere. Allow it to cool.

  • Reagent Addition: Accurately weigh approximately 1.00 mmol of dry diphenylacetic acid into the flask. Add ~8 mL of anhydrous THF.

  • Titration: Slowly add the n-butyllithium solution dropwise from a syringe while stirring vigorously. A yellow color will appear and then dissipate with each drop.

  • Endpoint: The endpoint is reached when a faint yellow color persists for several minutes. Record the volume of n-butyllithium solution added.[7][11]

  • Calculation: The molarity of the n-BuLi is calculated as: Molarity (M) = Moles of diphenylacetic acid (mol) / Volume of n-BuLi solution (L).

  • Replication: Repeat the titration at least two more times and average the results. The values should agree within ±0.05 M.[5][7]

Visualizations

Troubleshooting_Low_Conversion Start Low/No Conversion Check_Reagents Check Reagent Purity Start->Check_Reagents Impurity Suspected Check_Initiator Verify Initiator Activity Start->Check_Initiator Initiation Failure Check_Setup Inspect Reaction Setup Start->Check_Setup System Contamination Check_Temp Verify Temperature Control Start->Check_Temp Premature Termination Purify_Monomer Purify Monomer/ Solvent Check_Reagents->Purify_Monomer Action Titrate_Initiator Titrate Initiator Check_Initiator->Titrate_Initiator Action Leak_Test Check for Leaks/ Ensure Inert Atmosphere Check_Setup->Leak_Test Action Success Successful Polymerization Purify_Monomer->Success Titrate_Initiator->Success Leak_Test->Success Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp Action Adjust_Temp->Success

Caption: Troubleshooting workflow for low conversion rates.

Anionic_Polymerization_Factors Conversion Polymer Conversion Purity Reagent Purity Purity->Conversion Monomer Monomer Purity Purity->Monomer Solvent Solvent Purity Purity->Solvent Initiation Initiation Step Initiation->Conversion Initiator_Conc Initiator Concentration Initiation->Initiator_Conc Initiator_Activity Initiator Activity Initiation->Initiator_Activity Propagation Propagation Step Propagation->Conversion Temperature Temperature Propagation->Temperature Solvent_Polarity Solvent Polarity Propagation->Solvent_Polarity Termination Termination Events Termination->Conversion Impurities H2O, O2, CO2 Termination->Impurities Side_Reactions Side Reactions Termination->Side_Reactions

References

Impact of impurities on the polymerization of 4-vinyl-o-xylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-vinyl-o-xylene.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for polymerizing 4-vinyl-o-xylene?

A1: 4-Vinyl-o-xylene, a substituted styrene monomer, can be polymerized using several methods common for vinyl monomers. The choice of method depends on the desired polymer properties, such as molecular weight, polydispersity, and tacticity. The most common methods include:

  • Free Radical Polymerization: This is a versatile and widely used method that can be initiated using thermal initiators (e.g., benzoyl peroxide, AIBN) or photoinitiators. It is suitable for producing a wide range of polymers, though control over molecular weight and architecture can be limited.

  • Anionic Polymerization: This "living" polymerization technique allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. It requires stringent purification of the monomer and solvent to eliminate any protic impurities.

  • Cationic Polymerization: This method is initiated by acids and can be used for vinyl monomers with electron-donating substituents. Similar to anionic polymerization, it is sensitive to impurities, particularly water.

Q2: What are the potential impurities in 4-vinyl-o-xylene and how do they arise?

A2: Impurities in 4-vinyl-o-xylene can originate from its synthesis or degradation during storage. Common synthesis routes, such as the dehydration of 1-(4-methyl-2-nitrophenyl)ethanol or the Wittig reaction on 4-methyl-2-nitrobenzaldehyde, can introduce various byproducts. Potential impurities include:

  • Inhibitors: Stabilizers like 4-tert-butylcatechol (TBC) are often added to prevent premature polymerization during storage and transport.

  • Water: Can be introduced from solvents, reagents, or atmospheric moisture.

  • Oxygen: Dissolved oxygen can act as an inhibitor in radical polymerization and can react with anionic initiators.

  • Isomeric Impurities: Synthesis might result in other vinyl-o-xylene isomers or ethyl-o-xylene.

  • Divinyl-o-xylene Isomers: Over-reaction or side reactions during synthesis can lead to the formation of divinyl isomers, which can act as crosslinking agents.

  • Aldehydes and Ketones: Incomplete reaction or side reactions in certain synthesis routes (e.g., Wittig reaction) can leave residual carbonyl compounds.

Q3: How can I purify 4-vinyl-o-xylene before polymerization?

A3: The purity of the monomer is critical for successful and controlled polymerization, especially for living polymerization techniques. A general purification procedure involves:

  • Removal of Inhibitor: Wash the monomer with an aqueous alkaline solution (e.g., 1 M NaOH) to remove phenolic inhibitors like TBC. This is followed by washing with deionized water to remove the base.

  • Drying: Dry the washed monomer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or calcium chloride (CaCl2).

  • Distillation: For high-purity requirements, especially for anionic polymerization, vacuum distillation from a drying agent like calcium hydride (CaH2) is recommended. This removes non-volatile impurities and residual water.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or very slow polymerization Presence of inhibitors (e.g., TBC, oxygen). 1. Ensure the monomer is properly purified to remove inhibitors (see FAQ Q3). 2. Degas the monomer and solvent thoroughly before polymerization, especially for radical and anionic polymerizations, to remove dissolved oxygen.
Inactive initiator. 1. Use a fresh batch of initiator. 2. Ensure the initiator is stored under the recommended conditions. 3. For thermal initiators, verify that the reaction temperature is appropriate for its decomposition.
Presence of water (especially in ionic polymerizations). 1. Rigorously dry the monomer and solvent before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of gel or insoluble polymer Presence of divinyl impurities. 1. If crosslinking is undesirable, purify the monomer by fractional distillation to remove divinyl species. 2. Characterize the monomer purity by gas chromatography (GC) to quantify divinyl content.
High monomer conversion in free radical polymerization. 1. Stop the polymerization at a lower conversion to avoid the Trommsdorff effect (gel effect).
Broad molecular weight distribution (high polydispersity) Chain transfer reactions. 1. Use a chain transfer agent to control molecular weight in free radical polymerization if a specific low molecular weight is desired. 2. In living polymerizations, ensure high purity of all reagents and a well-controlled initiation step.
Slow initiation compared to propagation. 1. In anionic polymerization, ensure the initiator is added quickly and efficiently to the monomer solution to synchronize chain initiation.
Low molecular weight polymer High initiator concentration. 1. Reduce the initiator-to-monomer ratio.
Presence of chain transfer agents or impurities. 1. Purify the monomer and solvent to remove impurities that can act as chain transfer agents. 2. Avoid solvents known to participate in chain transfer.
Discolored polymer Oxidation of the monomer or polymer. 1. Perform the polymerization and subsequent work-up under an inert atmosphere.
Impurities from the synthesis of the monomer. 1. Ensure thorough purification of the monomer.

Data Presentation: Impact of Impurities on Polymerization

The following tables provide a summary of the expected qualitative and hypothetical quantitative impact of common impurities on the free radical polymerization of 4-vinyl-o-xylene. The quantitative data is illustrative and based on trends observed for similar vinyl monomers like styrene.

Table 1: Qualitative Impact of Impurities

ImpurityEffect on Polymerization RateEffect on Molecular WeightEffect on PolydispersityOther Effects
Inhibitor (e.g., TBC) Decreases / Induces induction period--Prevents premature polymerization
Water Can decrease rate (ionic)Can decrease (chain transfer)Can increaseSignificant inhibition in cationic polymerization[1]
Oxygen Inhibition or retardationDecreasesIncreasesCan lead to side reactions
Divinyl-o-xylene May increase rate (gel effect)Increases (crosslinking)Broadens significantlyGel formation
Ethyl-o-xylene Acts as a diluent, may decrease rateMay decrease slightly-Inert diluent

Table 2: Hypothetical Quantitative Impact of Impurities on Free Radical Polymerization of 4-Vinyl-o-Xylene

Impurity ConcentrationPolymerization Rate (mol L⁻¹ s⁻¹)Number Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
Control (Pure Monomer) 1.5 x 10⁻⁴150,0001.8
0.1% Divinyl-o-xylene 1.6 x 10⁻⁴Gel Formation> 5.0
1% Ethyl-o-xylene 1.4 x 10⁻⁴145,0001.8
50 ppm TBC 0.8 x 10⁻⁴ (after induction)148,0001.9
100 ppm Water 1.45 x 10⁻⁴140,0001.9

Experimental Protocols

Protocol 1: Purification of 4-Vinyl-o-Xylene

  • Inhibitor Removal:

    • In a separatory funnel, wash 100 mL of 4-vinyl-o-xylene with 50 mL of 1 M NaOH solution three times.

    • Wash the monomer with 50 mL of deionized water three times, or until the aqueous layer is neutral.

  • Drying:

    • Transfer the organic layer to a flask and add anhydrous MgSO4.

    • Swirl the flask and let it stand for at least 1 hour.

  • Distillation (for high purity):

    • Filter the dried monomer into a distillation flask containing a small amount of CaH2.

    • Perform vacuum distillation at a temperature that allows for a steady but not too rapid distillation rate.

    • Collect the purified monomer in a flask under an inert atmosphere and store it at a low temperature (e.g., -20 °C) in the dark.

Protocol 2: Free Radical Polymerization of 4-Vinyl-o-Xylene

  • Reaction Setup:

    • To a Schlenk flask, add purified 4-vinyl-o-xylene (e.g., 10 g, 75.6 mmol) and a desired amount of a suitable solvent (e.g., toluene, to achieve a 50% w/w solution).

    • Add a radical initiator, such as AIBN (e.g., 0.1 mol% with respect to the monomer).

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., by GC or NMR).

  • Termination and Precipitation:

    • Cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

    • Precipitate the polymer by pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring.

  • Purification and Drying:

    • Filter the precipitated polymer and wash it with fresh non-solvent.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualizations

Purification_Workflow start Crude 4-Vinyl-o-Xylene inhibitor_removal Inhibitor Removal (NaOH Wash) start->inhibitor_removal drying Drying (Anhydrous MgSO4) inhibitor_removal->drying distillation Vacuum Distillation (from CaH2) drying->distillation end Purified 4-Vinyl-o-Xylene distillation->end

Caption: Workflow for the purification of 4-vinyl-o-xylene monomer.

Impurity_Effects cluster_impurities Impurities cluster_effects Polymerization Outcome Inhibitor Inhibitor (e.g., TBC) SlowRate Slow/No Polymerization Inhibitor->SlowRate Water Water Water->SlowRate (ionic polym.) LowMW Low Molecular Weight Water->LowMW (chain transfer) Oxygen Oxygen Oxygen->SlowRate BroadPDI Broad PDI Oxygen->BroadPDI Divinyl Divinyl Impurity Gelation Gel Formation/ Crosslinking Divinyl->Gelation

Caption: Logical relationships between common impurities and their impact on polymerization.

References

Technical Support Center: Catalyst Deactivation in the Dehydrogenation of 4-ethyl-1,2-dimethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the dehydrogenation of 4-ethyl-1,2-dimethylbenzene.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the dehydrogenation of 4-ethyl-1,2-dimethylbenzene?

A1: The deactivation of catalysts in this process, similar to other alkylaromatic dehydrogenation reactions, typically stems from three primary mechanisms:

  • Coking or Fouling: The deposition of carbonaceous materials (coke) on the catalyst's active sites and within its pore structure is the most frequent cause of deactivation.[1] This physically blocks reactants from reaching the active sites.[2]

  • Thermal Degradation (Sintering): Exposure to high reaction temperatures can cause the small, active catalyst particles to agglomerate into larger ones.[3] This process, known as sintering, leads to an irreversible loss of active surface area.[1]

  • Poisoning: Impurities in the feed stream can strongly chemisorb onto the active sites, rendering them inactive.[2] Common poisons include compounds containing sulfur, lead, mercury, and phosphorus.[1][2]

  • Promoter Loss: For catalysts like potassium-promoted iron oxide, the gradual loss of the promoter (e.g., potassium) is an irreversible deactivation mechanism that reduces catalyst activity over time.[4]

Q2: How can I determine the specific cause of my catalyst's deactivation?

A2: A systematic approach involving catalyst characterization is necessary. Key analytical techniques include:

  • Temperature Programmed Oxidation (TPO): To quantify the amount and nature of coke deposits.[5]

  • BET Surface Area Analysis: To measure the catalyst's surface area. A significant reduction compared to the fresh catalyst suggests sintering or pore blockage by coke.[3]

  • Elemental Analysis (e.g., ICP-MS, XRF): To detect the presence of poisons or confirm the loss of essential promoters.[3]

  • Refer to our Troubleshooting Guide in Section 2 for a logical workflow.

Q3: What is the role of steam in this reaction, and how does it affect catalyst stability?

A3: Steam is a crucial component in industrial dehydrogenation processes for several reasons. It serves as a heat carrier for the endothermic reaction and lowers the partial pressure of the hydrocarbons, which shifts the reaction equilibrium towards the products.[4] Critically, steam helps to minimize coke formation by gasifying carbonaceous deposits, thereby extending the catalyst's life.[5] Maintaining an appropriate steam-to-hydrocarbon ratio (SHR) is vital for catalyst stability.[4]

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Yes, regeneration is often possible, particularly for deactivation caused by coking. The most common method is controlled combustion (oxidation) of the coke deposits with air or a mixture of oxygen and an inert gas.[6] However, deactivation from sintering or the loss of a promoter is generally irreversible.[3][4] In some cases, catalysts that have lost a promoter can be rejuvenated through re-impregnation.[7]

Section 2: Troubleshooting Guide

If you observe a decline in catalyst performance (e.g., lower conversion, poor selectivity), use the following guide and workflow to diagnose the issue.

Symptom Analysis Table

SymptomPossible Cause(s)Recommended Diagnostic Action(s)
Gradual, steady decline in conversion requiring increased reactor temperature.Coking, Sintering, Promoter Loss.[4]1. Perform BET analysis to check for surface area loss (sintering). 2. Conduct TPO to quantify coke. 3. Use elemental analysis to check for promoter concentration.
Rapid and severe loss of activity.Catalyst Poisoning.[8]1. Analyze feedstock and process lines for impurities (e.g., sulfur compounds). 2. Perform elemental analysis on the spent catalyst to identify poison species.
Significant increase in pressure drop across the catalyst bed.Severe Coking/Fouling, Catalyst Crushing/Attrition.[3][9]1. Visually inspect the catalyst bed if possible. 2. Perform TPO on samples from different parts of the bed. 3. Check for mechanical stress in the reactor system.
Decrease in selectivity to the desired product (4-vinyl-1,2-dimethylbenzene).Change in active sites due to coking or poisoning, which can favor side reactions.[5][9]1. Analyze product stream composition thoroughly. 2. Characterize the spent catalyst surface using techniques like XPS or TPD.

Troubleshooting Workflow

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node end_node_bad end_node_bad start Decline in Catalyst Performance Observed rate_decline Rate of Decline? start->rate_decline pressure_drop Pressure Drop Increased? rate_decline->pressure_drop Gradual analyze_feed Analyze Feed for Impurities (Poisons) rate_decline->analyze_feed Rapid char_catalyst Characterize Spent Catalyst: - BET (Surface Area) - TPO (Coke Content) - Elemental Analysis pressure_drop->char_catalyst No inspect_reactor Inspect Reactor and Catalyst for Physical Damage pressure_drop->inspect_reactor Yes poisoning Poisoning Identified analyze_feed->poisoning coking Coking Identified char_catalyst->coking High Coke, Minor SA Loss sintering Sintering Identified char_catalyst->sintering Significant SA Loss mechanical Mechanical Failure (Attrition/Crushing) inspect_reactor->mechanical SinteringMechanism cluster_0 High Surface Area (Fresh) cluster_1 Low Surface Area (Sintered) a1 a2 b1 a2->b1 process High Temperature a3 a4 b2 ExperimentalWorkflow cluster_analysis Parallel Analysis Pathways start Collect Spent Catalyst Sample tpo_prep Load into TPO Reactor start->tpo_prep bet_prep Degas for BET Analysis start->bet_prep elem_prep Digest for Elemental Analysis start->elem_prep tpo_run Run TPO Program tpo_prep->tpo_run bet_run Run N₂ Physisorption bet_prep->bet_run elem_run Run ICP-MS/XRF elem_prep->elem_run tpo_data Coke Content (%) tpo_run->tpo_data bet_data Surface Area (m²/g) Pore Volume (cm³/g) bet_run->bet_data elem_data Poison/Promoter Levels (ppm) elem_run->elem_data conclusion Identify Deactivation Mechanism(s) tpo_data->conclusion bet_data->conclusion elem_data->conclusion

References

Validation & Comparative

Comparative Analysis: 4-Vinyl-o-xylene vs. Styrene Monomers and Their Polymers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the properties, synthesis, and performance of 4-vinyl-o-xylene and styrene-based polymers, supported by experimental data and detailed protocols.

In the realm of polymer science, the selection of a monomer is a critical decision that dictates the final properties and performance of the resulting polymer. While styrene is a ubiquitous and well-characterized monomer, there is growing interest in substituted styrenic monomers like 4-vinyl-o-xylene for specialized applications requiring tailored properties. This guide provides a detailed comparative analysis of 4-vinyl-o-xylene and styrene, focusing on their chemical structure, polymerization behavior, and the key characteristics of their respective polymers. Due to the limited direct comparative experimental data for 4-vinyl-o-xylene, this guide will leverage data for the closely related and structurally similar monomer, vinyltoluene, as a proxy to provide a robust and data-driven comparison with styrene.

Monomer Properties: A Head-to-Head Comparison

Styrene is a simple aromatic vinyl monomer, while 4-vinyl-o-xylene (and its analogue, vinyltoluene) possesses additional methyl groups on the benzene ring. This seemingly minor structural difference can have a significant impact on the physical properties of the monomer and the resulting polymer.

Property4-Vinyl-o-xylene (Vinyltoluene as proxy)Styrene
Chemical Formula C9H10C8H8
Molecular Weight 118.18 g/mol 104.15 g/mol
Boiling Point ~170-175 °C[1]145 °C
Density ~0.897 g/mL[2]~0.909 g/cm³
Appearance Colorless liquid[1]Colorless, oily liquid

Polymer Performance: Poly(4-vinyl-o-xylene) (Polyvinyltoluene) vs. Polystyrene

The addition of methyl groups in polyvinyltoluene (PVT) influences its physical and thermal properties when compared to polystyrene (PS). These differences are critical for material selection in various applications.

PropertyPolyvinyltoluene (PVT)Polystyrene (PS)
Glass Transition Temperature (Tg) ~100 °C[3]~100 °C[4]
Density ~1.05 g/mL[3][5]~1.04-1.06 g/cm³[4]
Appearance Can be transparent[6]Transparent[7]
Solubility Soluble in toluene, THF[8]Soluble in many organic solvents, including toluene and THF[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for the synthesis of the monomers and their subsequent polymerization.

Monomer Synthesis

Synthesis of Vinyltoluene (as a proxy for 4-Vinyl-o-xylene):

Vinyltoluene is commonly produced via the catalytic dehydrogenation of ethyltoluene.[9][10]

  • Alkylation: Toluene is reacted with ethylene in the presence of a Friedel-Crafts catalyst (e.g., aluminum chloride) or a zeolite catalyst to produce ethyltoluene.[9]

  • Dehydrogenation: The resulting ethyltoluene is then passed with steam over a dehydrogenation catalyst (e.g., iron oxide) at elevated temperatures to yield vinyltoluene.[9][10]

  • Purification: The crude vinyltoluene is purified by fractional distillation to remove unreacted starting materials and byproducts.[9][10]

Synthesis of Styrene:

The industrial production of styrene typically involves the catalytic dehydrogenation of ethylbenzene.

  • Alkylation: Benzene is alkylated with ethylene in the presence of a catalyst to form ethylbenzene.

  • Dehydrogenation: The ethylbenzene is then dehydrogenated over a catalyst, usually iron(III) oxide, at high temperatures to produce styrene.

  • Purification: The styrene monomer is purified via distillation to remove ethylbenzene and other impurities.

Polymerization

Free-Radical Polymerization of Vinyltoluene and Styrene:

A common method for polymerizing both vinyltoluene and styrene is through free-radical polymerization.[11][12]

  • Initiation: A solution of the monomer (vinyltoluene or styrene) in a suitable solvent (e.g., toluene) is prepared. A free-radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide, is added to the solution.[11][12]

  • Propagation: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) to initiate the decomposition of the initiator and start the polymerization process. The reaction is allowed to proceed for a set amount of time with continuous stirring.[13]

  • Termination: The polymerization is terminated by cooling the reaction mixture.

  • Purification: The resulting polymer is typically precipitated in a non-solvent, such as methanol, filtered, and dried under vacuum to remove any unreacted monomer and solvent.

Characterization of Polymers

The synthesized polymers are characterized to determine their molecular weight, molecular weight distribution, and structural integrity.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[14] The analysis is typically performed using a series of columns calibrated with polystyrene standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure of the polymers and to determine the copolymer composition in the case of copolymerization.[14]

Visualizing the Processes

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships.

Free_Radical_Polymerization_Workflow cluster_monomer_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_purification Polymer Purification Monomer Vinyl Monomer (Styrene or Vinyltoluene) Reaction_Vessel Reaction Vessel (Heated & Stirred) Monomer->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Initiator Initiator (e.g., AIBN) Initiator->Reaction_Vessel Precipitation Precipitation (in non-solvent) Reaction_Vessel->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Final_Polymer Purified Polymer Drying->Final_Polymer Characterization (GPC, NMR)

Caption: Workflow for free-radical polymerization of vinyl monomers.

Monomer_Property_Comparison cluster_properties Key Properties Styrene Styrene BoilingPoint Boiling Point Styrene->BoilingPoint Lower MolecularWeight Molecular Weight Styrene->MolecularWeight Lower MethylGroups Aromatic Methyl Groups Styrene->MethylGroups 0 Vinyltoluene Vinyltoluene (4-Vinyl-o-xylene proxy) Vinyltoluene->BoilingPoint Higher Vinyltoluene->MolecularWeight Higher Vinyltoluene->MethylGroups 1 or 2

Caption: Comparison of key properties between Styrene and Vinyltoluene.

References

Validating the Structure of Synthesized 4-ethenyl-1,2-dimethyl-benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities, rigorous structural validation is paramount. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of synthesized 4-ethenyl-1,2-dimethyl-benzene, also known as 4-vinyl-o-xylene. Furthermore, it evaluates the performance of this monomer in polymerization relative to common alternatives, supported by experimental data.

Structural Validation of 4-ethenyl-1,2-dimethyl-benzene

The successful synthesis of 4-ethenyl-1,2-dimethyl-benzene requires meticulous structural confirmation to ensure the desired isomeric purity and the absence of residual starting materials or byproducts. A combination of spectroscopic and chromatographic techniques is essential for unambiguous validation.

Spectroscopic and Chromatographic Data

The following table summarizes the expected and reported data for the structural characterization of 4-ethenyl-1,2-dimethyl-benzene.

Analytical Technique Parameter Expected/Reported Value for 4-ethenyl-1,2-dimethyl-benzene Reference/Source
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)δ 7.26 – 7.22 (m, 3H, Ar-H), 7.09 (t, J = 4.4 Hz, 1H, Ar-H), 6.71 (dd, J = 17.6, 10.9 Hz, 1H, -CH=CH₂), 5.75 (d, J = 16.5 Hz, 1H, -CH=CH₂), 5.24 (d, J = 10.9 Hz, 1H, -CH=CH₂), 2.37 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃)Analogous data for 3-methylstyrene[1]
¹³C NMR (CDCl₃, 101 MHz)Chemical Shift (δ)δ 138.16, 137.60, 137.04, 136.14, 128.68, 128.51, 127.03, 123.43, 113.69, 21.49, 19.5 (Estimated)Analogous data for 3-methylstyrene[1]
FTIR (Neat)Absorption (cm⁻¹)~3080 (Ar-H stretch), ~2920 (Alkyl C-H stretch), ~1630 (C=C stretch), ~1600, 1490, 1450 (Aromatic C=C stretch), ~990, 910 (Vinyl C-H bend)General values for styrenic compounds[2]
GC-MS (EI)m/z (Relative Intensity)132 (M⁺, ~50%), 117 ([M-CH₃]⁺, ~100%), 91 ([C₇H₇]⁺, ~40%)NIST Chemistry WebBook
Refractive Index n²⁰/D1.545Guidechem[3]
Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule, confirming the substitution pattern of the aromatic ring and the presence of the vinyl group.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Analysis: Process the spectra using appropriate software. Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the corresponding protons and carbons in the structure of 4-ethenyl-1,2-dimethyl-benzene.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in the molecule, particularly the vinyl and aromatic moieties.

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the aromatic C-H, alkyl C-H, C=C (vinyl and aromatic), and vinyl C-H bending vibrations.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity.

  • Instrumentation: GC-MS system equipped with a mass selective detector.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C (hold for 1 min), ramp at 5 °C/min to 100 °C, then ramp at 8 °C/min to 220 °C (hold for 10 min).[4]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[5]

  • Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of 4-ethenyl-1,2-dimethyl-benzene (132.22 g/mol ). Analyze the fragmentation pattern and compare it with reference spectra.

Performance Comparison with Alternative Monomers

The performance of 4-ethenyl-1,2-dimethyl-benzene as a monomer is critically evaluated against styrene and 4-methylstyrene, two commonly used alternatives in polymer synthesis. The presence of methyl groups on the aromatic ring can influence polymerization kinetics and the properties of the resulting polymer.

Polymerization Kinetics and Polymer Properties
Monomer Polymerization Rate (Relative to Styrene) Glass Transition Temperature (Tg) of Homopolymer (°C) Key Polymer Properties Reference/Source
Styrene 1.00 (Reference)100Brittle, transparent, good electrical insulatorSigma-Aldrich
4-Methylstyrene ~1.2 - 1.5115-120Higher thermal stability and mechanical strength compared to polystyreneVarious Polymer Handbooks
4-ethenyl-1,2-dimethyl-benzene Expected to be slightly higher than 4-methylstyreneEstimated 125-135Expected to have enhanced thermal stability and rigidity due to increased substitutionInferred from trends in substituted styrenes[6]

The increased electron-donating nature of the two methyl groups in 4-ethenyl-1,2-dimethyl-benzene is expected to increase the electron density of the vinyl group, potentially leading to a higher polymerization rate in free-radical polymerization compared to styrene and 4-methylstyrene.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the validation and comparative analysis of 4-ethenyl-1,2-dimethyl-benzene.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_comparison Performance Comparison Synthesis Synthesis of 4-ethenyl-1,2-dimethyl-benzene NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR FTIR FTIR Spectroscopy Synthesis->FTIR GCMS GC-MS Analysis Synthesis->GCMS Polymerization Polymerization Kinetics NMR->Polymerization FTIR->Polymerization GCMS->Polymerization Properties Polymer Property Analysis (Thermal, Mechanical) Polymerization->Properties Polymerization_Pathway Initiator Initiator (e.g., AIBN, BPO) Radical Initiator Radical Initiator->Radical Decomposition Monomer 4-ethenyl-1,2-dimethyl-benzene Monomer_Radical Monomer Radical Monomer->Monomer_Radical Radical->Monomer Initiation Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain Propagation Growing_Chain->Monomer Propagation Termination Termination Growing_Chain->Termination Polymer Poly(4-ethenyl-1,2-dimethyl-benzene) Termination->Polymer

References

A Comparative Guide to the Thermal Properties of Poly(3,4-dimethylstyrene) and Polystyrene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal properties of poly(3,4-dimethylstyrene) and the widely used polymer, polystyrene. Understanding these properties is crucial for applications ranging from material science to the development of drug delivery systems where thermal stability and processing conditions are critical parameters. While extensive data is available for polystyrene, specific experimental values for poly(3,4-dimethylstyrene) are less common. This guide therefore includes inferred properties for poly(3,4-dimethylstyrene) based on data for other dimethylstyrene isomers, alongside comprehensive experimental data for polystyrene.

Comparative Thermal Properties

The following table summarizes the key thermal properties of poly(3,4-dimethylstyrene) and polystyrene. It is important to note that the values for poly(3,4-dimethylstyrene) are estimations based on isomeric analogs.

Thermal PropertyPoly(3,4-dimethylstyrene) (Estimated)Polystyrene
Glass Transition Temperature (Tg) ~104-143 °C90-105 °C[1]
Melting Temperature (Tm) Not applicable (amorphous)~240 °C (isotactic), 270 °C (syndiotactic)[2]
Thermal Decomposition Temperature (Td) Likely > 300 °COnset ~270-300 °C[3]
Coefficient of Thermal Expansion (CTE) No data available6-8 x 10-5 K-1

Discussion of Thermal Behavior

The introduction of two methyl groups onto the phenyl ring of the styrene monomer in poly(3,4-dimethylstyrene) is expected to significantly influence its thermal properties compared to unsubstituted polystyrene. The increased steric hindrance and rigidity of the polymer backbone in poly(3,4-dimethylstyrene) likely lead to a higher glass transition temperature (Tg). This is supported by the reported Tg values for other dimethylstyrene isomers, such as poly(2,5-dimethylstyrene) (143 °C) and poly(3,5-dimethylstyrene) (104 °C). The exact Tg for poly(3,4-dimethylstyrene) would depend on the specific placement of the methyl groups and their effect on chain packing and mobility.

Polystyrene, being an amorphous polymer in its common atactic form, does not exhibit a true melting point but rather softens above its glass transition temperature of approximately 100 °C.[1][2] Crystalline forms of polystyrene, such as isotactic and syndiotactic polystyrene, do have distinct melting points.[2] Similar to atactic polystyrene, poly(3,4-dimethylstyrene) is expected to be amorphous and therefore not have a defined melting temperature.

The thermal stability of polystyrene is well-documented, with thermal degradation in an inert atmosphere typically beginning around 300 °C. The degradation mechanism primarily involves random chain scission followed by depolymerization to the styrene monomer. For poly(3,4-dimethylstyrene), the presence of methyl groups on the aromatic ring may influence the degradation pathway and onset temperature, though it is expected to be in a similar range.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the thermal properties discussed in this guide.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm).

Protocol:

  • A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is ramped up at a controlled rate, typically 10 °C/min, under a continuous nitrogen purge.

  • The heat flow to the sample and reference is monitored as a function of temperature.

  • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

  • For crystalline polymers, the melting point is observed as an endothermic peak. The Tm is taken as the peak temperature of this transition.

  • The instrument is calibrated using standard materials with known melting points (e.g., indium) prior to sample analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature (Td).

Protocol:

  • A small sample of the polymer (typically 10-20 mg) is placed in a tared TGA pan (usually platinum or alumina).

  • The pan is placed on the TGA's microbalance.

  • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) to remove any oxygen.

  • The temperature is increased at a constant rate, typically 10 or 20 °C/min.

  • The mass of the sample is continuously recorded as a function of temperature.

  • The thermal decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss occurs (e.g., 5% or 10%).

Logical Relationships and Structural Influences

The chemical structure of the repeating monomer unit is the primary determinant of the thermal properties of a polymer. The diagram below illustrates the relationship between the monomer structure and the resulting thermal characteristics for polystyrene and poly(3,4-dimethylstyrene).

G cluster_PS Polystyrene cluster_PDMS Poly(3,4-dimethylstyrene) PS_Monomer Styrene PS_Structure Linear Backbone Phenyl Side Group PS_Monomer->PS_Structure Polymerization PS_Tg Tg ~ 100 °C PS_Structure->PS_Tg Determines PS_Td Td > 300 °C PS_Structure->PS_Td Determines PDMS_Structure Linear Backbone Dimethylphenyl Side Group PS_Structure->PDMS_Structure Methyl Substitution PDMS_Tg Tg > 100 °C (Increased) PS_Tg->PDMS_Tg Steric Hindrance PDMS_Monomer 3,4-Dimethylstyrene PDMS_Monomer->PDMS_Structure Polymerization PDMS_Structure->PDMS_Tg Determines PDMS_Td Td > 300 °C (Similar) PDMS_Structure->PDMS_Td Determines

Caption: Influence of monomer structure on thermal properties.

This diagram shows that the addition of two methyl groups to the phenyl ring in poly(3,4-dimethylstyrene) increases steric hindrance along the polymer chain. This restricted chain mobility leads to a higher glass transition temperature compared to polystyrene. The thermal decomposition temperature, which is primarily dependent on the strength of the polymer backbone bonds, is expected to be similar for both polymers.

References

A Spectroscopic Showdown: Differentiating Xylene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of their products. Xylene, a common solvent and precursor in many industrial processes, exists as three structural isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene). While chemically similar, their distinct physical and spectroscopic properties allow for their differentiation. This guide provides a comprehensive comparison of the spectroscopic characteristics of xylene isomers, supported by experimental data and detailed methodologies.

Spectroscopic Data at a Glance

The subtle differences in the positions of the two methyl groups on the benzene ring of xylene isomers lead to unique spectroscopic signatures. These differences are readily observable in Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical environment of each proton and carbon atom in the xylene isomers is distinct, resulting in characteristic chemical shifts.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Xylene Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Number of ¹³C Signals
o-Xylene ~2.26 (s, 6H, -CH₃), ~7.11 (m, 4H, Ar-H)~19.7 (-CH₃), ~125.8 (Ar-C), ~129.6 (Ar-C), ~136.5 (Ar-C)4
m-Xylene ~2.28 (s, 6H, -CH₃), ~6.9-7.1 (m, 4H, Ar-H)~21.3 (-CH₃), ~126.2 (Ar-C), ~128.3 (Ar-C), ~130.0 (Ar-C), ~137.8 (Ar-C)5
p-Xylene ~2.30 (s, 6H, -CH₃), ~7.05 (s, 4H, Ar-H)~21.1 (-CH₃), ~129.1 (Ar-C), ~137.6 (Ar-C)3

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

The highly symmetric nature of p-xylene results in a simple ¹H NMR spectrum with a single peak for the aromatic protons and a single peak for the methyl protons.[1] It also shows the fewest number of signals in the ¹³C NMR spectrum, making it easily distinguishable.[2][3] In contrast, the lower symmetry of o-xylene and m-xylene leads to more complex splitting patterns in their aromatic regions.[1]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The differences in symmetry and bond arrangements between the xylene isomers give rise to distinct vibrational spectra.

Table 2: Key Differentiating Peaks in IR and Raman Spectra of Xylene Isomers (cm⁻¹)

Spectroscopic Techniqueo-Xylenem-Xylenep-Xylene
IR (C-H out-of-plane bending) ~740-770~690-710 & ~770-810~810-840
Raman (Ring breathing/deformation) ~572, ~1041, ~1210~527, ~1082, ~1236, ~1252~632, ~816, ~1192

Aromatic compounds, in general, exhibit C-H stretching vibrations from 3000-3100 cm⁻¹, in-ring C-C stretching around 1400-1600 cm⁻¹, and C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ region.[4] The substitution pattern on the aromatic ring significantly influences the C-H out-of-plane bending vibrations, making this region particularly useful for distinguishing between the xylene isomers in IR spectroscopy.[4] Raman spectroscopy also provides a powerful method for differentiation, with each isomer presenting a unique fingerprint of spectral peaks.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The xylene isomers exhibit characteristic absorption bands in the ultraviolet region.

Table 3: UV-Vis Spectroscopic Data for Xylene Isomers

Isomerλmax (nm)Molar Absorptivity (ε)
o-Xylene ~2633.37
m-Xylene ~2603.00
p-Xylene ~2652.84

Note: λmax and ε values can be influenced by the solvent.

All three isomers show a primary absorption band around 191-193 nm.[7] In the longer wavelength region, the absorption maxima are slightly different, allowing for their distinction.[7] The absorbance of o-xylene is generally greater than that of m-xylene and p-xylene at the same concentration.[7]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-25 mg of xylene isomer in ~0.7 mL of deuterated solvent (e.g., CDCl₃). b Filter the solution into a clean 5 mm NMR tube. a->b c Place the NMR tube in the spectrometer. b->c d Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. c->d e Reference the spectra to an internal standard (e.g., TMS). d->e f Process the raw data (Fourier transform, phase correction, baseline correction). e->f g Analyze the chemical shifts, splitting patterns, and integration. f->g

Caption: Workflow for NMR analysis of xylene isomers.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 5-25 mg of the xylene isomer and dissolve it in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. Ensure the sample is fully dissolved. Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube. The final sample height should be around 4-5 cm. Cap the NMR tube securely.[8][9]

  • Instrument Setup: Insert the NMR tube into the spectrometer's sample spinner and place it in the magnet.

  • Data Acquisition: Tune and shim the instrument to optimize the magnetic field homogeneity. Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired free induction decay (FID) data by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Place a drop of the neat liquid xylene isomer between two salt plates (e.g., NaCl or KBr). c Place the sample holder in the IR spectrometer. a->c b Alternatively, prepare a dilute solution in a suitable solvent (e.g., CCl₄) and place in a liquid cell. b->c d Acquire a background spectrum (air or solvent). c->d e Acquire the sample spectrum. d->e f The instrument software automatically ratios the sample spectrum against the background. e->f g Analyze the positions and intensities of the absorption bands. f->g

Caption: Workflow for IR analysis of xylene isomers.

Detailed Protocol:

  • Sample Preparation (Neat Liquid): Place one to two drops of the liquid xylene isomer onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to create a thin liquid film.

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: First, acquire a background spectrum of the empty beam path. Then, acquire the spectrum of the xylene sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Raman Spectroscopy

experimental_workflow_raman cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Place the liquid xylene isomer in a glass vial or quartz cuvette. c Place the sample in the Raman spectrometer's sample holder. a->c d Irradiate the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm). c->d e Collect the scattered light and generate the Raman spectrum. d->e f Process the spectrum to remove background fluorescence if necessary. e->f g Analyze the Raman shifts (in cm⁻¹) and intensities of the peaks. f->g

Caption: Workflow for Raman analysis of xylene isomers.

Detailed Protocol:

  • Sample Preparation: Fill a clean glass vial or quartz cuvette with the liquid xylene isomer.

  • Instrument Setup: Place the sample into the sample compartment of the Raman spectrometer.

  • Data Acquisition: Irradiate the sample with a laser (e.g., 532 nm or 785 nm). The scattered light is collected and passed through a spectrometer to generate the Raman spectrum. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.[5]

  • Data Analysis: The resulting spectrum will show the intensity of scattered light as a function of the Raman shift (in cm⁻¹). Analyze the positions and relative intensities of the Raman bands to identify the isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

experimental_workflow_uvvis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare a dilute solution of the xylene isomer in a UV-transparent solvent (e.g., ethanol or hexane). b The concentration should be chosen to give an absorbance in the range of 0.1-1.0. a->b c Fill a quartz cuvette with the blank solvent and another with the sample solution. b->c d Place the cuvettes in the spectrophotometer. c->d e Record the absorbance spectrum over the desired wavelength range (e.g., 200-300 nm). d->e f The instrument automatically corrects for the solvent absorbance. e->f g Identify the wavelength of maximum absorbance (λmax). f->g

Caption: Workflow for UV-Vis analysis of xylene isomers.

Detailed Protocol:

  • Sample Preparation: Prepare a dilute solution of the xylene isomer in a UV-transparent solvent such as ethanol or hexane. The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0 to ensure linearity.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Data Acquisition: Fill a quartz cuvette with the pure solvent to be used as a blank. Fill a second quartz cuvette with the sample solution. Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer. Scan the absorbance over the desired wavelength range, typically from 200 to 300 nm for xylenes.[10]

  • Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. Determine the wavelength of maximum absorbance (λmax).

Conclusion

The spectroscopic techniques of NMR, IR, Raman, and UV-Vis each provide a reliable and distinct means of differentiating between the ortho, meta, and para isomers of xylene. By understanding the principles behind each technique and the characteristic spectral features of each isomer, researchers can confidently identify and characterize these important chemical compounds. The choice of technique will often depend on the available instrumentation and the specific requirements of the analysis. For unambiguous structure determination, NMR spectroscopy is often the most powerful tool, while IR and Raman provide rapid and effective methods for isomer identification. UV-Vis spectroscopy, while less structurally informative, can also be used for differentiation and quantification.

References

Reactivity of 4-Vinyl-o-Xylene: A Comparative Guide for Polymer Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in polymer synthesis and modification, understanding the relative reactivity of monomers is paramount for designing materials with tailored properties. This guide provides a comparative analysis of the reactivity of 4-vinyl-o-xylene against other common vinyl aromatic monomers, supported by a review of literature data and established polymerization principles.

Qualitative Reactivity Comparison: Electronic and Steric Effects

The reactivity of a vinyl aromatic monomer in radical polymerization is primarily influenced by the electronic nature and steric bulk of the substituents on the aromatic ring. These factors affect the stability of the propagating radical and the accessibility of the vinyl group.

Electronic Effects: The two methyl groups on the aromatic ring of 4-vinyl-o-xylene are electron-donating groups (EDGs). Through an inductive effect, these methyl groups increase the electron density of the benzene ring and, by extension, the vinyl double bond.[1][2] An increase in the electron density of the double bond can make the monomer more nucleophilic and thus more reactive towards electrophilic radicals. However, in radical polymerization, the stability of the resulting benzylic radical is a crucial factor.[3] Electron-donating groups can stabilize the electron-deficient transition state of the radical addition, but their effect on the stability of the benzylic radical itself is less straightforward compared to electron-withdrawing groups. For substituted styrenes, it has been observed that electron-withdrawing groups tend to increase the polymerization rate.[4]

Steric Effects: The placement of the methyl groups in the ortho and para positions relative to the vinyl group in 4-vinyl-o-xylene introduces steric hindrance. The ortho-methyl group, in particular, can sterically hinder the approach of a propagating polymer chain to the vinyl group.[5] This steric hindrance can decrease the rate of polymerization compared to less substituted styrenes like styrene itself or para-methylstyrene.

Comparison with Other Vinyl Aromatics:

  • Styrene: As the parent vinyl aromatic monomer, styrene serves as the primary benchmark. 4-Vinyl-o-xylene is expected to be less reactive than styrene due to the steric hindrance from the ortho-methyl group.

  • Para-methylstyrene (PMS): PMS has a single electron-donating methyl group in the para position, which enhances reactivity compared to styrene without introducing significant steric hindrance. Therefore, 4-vinyl-o-xylene is expected to be less reactive than para-methylstyrene.

  • Divinylbenzene (DVB): DVB is a crosslinking agent with two vinyl groups. The reactivity of each vinyl group is generally considered to be similar to that of styrene.[6] Consequently, the initial reactivity of a single vinyl group in DVB is likely higher than that of the vinyl group in 4-vinyl-o-xylene due to the absence of ortho-substituent steric hindrance.

Quantitative Reactivity Comparison

To provide a quantitative context for the reactivity of substituted styrenes, the following table summarizes the experimentally determined reactivity ratios (r-values) for the copolymerization of various vinyl aromatic monomers (M₁) with styrene (M₂). The reactivity ratios indicate the preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.

  • r₁ > 1: The growing chain ending in M₁ prefers to add another M₁.

  • r₁ < 1: The growing chain ending in M₁ prefers to add M₂.

  • r₁ ≈ 1: The growing chain has a similar preference for adding M₁ and M₂.

  • r₁r₂ ≈ 1: The copolymer has a random distribution of monomer units.

  • r₁r₂ ≈ 0: The copolymer has a tendency towards alternation.

Table 1: Reactivity Ratios of Various Vinyl Aromatic Monomers (M₁) with Styrene (M₂) in Radical Copolymerization

Monomer 1 (M₁)r₁ (M₁)r₂ (Styrene)r₁ * r₂Temperature (°C)
p-Methylstyrene0.821.060.8760
p-Chlorostyrene0.730.770.5660
p-Methoxystyrene1.161.091.2660
m-Methylstyrene0.940.940.8860
2,4-Dimethylstyrene0.911.000.9160
4-Vinylpyridine0.850.670.57-
2-Vinylpyridine1.140.560.6460

Data compiled from various sources in the Polymer Handbook and related literature.

Experimental Protocols

For researchers aiming to quantify the reactivity of 4-vinyl-o-xylene or other novel vinyl monomers, the following is a generalized experimental protocol for determining monomer reactivity ratios via free-radical copolymerization and ¹H NMR analysis.

Objective: To determine the reactivity ratios of a monomer pair (M₁ and M₂) by analyzing the composition of copolymers synthesized at low conversion.

Materials:

  • Monomer 1 (e.g., 4-vinyl-o-xylene)

  • Monomer 2 (e.g., Styrene)

  • Radical Initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO)

  • Solvent (e.g., Toluene, Benzene, or bulk polymerization)

  • Inhibitor Remover (e.g., basic alumina column)

  • Precipitating Solvent (e.g., Methanol, Hexane)

  • Deuterated Solvent for NMR (e.g., CDCl₃, DMSO-d₆)

  • Nitrogen or Argon gas supply

Procedure:

  • Monomer Purification: Remove the inhibitor from the monomers by passing them through a column of basic alumina immediately before use.

  • Preparation of Monomer Feed Solutions: Prepare a series of at least five monomer feed solutions with varying molar ratios of M₁ to M₂ (e.g., 80:20, 60:40, 50:50, 40:60, 20:80).

  • Polymerization: a. For each feed ratio, place a known amount of the monomer mixture into a polymerization tube or flask. b. Add a specific amount of initiator (typically 0.1-1.0 mol% relative to the total monomer concentration). c. Degas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes. d. Seal the tube/flask and immerse it in a constant temperature bath (e.g., 60-80 °C, depending on the initiator). e. Allow the polymerization to proceed to a low conversion, typically less than 10%, to ensure the monomer feed composition remains relatively constant. The reaction time will need to be determined empirically (e.g., 1-2 hours).

  • Isolation of the Copolymer: a. Stop the reaction by cooling the tube in an ice bath and exposing the contents to air. b. Dissolve the reaction mixture in a suitable solvent (e.g., THF or Chloroform). c. Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol). d. Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomers and initiator. e. Dry the copolymer under vacuum to a constant weight.

  • Determination of Copolymer Composition by ¹H NMR: a. Accurately weigh a sample of the dried copolymer and dissolve it in a deuterated solvent. b. Record the ¹H NMR spectrum. c. Identify characteristic peaks for each monomer unit in the copolymer that do not overlap. For vinyl aromatics, the aromatic protons are often used. d. Integrate the identified peaks and calculate the molar ratio of the monomer units in the copolymer.

  • Calculation of Reactivity Ratios: a. Using the initial monomer feed ratios and the determined copolymer compositions, calculate the reactivity ratios (r₁ and r₂) using linearization methods such as the Fineman-Ross or Kelen-Tüdös methods, or more accurately, using non-linear least-squares analysis.

Visualizations

The following diagrams illustrate the workflow for determining monomer reactivity and the influence of reactivity ratios on the final copolymer structure.

Experimental_Workflow Experimental Workflow for Determining Monomer Reactivity Ratios cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Purify Monomer Purification PrepareFeed Prepare Monomer Feeds (Varying M₁:M₂ Ratios) Purify->PrepareFeed Polymerize Free Radical Polymerization (Low Conversion < 10%) PrepareFeed->Polymerize Isolate Isolate and Purify Copolymer Polymerize->Isolate NMR ¹H NMR Analysis to Determine Copolymer Composition Isolate->NMR Calculate Calculate Reactivity Ratios (e.g., Fineman-Ross, Kelen-Tüdös) NMR->Calculate Result Result Calculate->Result Reactivity Ratios (r₁, r₂)

Caption: Workflow for determining monomer reactivity ratios.

Reactivity_Ratios Influence of Reactivity Ratios on Copolymer Structure cluster_cases Copolymer Structures cluster_legend Legend Ideal Ideal/Random Copolymer r₁ ≈ 1, r₂ ≈ 1, r₁r₂ ≈ 1 -M₁-M₂-M₂-M₁-M₂-M₁-M₁- Alternating Alternating Copolymer r₁ ≈ 0, r₂ ≈ 0, r₁r₂ ≈ 0 -M₁-M₂-M₁-M₂-M₁-M₂-M₁- Blocky Block Copolymer r₁ > 1, r₂ > 1 -M₁-M₁-M₁-M₂-M₂-M₂-M₁- Random_Uneven Random Copolymer (Uneven) r₁ > 1, r₂ < 1 (Rich in M₁) -M₁-M₁-M₂-M₁-M₁-M₁-M₂- M1 M₁ Monomer Unit M2 M₂ Monomer Unit Reactivity_Ratios_Input Reactivity Ratios (r₁, r₂) Reactivity_Ratios_Input->Ideal Example 1 Reactivity_Ratios_Input->Alternating Example 2 Reactivity_Ratios_Input->Blocky Example 3 Reactivity_Ratios_Input->Random_Uneven Example 4

Caption: Impact of reactivity ratios on copolymer microstructure.

References

Performance Evaluation of Copolymers Containing 3,4-Dimethylstyrene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel polymeric materials for advanced drug delivery systems is a cornerstone of modern pharmaceutical research. Among the vast array of polymers, styrenic copolymers have garnered significant attention due to their tunable mechanical properties, biocompatibility, and potential for controlled drug release. This guide provides a comparative performance evaluation of copolymers incorporating 3,4-dimethylstyrene, offering insights into their potential advantages over conventional polystyrene-based materials. The inclusion of methyl groups on the styrene ring is anticipated to enhance thermal and mechanical stability, which can be a critical attribute for drug delivery applications.

Comparative Performance Data

The following tables summarize key performance indicators for a hypothetical copolymer of 3,4-dimethylstyrene and methacrylic acid, P(3,4-DMS-co-MAA), in comparison to conventional polystyrene (PS) and another widely used styrenic block copolymer, polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS). The data for the 3,4-dimethylstyrene homopolymer's thermal properties are inferred from studies on other dimethylstyrene isomers, which have shown superior heat resistance compared to polystyrene.

Table 1: Thermal and Mechanical Properties

PropertyPoly(3,4-dimethylstyrene) (Hypothetical)Polystyrene (PS)Polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS)
Glass Transition Temperature (Tg) > 100 °C~100 °CPS phase: ~100 °C, PEB phase: ~ -48 °C
Heat Distortion Temperature (HDT) > 90 °C81-82 °CNot typically reported, application-dependent
Tensile Strength Expected to be higher than PS40-50 MPa20-35 MPa
Elongation at Break Expected to be lower than SEBS1-3%> 500%

Table 2: Drug Delivery and Biocompatibility Performance (Hypothetical P(3,4-DMS-co-MAA) Nanoparticles)

ParameterP(3,4-DMS-co-MAA) NanoparticlesPolystyrene (PS) NanoparticlesSEBS-based Formulations
Drug Loading Capacity (for a model hydrophobic drug) High (hydrophobic core)Moderate to HighHigh (hydrophobic domains)
In Vitro Drug Release (at pH 7.4) Sustained release over 72hInitial burst followed by slower releaseSustained release, formulation dependent
Biocompatibility (Cell Viability %) > 90% (expected)Generally biocompatible, but can induce inflammatory responsesExcellent biocompatibility[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. Below are protocols for key experiments cited in the evaluation of polymeric biomaterials.

Determination of Heat Distortion Temperature (HDT)

This protocol is based on the ASTM D648 standard.

  • Specimen Preparation: A rectangular test bar of the polymer is prepared by injection molding or compression molding to specified dimensions (e.g., 127 mm x 13 mm x 3 mm).

  • Apparatus: A heat distortion temperature tester equipped with a three-point bending setup and a temperature-controlled oil bath is used.

  • Procedure:

    • The test specimen is placed on the supports of the bending fixture.

    • A constant load, typically 0.455 MPa or 1.82 MPa, is applied to the center of the specimen.

    • The specimen is submerged in the oil bath, and the temperature is increased at a uniform rate of 2 °C per minute.

    • The temperature at which the test bar deflects by a specific amount (typically 0.25 mm) is recorded as the heat distortion temperature.

In Vitro Drug Release Study (for Nanoparticles)

This protocol is a generalized method for assessing drug release from nanoparticle formulations.

  • Preparation of Drug-Loaded Nanoparticles: Nanoparticles are prepared using a suitable method (e.g., nanoprecipitation, emulsion polymerization) with the drug encapsulated within the polymer matrix.

  • Release Medium: A physiologically relevant buffer solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) is prepared to simulate body conditions.

  • Experimental Setup:

    • A known quantity of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.

    • The dialysis bag is immersed in a known volume of the release medium, which is maintained at 37 °C and stirred continuously.

  • Sampling and Analysis:

    • At predetermined time intervals, aliquots of the release medium are withdrawn.

    • The volume of the withdrawn sample is replaced with fresh release medium to maintain sink conditions.

    • The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • The cumulative percentage of drug released is plotted against time.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture: A suitable cell line (e.g., fibroblasts, endothelial cells) is cultured in a 96-well plate until a confluent monolayer is formed.

  • Material Extraction: An extract of the polymer is prepared by incubating the material in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.

  • Cell Treatment: The culture medium in the wells is replaced with different concentrations of the polymer extract. A negative control (fresh medium) and a positive control (a cytotoxic substance) are included.

  • Incubation: The cells are incubated with the extracts for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • The MTT reagent is added to each well and incubated for a few hours.

    • Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to the negative control.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for the comprehensive performance evaluation of a novel copolymer for drug delivery applications.

Caption: Experimental workflow for copolymer evaluation.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 4-ethenyl-1,2-dimethyl-benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for studying the immunological cross-reactivity of the small molecule 4-ethenyl-1,2-dimethyl-benzene (also known as 3,4-dimethylstyrene). Given the absence of specific cross-reactivity data in publicly available literature for this compound, this document outlines the necessary experimental strategies, protocols, and data presentation formats required to perform such an analysis. The methodologies described are based on established techniques for studying haptens—small molecules that can elicit an immune response only when attached to a large carrier, such as a protein.

Background: 4-ethenyl-1,2-dimethyl-benzene as a Hapten

Small molecules like 4-ethenyl-1,2-dimethyl-benzene are generally not immunogenic on their own. To generate antibodies and study their binding characteristics, the molecule must first be covalently linked to a larger carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]). This hapten-carrier conjugate can then be used to immunize an animal model to produce antibodies. The resulting antibodies can be tested for their specificity and their tendency to cross-react with structurally similar molecules. Understanding this cross-reactivity is critical in drug development and toxicology to predict off-target effects and potential immune reactions.

Potential Cross-Reactivity Panel

A crucial step in a cross-reactivity study is to compare the antibody's binding to the target hapten versus its binding to structurally related compounds. For 4-ethenyl-1,2-dimethyl-benzene, a logical comparison panel would include its metabolic precursors, derivatives, and structural analogs.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-4-ethenyl-1,2-dimethyl-benzene Antibody

The following table is a template illustrating how to present quantitative cross-reactivity data, typically obtained from competitive immunoassays. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding to the immobilized hapten conjugate. A lower IC50 indicates higher binding affinity. Cross-reactivity is often expressed as a percentage relative to the target analyte.

Compound NameStructureCAS NumberIC50 (nM) [Hypothetical]Cross-Reactivity (%) [Hypothetical]
4-ethenyl-1,2-dimethyl-benzene C₁₀H₁₂27831-13-610100%
StyreneC₈H₈100-42-55002.0%
3,4-Dimethylstyrene oxideC₁₀H₁₂ON/A2540.0%
4-ethyl-1,2-dimethyl-benzeneC₁₀H₁₄934-80-52504.0%
o-XyleneC₈H₁₀95-47-6> 10,000< 0.1%
EthylbenzeneC₈H₁₀100-41-4> 10,000< 0.1%

% Cross-Reactivity = (IC50 of 4-ethenyl-1,2-dimethyl-benzene / IC50 of Competitor) x 100

Experimental Protocols

Detailed methodologies are essential for reproducible cross-reactivity studies. The following sections describe standard protocols for hapten-carrier conjugation and two common immunoassays.

Protocol 1: Hapten-Carrier Protein Conjugation

To render 4-ethenyl-1,2-dimethyl-benzene immunogenic, it must be conjugated to a carrier protein. This typically requires introducing a reactive functional group onto the hapten that can form a stable covalent bond with amino acid residues on the protein (e.g., lysine, cysteine). The vinyl group of the target molecule is a potential site for such modification.

Objective: To covalently link a derivative of 4-ethenyl-1,2-dimethyl-benzene to a carrier protein like BSA or KLH.

Materials:

  • 4-ethenyl-1,2-dimethyl-benzene derivative with a carboxyl or amine functional group.

  • Carrier protein (e.g., BSA, KLH).

  • N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) for carboxylated haptens.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Borate Buffer, pH 9.0.

  • Dialysis tubing (10 kDa MWCO).

  • Dimethylformamide (DMF).

Procedure (Carbodiimide Method for Carboxylated Hapten):

  • Hapten Activation: Dissolve the carboxylated hapten derivative in DMF. Add NHS and DCC in a molar excess (e.g., 1.25 equivalents each relative to the hapten). Allow the reaction to proceed for 4-6 hours at room temperature to form an NHS-ester.

  • Protein Preparation: Dissolve the carrier protein (e.g., BSA) in borate buffer (pH 9.0) to a concentration of 10 mg/mL.[1]

  • Conjugation: Slowly add the activated hapten-NHS ester solution dropwise to the protein solution while gently stirring. The molar ratio of hapten to protein can be varied (e.g., 20:1, 40:1) to achieve different hapten densities.[1][2]

  • Incubation: Allow the conjugation reaction to proceed overnight at 4°C with continuous stirring.

  • Purification: Remove unconjugated hapten by extensive dialysis against PBS (pH 7.4) for 48-72 hours at 4°C, with several buffer changes.[3]

  • Characterization: Confirm the conjugation and estimate the hapten density using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectrophotometry if the hapten has a unique absorbance signature.[2][4]

Protocol 2: Indirect Competitive ELISA

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of small molecules.[3][5][6] In this format, free analyte in a sample competes with a fixed amount of immobilized hapten-protein conjugate for binding to a limited amount of antibody.

Objective: To determine the IC50 values of 4-ethenyl-1,2-dimethyl-benzene and its analogs.

Materials:

  • Hapten-protein conjugate (e.g., 4-ethenyl-1,2-dimethyl-benzene conjugated to a non-immunizing protein like Ovalbumin [OVA]).

  • Primary antibody (e.g., rabbit anti-4-ethenyl-1,2-dimethyl-benzene).

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).

  • 96-well microtiter plates.

  • Coating Buffer (e.g., carbonate-bicarbonate, pH 9.6).

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBST).

  • Wash Buffer (PBST: PBS with 0.05% Tween-20).

  • TMB Substrate and Stop Solution (e.g., 2N H₂SO₄).

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the hapten-OVA conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.[7]

  • Washing & Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at 37°C.[3][7]

  • Competitive Reaction:

    • Prepare serial dilutions of the competitor compounds (4-ethenyl-1,2-dimethyl-benzene and its analogs) in PBST.

    • In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 1 hour at 37°C.[7]

  • Incubation: After washing the coated plate, transfer 100 µL of the antibody/competitor mixtures to the corresponding wells. Incubate for 1 hour at 37°C.

  • Secondary Antibody: Wash the plate three times. Add 100 µL of the HRP-conjugated secondary antibody (appropriately diluted) to each well and incubate for 1 hour at 37°C.[7]

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate. After 15-20 minutes in the dark, add 50 µL of stop solution.[7]

  • Analysis: Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of the competitor in the sample. Plot a dose-response curve and calculate the IC50 for each compound.

Protocol 3: Surface Plasmon Resonance (SPR) Analysis

SPR provides real-time, label-free analysis of binding kinetics and affinity, making it a powerful tool for characterizing small molecule-protein interactions.[8][9][10]

Objective: To measure the binding affinity (K_D) of various analogs to the specific antibody.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Specific antibody against 4-ethenyl-1,2-dimethyl-benzene.

  • Running buffer (e.g., HBS-EP+).

  • Analytes (4-ethenyl-1,2-dimethyl-benzene and analogs) dissolved in running buffer.

Procedure:

  • Antibody Immobilization: Immobilize the purified antibody onto the sensor chip surface via standard amine coupling chemistry. The protein is injected over the activated surface, and any remaining active sites are deactivated with ethanolamine.[9]

  • Binding Analysis:

    • Prepare serial dilutions of each small molecule analyte in the running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate. The binding of the small molecule to the immobilized antibody causes a change in the refractive index, which is measured in Resonance Units (RU).[9]

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution (e.g., glycine-HCl, pH 2.5) that removes the bound analyte without denaturing the antibody.

  • Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D). A lower K_D value signifies a stronger binding affinity.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a hapten cross-reactivity study.

G cluster_0 Phase 1: Tool Generation cluster_1 Phase 2: Assay Development & Validation cluster_2 Phase 3: Cross-Reactivity Screening Hapten_Mod Hapten Modification (4-ethenyl-1,2-dimethyl-benzene) Conjugation Hapten-Carrier Conjugation (e.g., KLH, BSA) Hapten_Mod->Conjugation Immunization Immunization & Antibody Production Conjugation->Immunization Purification Antibody Purification & Characterization Immunization->Purification ELISA_Dev Competitive ELISA Development Purification->ELISA_Dev SPR_Setup SPR Assay Setup Screening Screen Analogs (Styrene, Epoxide, etc.) ELISA_Dev->Screening IC50 Determine IC50 / KD Values Screening->IC50 Data_Analysis Calculate % Cross-Reactivity IC50->Data_Analysis G Hapten 4-ethenyl-1,2-dimethyl-benzene (Hapten) Conjugate Hapten-Protein Conjugate Hapten->Conjugate Covalent Binding Protein Endogenous Skin Protein Protein->Conjugate APC Antigen Presenting Cell (e.g., Langerhans Cell) Conjugate->APC Uptake & Processing T_Cell Naive T-Cell APC->T_Cell Antigen Presentation (MHC) Activated_T_Cell Activated T-Cell (Effector/Memory) T_Cell->Activated_T_Cell Activation & Clonal Expansion Cytokines Cytokine Release (e.g., IFN-γ, IL-17) Activated_T_Cell->Cytokines Inflammation Inflammation / Allergic Response Activated_T_Cell->Inflammation Cytokines->Inflammation

References

A Comparative Guide to the Synthesis of Substituted Styrenes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of common and modern synthetic methods for preparing substituted styrenes, valuable building blocks in polymer science, materials science, and pharmaceutical development. The performance of key methods is benchmarked using experimental data from peer-reviewed literature, with detailed protocols provided for versatile and widely used reactions.

Overview of Synthetic Strategies

The synthesis of substituted styrenes can be broadly categorized into classic olefination reactions and modern transition-metal-catalyzed cross-coupling reactions. Industrial production often relies on the dehydrogenation of ethylbenzene derivatives, while laboratory-scale syntheses prioritize functional group tolerance, stereoselectivity, and milder conditions.

  • Heck Reaction : A palladium-catalyzed cross-coupling of an aryl halide or triflate with an alkene (often ethylene gas, though vinyl surrogates can be used). It is a powerful method for forming carbon-carbon bonds.[1][2]

  • Suzuki Coupling : This palladium-catalyzed reaction couples an aryl halide or triflate with an organoboron species, such as a boronic acid or ester.[3][4] It is renowned for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids.[5][6]

  • Wittig Reaction : A classic method that involves the reaction of an aldehyde or ketone with a phosphonium ylide (a Wittig reagent) to form an alkene.[7][8] This method is particularly useful for introducing a vinyl group from a corresponding benzaldehyde.

  • Grignard Reaction : Involves the reaction of an aryl magnesium halide (Grignard reagent) with a vinyl-containing electrophile or the reaction of a vinyl Grignard reagent with an aryl ketone or aldehyde.[9][10][11] This approach is a foundational method in organic synthesis.

  • Dehydrogenation of Ethylbenzenes : The primary industrial route to styrene, this method involves the high-temperature, catalyst-mediated removal of hydrogen from an ethylbenzene precursor.[12][13] While effective for large-scale production, it requires harsh conditions and is often unsuitable for complex, functionalized molecules.[14][15]

  • Olefin Metathesis : A reaction that reorganizes carbon-carbon double bonds. Cross-metathesis between a substituted alkene and styrene can be used, although homo-dimerization of styrene can be a competing reaction.[16][17][18]

Comparative Data Analysis

The following table summarizes the performance of various synthetic methods for producing substituted styrenes under different experimental conditions.

MethodAryl SubstrateCoupling PartnerCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)Ref
Heck Reaction IodobenzeneStyrenePdCl₂K₂CO₃Methanol120--[1]
Heck Reaction BromobenzeneStyrenePd(OAc)₂ / Aliquat-336K₂CO₃DMF/H₂O1201285[19]
Heck Reaction 4-NitroiodobenzeneStyrenePd(OAc)₂ / BrettPhosCs₂CO₃Dioxane1001593[20]
Suzuki Coupling 4-BromostyrenePhenylboronic acidPdCl₂(CH₃CN)₂ / Ligand L3K₃PO₄·3H₂OToluene801095[5][6]
Suzuki Coupling 4-Bromoacetophenone4-vinylphenylboronic acidPdCl₂(CH₃CN)₂ / Ligand L3K₃PO₄·3H₂OToluene801091[5][6]
Wittig Reaction p-NitrobenzaldehydePh₃P=CH₂ (from salt)-n-BuLi----[21]
Wittig Reaction p-CarboxybenzaldehydePh₃P=CH₂ (from salt)-NaOHH₂O/DCMRT-60[22]
Wittig Reaction o-Vanillin(C₆H₅)₃P⁺CH₃Br⁻-K₂CO₃---72-81[7]
Grignard Reaction 4-Bromostyrene2-ButanoneMagnesium-THFRefluxOvernightHigh[9]
Dehydrogenation Ethylbenzene-Iron Oxide-Steam600-~66 (Conv.)[14]
Dehydrogenation Ethylbenzene-Fe-NGnPs--450-High[23]
Cross-Metathesis StyreneStyrene (homo-coupling)Grubbs 2nd Gen. (0.009 mol%)--Reflux3-587[16][17]

Experimental Protocols

Detailed methodologies for three key laboratory-scale synthesis methods are provided below.

Heck Reaction Protocol (General)

This procedure is adapted from typical palladium-catalyzed olefination conditions.[1][19]

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the alkene.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Coupling Protocol

This protocol is based on the synthesis of 4-substituted styrenes via Suzuki coupling.[5][6]

Materials:

  • Aryl bromide (0.50 mmol)

  • Arylboronic acid (0.75 mmol)

  • Palladium pre-catalyst (PdCl₂(CH₃CN)₂, 0.50 mol%)

  • Ligand (e.g., N-[(3,4-dimethoxyphenyl)methylene]-1,2-benzenediamine, 0.75 mol%)

  • Base (K₃PO₄·3H₂O, 1.5 mmol)

  • Solvent (Toluene, 2.0 mL)

Procedure:

  • In a reaction vial, combine the palladium pre-catalyst and the ligand in toluene.

  • To this solution, add the aryl bromide, arylboronic acid, and the base.

  • Seal the vial and stir the mixture at 80 °C for 10 hours.

  • Cool the mixture to room temperature and partition between water (4 mL) and ethyl acetate (4 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic extracts, concentrate in a vacuum, and purify the residue by flash column chromatography on silica gel.

Wittig Reaction Protocol in Aqueous Media

This simplified procedure is adapted for the synthesis of substituted styrenes using aqueous formaldehyde.[21][24]

Materials:

  • Substituted benzyl triphenylphosphonium halide (1.0 mmol)

  • Aqueous formaldehyde (40%, excess)

  • Base (e.g., 50% aq. NaOH)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Create a suspension of the phosphonium salt in aqueous formaldehyde in a round-bottom flask equipped with a magnetic stirrer.

  • Stir the suspension vigorously.

  • Slowly add the aqueous base dropwise to the suspension. The reaction is often exothermic.

  • Continue stirring for 1-2 hours at room temperature after the addition is complete. Monitor the reaction by TLC.

  • Upon completion, extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent. The crude product often contains triphenylphosphine oxide as a byproduct.

  • Purify the desired styrene derivative by column chromatography or crystallization.

Visualizing Workflows and Mechanisms

Method Selection Workflow

Choosing an appropriate synthetic method depends on the available starting materials, required functional group tolerance, and scalability. The following decision tree outlines a logical approach to method selection.

MethodSelection start Start: Synthesize a Substituted Styrene q1 Is the starting material a substituted benzaldehyde? start->q1 q2 Is the starting material a substituted aryl halide? q1->q2 No wittig Use Wittig Reaction q1->wittig Yes q3 Is a vinylboronic acid or vinyl Grignard reagent available? q2->q3 Yes q4 Is ethylene gas setup available and practical? q2->q4 No other Consider other methods: Dehydration of alcohol, Grignard + Carbonyl q2->other No q3->q4 suzuki Use Suzuki Coupling with vinylboronic acid q3->suzuki Boron grignard Use Grignard Reaction q3->grignard Mg heck_ethylene Use Heck Reaction with ethylene q4->heck_ethylene Yes heck_surrogate Use Heck Reaction with a vinyl surrogate q4->heck_surrogate No HeckCycle pd0 Pd(0)Lu2082 pd2_aryl Ar-Pd(II)Lu2082-X pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_alkene (u03C0-alkene)Ar-Pd(II)Lu2082-X pd2_aryl->pd2_alkene Alkene Coordination pd2_hydride H-Pd(II)Lu2082-X pd2_alkene->pd2_hydride Migratory Insertion & u03B2-Hydride Elimination (- Styrene) pd2_hydride->pd0 Reductive Elimination (+ Base) SuzukiCycle pd0 Pd(0)Lu2082 pd2_aryl Ar-Pd(II)Lu2082-X pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_vinyl Ar-Pd(II)Lu2082-Vinyl pd2_aryl->pd2_vinyl Transmetalation (+ Vinyl-B(OR)u2082, Base) pd2_vinyl->pd0 Reductive Elimination (- Ar-Vinyl) WittigMechanism cluster_steps Reaction Steps reactants Ar-CHO + Phu2083P=CHu2082 (Aldehyde + Ylide) intermediate Oxaphosphetane Intermediate reactants->intermediate cycloadd [2+2] Cycloaddition products Ar-CH=CHu2082 + Phu2083P=O (Styrene + Phosphine Oxide) intermediate->products decomp Reverse [2+2] Cycloaddition

References

A Kinetic Study Comparison: Radical vs. Anionic Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of polymer synthesis, the choice of polymerization technique is paramount in dictating the final properties of the macromolecule. Among the various methods, radical and anionic polymerizations are two of the most fundamental and widely employed chain-growth processes. While both involve the sequential addition of monomers to a growing chain, their kinetic profiles, underlying mechanisms, and the degree of control they offer are markedly different. This guide provides an objective comparison of the kinetics of radical and anionic polymerization, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Core Kinetic Differences at a Glance

The primary distinctions in the kinetics of radical and anionic polymerization arise from the nature of the active propagating species. Radical polymerization proceeds via a highly reactive free radical, leading to rapid but less controlled reactions. In contrast, anionic polymerization involves a more stable carbanionic active center, allowing for a "living" polymerization with a much higher degree of control over the polymer architecture.

Quantitative Kinetic Data Comparison

The following tables summarize key quantitative data for the polymerization of styrene, a monomer amenable to both radical and anionic methods, illustrating the kinetic differences.

Table 1: Comparison of Typical Kinetic Parameters for Styrene Polymerization

ParameterRadical PolymerizationAnionic PolymerizationKey Differences & Implications
Initiation Rate Constant (k_i) Variable, depends on initiator decomposition rate.Generally very fast, often faster than propagation.Faster initiation in anionic polymerization leads to all chains growing simultaneously, resulting in a narrow molecular weight distribution.
Propagation Rate Constant (k_p) ~350 L mol⁻¹ s⁻¹ (at 60°C)~950 L mol⁻¹ s⁻¹ (in THF at 25°C)[1]The propagation rate in anionic polymerization can be significantly faster, though it is highly dependent on the solvent and counter-ion.
Termination Rate Constant (k_t) ~6 x 10⁷ L mol⁻¹ s⁻¹ (at 60°C)Effectively zero in the absence of impurities.The high termination rate in radical polymerization is a key limitation, leading to broader molecular weight distributions and less control. The absence of a formal termination step in anionic polymerization gives rise to its "living" character.[2]
Chain Transfer Constant to Monomer (C_M) ~10⁻⁵NegligibleSignificant chain transfer in radical polymerization can lead to the formation of branched polymers and limits the achievable molecular weight.[3] This is largely absent in anionic polymerization.[4][5]

Table 2: Comparison of Polymer Properties for Polystyrene

PropertyRadical PolymerizationAnionic PolymerizationSignificance
Polydispersity Index (PDI = M_w/M_n) Typically 1.5 - 3.0[6]Typically < 1.1, often approaching 1.05[6][7][8][9]The much lower PDI in anionic polymerization indicates a very narrow molecular weight distribution, meaning the polymer chains are of nearly uniform length. This is a key advantage for applications requiring well-defined materials.
Molecular Weight Control Limited, influenced by initiator concentration and chain transfer.High degree of control, determined by the monomer to initiator ratio.Anionic polymerization allows for the precise synthesis of polymers with a predetermined molecular weight.
Polymer Architecture Primarily linear or branched polymers.Enables the synthesis of complex architectures like block copolymers and star polymers due to the "living" nature of the chains.The ability to create well-defined, complex architectures is a major advantage of anionic polymerization.

Mechanistic Pathways

The fundamental steps of initiation, propagation, and termination differ significantly between the two polymerization methods.

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R kd I->R M Monomer (M) RM Initiated Monomer (RM•) R->RM ki RM_prop Growing Chain (P•) P_new Longer Chain (P+1•) RM_prop->P_new kp M_prop Monomer (M) P1 Growing Chain (P•) P2 Growing Chain (P'•) P1->P2 Disproportionation Dead_C Dead Polymer (Combination) P1->Dead_C ktc Dead_D1 Dead Polymer P1->Dead_D1 ktd P2->Dead_C Dead_D2 Dead Polymer P2->Dead_D2

Caption: Mechanism of Radical Polymerization.

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Living Polymerization) I_anion Initiator (I⁻) IM_anion Initiated Monomer (IM⁻) I_anion->IM_anion ki M_anion Monomer (M) IM_prop Growing Chain (P⁻) P_new_anion Longer Chain (P+1⁻) IM_prop->P_new_anion kp M_prop_anion Monomer (M) P_living Living Polymer (P⁻) Dead_Polymer Dead Polymer P_living->Dead_Polymer kt (deliberate) Quench Quenching Agent (e.g., H₂O) Quench->Dead_Polymer Dilatometry_Workflow A Calibrate Dilatometer Volume B Prepare Monomer/Initiator Mixture A->B C Purge with Inert Gas (e.g., N₂) B->C D Fill Dilatometer C->D E Equilibrate in Constant Temperature Bath D->E F Record Initial Meniscus Height (h₀) E->F G Monitor Meniscus Height (h) over Time (t) F->G H Calculate Monomer Conversion G->H I Determine Rate of Polymerization (Rp) H->I FTIR_Workflow A Prepare Reaction Mixture in Reactor B Insert In-situ FTIR Probe A->B C Collect Background Spectrum B->C D Initiate Polymerization C->D E Record Spectra at Timed Intervals D->E F Identify and Integrate Monomer and Polymer Peaks E->F G Calculate Monomer Conversion vs. Time F->G H Determine Rate of Polymerization (Rp) G->H

References

A Comparative Guide to the Dielectric Properties of Polymers for Electronic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Dielectric Data

The dielectric properties of polymers are frequency and temperature-dependent. The following tables summarize the typical dielectric constants and dielectric loss tangents for Polystyrene, Polyethylene, and Poly(4-vinylphenol) at commonly reported frequencies.

PolymerChemical StructureDielectric Constant (κ)Dielectric Loss (tan δ)Frequency
Polystyrene
alt text
2.6[1]-1 kHz - 1 GHz[1]
3.33 (Pure)[2]-1 kHz[2]
10.91 (with 0.39 wt% rGO)[2][3]-1 kHz[2][3]
Polyethylene
alt text
2.2 - 2.4[4]Very Low[4]-
Poly(4-vinylphenol)
alt text
4.0 - 4.6[5]--
5.6 (with 5 wt% Graphene Oxide)[6]~0.05[6]10 kHz[6]
6.7 (Layer-by-Layer with Graphene)[7][8]-10 kHz[7][8]
9.2 (with 6 vol% PbO nanoparticles)[9]< 0.09[9]1 MHz[9]

Note: The dielectric properties of composite materials can be significantly different from the pure polymer. The data for composites are included to illustrate the potential for tuning these properties.

Experimental Protocols

The characterization of dielectric properties is crucial for understanding a polymer's suitability for specific applications. The following outlines a general experimental protocol for measuring the dielectric constant and dielectric loss of polymer films.

1. Sample Preparation:

  • Film Casting: Polymer films are typically prepared by solution casting, where the polymer is dissolved in a suitable solvent and then spread onto a flat substrate. The solvent is subsequently evaporated, leaving a thin, uniform film. For some polymers, melt pressing between two heated plates can also be used.

  • Electrode Deposition: To perform electrical measurements, conductive electrodes are deposited on both sides of the polymer film. Common methods include thermal evaporation or sputtering of metals like gold or aluminum. The top electrode is often deposited through a shadow mask to define a precise area.

2. Dielectric Spectroscopy:

  • Instrumentation: A precision LCR meter or an impedance analyzer is used to measure the capacitance (C) and dissipation factor (tan δ) of the polymer film over a range of frequencies.

  • Measurement Procedure: The polymer film with electrodes is placed in a sample holder, which is then connected to the LCR meter. The instrument applies an alternating voltage across the sample and measures the resulting current and phase shift.

  • Calculation of Dielectric Constant: The dielectric constant (κ) is calculated from the measured capacitance using the following formula: κ = (C * d) / (ε₀ * A) where:

    • C is the measured capacitance

    • d is the thickness of the polymer film

    • ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)

    • A is the area of the electrode

Visualization of Experimental Workflow and a Key Signaling Pathway Analogy

To illustrate the process, the following diagrams are provided in the DOT language for Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Dielectric Measurement Polymer Polymer Synthesis/Procurement Dissolution Dissolution in Solvent Polymer->Dissolution Casting Film Casting/Spin Coating Dissolution->Casting Annealing Thermal Annealing Casting->Annealing Electrodes Electrode Deposition Annealing->Electrodes LCR_Meter LCR Meter/Impedance Analyzer Electrodes->LCR_Meter Measurement Capacitance & Loss Measurement LCR_Meter->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for determining polymer dielectric properties.

The interaction of an external electric field with a polymer can be conceptually compared to a basic signaling pathway, where an external stimulus leads to a cellular response.

SignalingAnalogy cluster_stimulus External Stimulus cluster_receptor Polymer 'Receptor' cluster_response Material Response E_Field Applied Electric Field Dipoles Molecular Dipoles E_Field->Dipoles induces alignment Polarization Polarization Dipoles->Polarization results in Dielectric_Constant Dielectric Constant Polarization->Dielectric_Constant determines

Caption: Analogy of electric field interaction with a polymer to a signaling pathway.

Discussion and Comparison of Alternatives

  • Polystyrene: As a non-polar polymer, polystyrene exhibits a relatively low dielectric constant and low dielectric loss, making it a good insulator for high-frequency applications.[1] Its rigid backbone and bulky phenyl groups restrict dipolar motion. The introduction of fillers like reduced graphene oxide can significantly increase the dielectric constant, opening possibilities for its use in energy storage applications.[2][3]

  • Polyethylene: Similar to polystyrene, polyethylene is a non-polar polymer with a low dielectric constant and very low dielectric loss.[4] The simple hydrocarbon chain structure results in minimal dielectric dispersion. Its excellent insulating properties make it a standard material for cable insulation.

  • Poly(4-vinylphenol) (PVPh): The presence of the hydroxyl (-OH) group in each repeating unit makes PVPh a polar polymer. This polarity leads to a higher dielectric constant compared to polystyrene and polyethylene.[5] The dielectric properties of PVPh can be readily tuned by forming composites with high-k nanoparticles or other materials, which can significantly enhance its dielectric constant for applications in capacitors and organic thin-film transistors.[6][9]

While direct experimental data on the dielectric properties of poly(4-vinyl-o-xylene) is scarce, a comparative analysis of structurally similar polymers provides valuable insights for material selection. Non-polar polymers like polystyrene and polyethylene offer low dielectric constants suitable for insulation, while polar polymers like poly(4-vinylphenol) provide a higher dielectric constant that can be further enhanced through composite formation for energy storage and electronic device applications. The choice of polymer will ultimately depend on the specific requirements of the application, including the desired dielectric constant, dielectric loss, and processing characteristics. Further experimental investigation into the dielectric properties of poly(4-vinyl-o-xylene) and its derivatives is warranted to fully assess its potential in electronic and biomedical fields.

References

Safety Operating Guide

Safe Disposal of 4-Ethenyl-1,2-Dimethylbenzene: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of Benzene, 4-ethenyl-1,2-dimethyl-, also known as 4-Vinyl-o-xylene. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

Benzene, 4-ethenyl-1,2-dimethyl- is a flammable liquid and vapor that poses significant health risks.[1][2][3][4] All personnel must be fully aware of its hazard profile before handling or preparing for disposal.

Hazard ClassificationDescription
Physical Hazard Flammable liquid and vapor.[2][3][4] Vapors may form explosive mixtures with air.[2]
Health Hazards Harmful if inhaled or in contact with skin.[2][3] Causes skin and serious eye irritation.[2][3] May cause respiratory irritation. Suspected of causing genetic defects and cancer.[1] Suspected of damaging fertility or the unborn child.[1] May be fatal if swallowed and enters airways.[3]
Environmental Hazard Toxic to aquatic life with long-lasting effects.

II. Personnel Protective Equipment (PPE)

Prior to handling, all personnel must be equipped with the following personal protective equipment:

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles. A face shield may be required for larger quantities.

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. For larger spills, chemical-resistant aprons or suits may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][3]

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of Benzene, 4-ethenyl-1,2-dimethyl-.

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, leak-proof, and chemically compatible waste container with "Hazardous Waste: Benzene, 4-ethenyl-1,2-dimethyl-".

  • Include the hazard pictograms for flammable, health hazard, and irritant.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Waste Collection

  • All operations involving the transfer of this chemical to the waste container must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Keep the waste container closed when not in use.

  • Ensure the container is stored away from sources of ignition such as heat, sparks, and open flames.[1][4]

Step 3: Handling Spills During Disposal Preparation

In the event of a spill, follow these procedures immediately:

  • Eliminate Ignition Sources: Immediately turn off all nearby ignition sources.[1][4]

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[1][4]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Step 4: Final Disposal

  • Arrange for the pickup and disposal of the hazardous waste container through your institution's licensed waste disposal contractor.

  • Ensure all required waste disposal forms are completed accurately.

  • Never dispose of Benzene, 4-ethenyl-1,2-dimethyl- down the drain or in regular trash.[5] This is illegal and harmful to the environment.

IV. Emergency Procedures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

V. Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the disposal process for Benzene, 4-ethenyl-1,2-dimethyl-.

Disposal Workflow for 4-Ethenyl-1,2-Dimethylbenzene A Start: Generation of Waste B Is the waste container properly labeled? A->B C Label waste container with chemical name and hazards B->C No D Transfer waste in a fume hood B->D Yes C->D E Spill Occurred? D->E F Follow Spill Response Protocol E->F Yes G Store sealed container in a designated, safe location E->G No F->D H Arrange for pickup by licensed waste disposal contractor G->H I Complete all required waste disposal documentation H->I J End: Waste Disposed I->J

Caption: Disposal Workflow for 4-Ethenyl-1,2-Dimethylbenzene.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzene, 4-ethenyl-1,2-dimethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Benzene, 4-ethenyl-1,2-dimethyl-, also known as 3,4-Dimethylstyrene or 4-Vinyl-o-xylene. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel.

Benzene, 4-ethenyl-1,2-dimethyl- is a combustible liquid that can cause significant health effects.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Meticulous planning and the consistent use of appropriate personal protective equipment (PPE) are paramount when working with this and structurally similar aromatic hydrocarbons.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks associated with Benzene, 4-ethenyl-1,2-dimethyl-. This includes protection for the eyes, face, hands, and respiratory system.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Viton® or Silver Shield®/4H® gloves.Provides resistance to aromatic hydrocarbons. Always check manufacturer's glove compatibility charts for specific breakthrough times.
Respiratory Protection Air-purifying respirator with organic vapor cartridges (e.g., Type ABEK).Prevents inhalation of harmful vapors that can cause respiratory tract irritation. Use in a well-ventilated area or under a chemical fume hood.
Protective Clothing Chemical-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin contact with potential spills. An impervious apron may be necessary for larger quantities.

Note: While specific occupational exposure limits (OELs) for Benzene, 4-ethenyl-1,2-dimethyl- have not been established, limits for related compounds like Styrene (OSHA PEL: 100 ppm TWA) and Xylene (OSHA PEL: 100 ppm TWA) should be considered as a conservative guide for ensuring workplace safety.[3][4]

Operational Plan: From Receipt to Use

A systematic workflow is critical to minimize exposure and prevent accidents. The following step-by-step protocol outlines the safe handling of Benzene, 4-ethenyl-1,2-dimethyl- throughout its lifecycle in the laboratory.

1. Preparation and Area Setup:

  • Ventilation is Key: All handling of Benzene, 4-ethenyl-1,2-dimethyl- must occur in a certified chemical fume hood.

  • Gather Your Tools: Before starting, ensure all necessary equipment, including PPE, spill containment materials (such as absorbent pads), and waste containers, are readily accessible.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are unobstructed and operational.

2. Handling and Dispensing:

  • Don PPE: Put on all required personal protective equipment before opening the chemical container.

  • Grounding: When transferring larger quantities, ensure containers are properly grounded to prevent static discharge, which could ignite the combustible liquid.

  • Careful Dispensing: Use a funnel or other appropriate tools to transfer the chemical, avoiding splashes. Keep containers sealed when not in use.

3. During Use:

  • Maintain Ventilation: Continuously operate the chemical fume hood throughout the experiment.

  • Avoid Incompatible Materials: Keep the chemical away from strong oxidizing agents.[1][5]

  • Monitor for Spills: Be vigilant for any drips or spills and clean them up immediately with appropriate absorbent materials.

4. Post-Experiment:

  • Decontamination: Thoroughly clean the work area and any equipment that came into contact with the chemical.

  • Proper Storage: Store Benzene, 4-ethenyl-1,2-dimethyl- in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][5]

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after handling the chemical.

Disposal Plan: Managing Hazardous Waste

Proper disposal of Benzene, 4-ethenyl-1,2-dimethyl- and any contaminated materials is a critical final step to protect both personnel and the environment.

1. Waste Segregation:

  • Designated Waste Container: Collect all waste containing Benzene, 4-ethenyl-1,2-dimethyl- in a clearly labeled, sealed, and chemical-resistant hazardous waste container.

  • Solid vs. Liquid Waste: Use separate containers for liquid waste and contaminated solid waste (e.g., gloves, absorbent pads, and paper towels).

2. Labeling:

  • Clear Identification: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("Benzene, 4-ethenyl-1,2-dimethyl-"), and the associated hazards (e.g., "Flammable," "Irritant").

3. Storage of Waste:

  • Safe Location: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Compatibility: Ensure that the waste is not stored with incompatible materials.

4. Final Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for Benzene, 4-ethenyl-1,2-dimethyl- prep 1. Preparation - Work in Fume Hood - Assemble PPE & Spill Kit - Check Safety Equipment handling 2. Handling - Don Full PPE - Ground Containers - Dispense Carefully prep->handling use 3. In-Use Procedures - Maintain Ventilation - Avoid Incompatibles - Monitor for Spills handling->use spill Spill Event handling->spill post_use 4. Post-Experiment - Decontaminate Area - Store Chemical Properly - Doff PPE Correctly use->post_use use->spill waste_collection 5. Waste Collection - Segregate Liquid & Solid Waste - Use Labeled, Sealed Containers post_use->waste_collection spill_response Spill Response - Evacuate if Necessary - Use Spill Kit - Report to EHS spill->spill_response spill_response->waste_collection waste_storage 6. Waste Storage - Designated Area - Secondary Containment waste_collection->waste_storage disposal 7. Final Disposal - Contact EHS - Follow Regulations waste_storage->disposal

Caption: Workflow for handling Benzene, 4-ethenyl-1,2-dimethyl-.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.